Product packaging for Ethyl phenyl sulfide(Cat. No.:CAS No. 622-38-8)

Ethyl phenyl sulfide

Cat. No.: B105504
CAS No.: 622-38-8
M. Wt: 138.23 g/mol
InChI Key: AEHWKBXBXYNPCX-UHFFFAOYSA-N
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Description

Ethyl phenyl sulfide, also known as this compound, is a useful research compound. Its molecular formula is C8H10S and its molecular weight is 138.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75124. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10S B105504 Ethyl phenyl sulfide CAS No. 622-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethylsulfanylbenzene
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InChI

InChI=1S/C8H10S/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
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InChI Key

AEHWKBXBXYNPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10S
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DSSTOX Substance ID

DTXSID60211236
Record name (Ethylthio)benzene
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Molecular Weight

138.23 g/mol
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CAS No.

622-38-8
Record name Ethyl phenyl sulfide
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Record name Ethyl phenyl sulfide
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Foundational & Exploratory

An In-Depth Technical Guide to Ethyl Phenyl Sulfide (CAS 622-38-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenyl sulfide (B99878), with the CAS registry number 622-38-8, is an organosulfur compound belonging to the thioether (or sulfide) class. It is characterized by a sulfur atom bonded to both a phenyl group and an ethyl group.[1] This compound, also known as (ethylsulfanyl)benzene or thiophenetole, serves as a valuable building block in organic synthesis and as a representative structure for the thioether functional group, which is a significant pharmacophore in medicinal chemistry.[1][2] Thioethers are present in numerous FDA-approved drugs and are often key intermediates in the synthesis of sulfoxides and sulfones, which also exhibit a wide range of biological activities.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, spectral data, and relevance in the field of drug development.

Chemical and Physical Properties

Ethyl phenyl sulfide is a colorless to pale yellow liquid with a distinct odor.[1] It is sparingly soluble in water but demonstrates good solubility in many organic solvents.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 622-38-8[1]
Molecular Formula C₈H₁₀S[1]
Molecular Weight 138.23 g/mol [1]
IUPAC Name (ethylsulfanyl)benzene[4]
Synonyms Phenyl ethyl sulfide, Thiophenetole, (Ethylthio)benzene[1][4]
Appearance Colorless to light yellow liquid[1]
Boiling Point 204-205 °C (lit.)[5]
Density 1.021 g/mL at 25 °C (lit.)[5]
Refractive Index (n²⁰/D) 1.566 (lit.)[5]

Synthesis and Reactivity

Synthesis

The most common and versatile method for synthesizing aryl alkyl thioethers like this compound is through the nucleophilic substitution reaction between a thiolate and an alkyl halide, a process analogous to the Williamson ether synthesis.[6][7] The reaction involves the deprotonation of a thiol to form a highly nucleophilic thiolate anion, which then displaces a halide from a primary alkyl halide in an Sₙ2 reaction.[7]

A typical synthetic workflow, including the subsequent oxidation reactions, is illustrated in the diagram below.

G cluster_synthesis Synthesis cluster_oxidation Oxidation Thiophenol Thiophenol Thiolate Sodium Thiophenolate Thiophenol->Thiolate Base (e.g., NaOH) EPS This compound Thiolate->EPS EtBr Ethyl Bromide EtBr->EPS SN2 Reaction EP_Sulfoxide Ethyl Phenyl Sulfoxide (B87167) EPS->EP_Sulfoxide Selective Oxidation (e.g., H2O2, NaIO4) Ox1 [O] EP_Sulfone Ethyl Phenyl Sulfone EP_Sulfoxide->EP_Sulfone Stronger Oxidation (e.g., excess H2O2) Ox2 [O]

Caption: Synthetic workflow for this compound and its oxidation products.
Experimental Protocol: Synthesis via S-Alkylation of Thiophenol

This protocol outlines the synthesis of this compound from thiophenol and ethyl bromide.

  • Reagents and Equipment :

    • Thiophenol

    • Ethyl bromide

    • Sodium hydroxide (B78521) (NaOH)

    • Ethanol (B145695) (as solvent)

    • Diethyl ether (for extraction)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure :

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophenol (1.0 eq) in ethanol.

    • Add a solution of sodium hydroxide (1.05 eq) in water to the flask while stirring. The mixture is stirred at room temperature for 20-30 minutes to ensure complete formation of the sodium thiophenolate salt.

    • To the resulting thiophenolate solution, add ethyl bromide (1.1 eq) dropwise.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add water and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic extracts and wash sequentially with 1M NaOH solution, water, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by vacuum distillation if necessary.[8]

Reactivity

The primary reactivity of the thioether functional group involves the sulfur atom's lone pairs, making it nucleophilic. The most significant reaction in the context of drug development is its oxidation. Thioethers can be selectively oxidized to form sulfoxides, and with stronger oxidizing conditions, further oxidized to sulfones.

  • Oxidation to Sulfoxide : This is a common transformation, as sulfoxides are themselves important functional groups in many pharmaceuticals. Mild and selective oxidizing agents such as sodium metaperiodate (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂) are typically used.[9]

  • Oxidation to Sulfone : Using stronger oxidizing agents, or an excess of agents like H₂O₂, the sulfoxide can be further oxidized to the corresponding sulfone.

Experimental Protocol: Selective Oxidation to Ethyl Phenyl Sulfoxide

This protocol is adapted from a general procedure for the selective oxidation of sulfides using sodium metaperiodate.[9]

  • Reagents and Equipment :

  • Procedure :

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium metaperiodate (1.05 eq) in water.

    • Cool the solution in an ice bath.

    • Add this compound (1.0 eq) to the cooled solution. If the sulfide is insoluble, a co-solvent like methanol or methylene chloride can be used to create a biphasic system.

    • Stir the reaction mixture vigorously at ice-bath temperature. The reaction is typically complete within several hours (monitor by TLC). For aryl sulfides, the reaction can often be run at room temperature.[9]

    • Upon completion, a precipitate of sodium iodate (B108269) (NaIO₃) will have formed. Filter the reaction mixture through a Büchner funnel.

    • If a co-solvent like methylene chloride was used, transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional methylene chloride.[9] If methanol was used, it can be removed under reduced pressure before an aqueous workup.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent to yield the crude ethyl phenyl sulfoxide.

    • The product can be purified by column chromatography or distillation.[9]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueSolventPeak Assignments and Chemical Shifts (δ) / Wavenumber (cm⁻¹)Reference(s)
¹H NMR -~7.31 - 7.14 ppm (m, 5H, Ar-H) ~2.91 ppm (q, 2H, -S-CH₂-CH₃) ~1.29 ppm (t, 3H, -S-CH₂-CH₃)
¹³C NMR Acetone-d₆Aromatic C-S: ~137 ppm Aromatic C-H: ~129, 128, 125 ppm -S-C H₂-CH₃: ~26 ppm -S-CH₂-C H₃: ~15 ppm
IR -~3100-3000 cm⁻¹ (C-H stretch, aromatic) ~3000-2850 cm⁻¹ (C-H stretch, aliphatic) ~1600-1450 cm⁻¹ (C=C stretch, aromatic ring) ~740 & 690 cm⁻¹ (C-H oop bend, monosubstituted benzene)

Note: Specific ¹³C NMR chemical shifts can vary slightly based on the solvent and reference. The values provided are typical for this class of compound. Full spectra are available in databases such as SpectraBase.[8]

Relevance in Drug Development and Medicinal Chemistry

While this compound itself is not a drug, its core thioether structure is a highly relevant motif in pharmaceutical science.[2] The thioether linkage provides a stable, flexible, and lipophilic spacer that can favorably influence a molecule's pharmacokinetic properties.[3]

Roles of the Thioether Moiety:

  • Direct Inclusion in APIs : The thioether group is present in a wide array of FDA-approved drugs across various therapeutic areas, including anti-infectives, cardiovascular agents, and antipsychotics.[2]

  • Metabolic Stability : Compared to esters or amides, the thioether bond is generally resistant to hydrolysis, contributing to greater metabolic stability.

  • Key Synthetic Intermediate : As demonstrated, thioethers are direct precursors to sulfoxides and sulfones. This relationship is critical, as both oxidized forms are also prevalent pharmacophores. For example, the proton-pump inhibitor class of drugs (e.g., omeprazole) features a chiral sulfoxide group, often synthesized from a thioether precursor.[2]

The logical progression from a simple thioether to more complex, biologically active molecules is a cornerstone of drug discovery.

G cluster_core Core Scaffold cluster_pathways Development Pathways cluster_derivatives Bioactive Derivatives Thioether Thioether (e.g., this compound) API Direct use in API (Stable, Lipophilic Linker) Thioether->API Incorporation Oxidation Chemical Oxidation Thioether->Oxidation Intermediate Sulfoxide Sulfoxide API (e.g., Proton Pump Inhibitors) Oxidation->Sulfoxide Selective Sulfone Sulfone API (e.g., Antivirals, Anti-inflammatories) Oxidation->Sulfone Complete

Caption: Role of the thioether functional group in drug discovery pathways.

Safety and Handling

This compound is classified as a combustible liquid. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be employed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a cool, well-ventilated place away from heat and open flames.

Conclusion

This compound is a foundational molecule for understanding the chemistry and application of aryl alkyl thioethers. Its straightforward synthesis and predictable reactivity, particularly its oxidation to sulfoxides and sulfones, make it a valuable tool in synthetic organic chemistry. For drug development professionals, the thioether moiety it represents is a crucial component in the design of stable, effective pharmaceuticals, serving both as a direct structural element and as a key intermediate for other important sulfur-containing functional groups. A thorough understanding of its properties is therefore essential for researchers in the chemical and pharmaceutical sciences.

References

(Ethylsulfanyl)benzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: (Ethylsulfanyl)benzene

(Ethylsulfanyl)benzene, also known as ethyl phenyl sulfide (B99878), is an organosulfur compound that presents a foundational structure in various chemical and pharmaceutical research areas. This guide provides an in-depth overview of its molecular characteristics, synthesis, and potential relevance in drug development.

Quantitative Data Summary

The fundamental molecular properties of (Ethylsulfanyl)benzene are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₀S[1]
Molecular Weight 138.23 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 204-205 °C[4]
Density 1.021 g/mL at 25 °C[4]
Refractive Index 1.566 at 20 °C[4]

Experimental Protocols

The synthesis of (Ethylsulfanyl)benzene is most commonly achieved through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. This involves the S-alkylation of thiophenol with an ethyl halide.

Synthesis of (Ethylsulfanyl)benzene

Reaction Principle: The reaction proceeds via the deprotonation of thiophenol by a base to form the highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon of an ethyl halide, displacing the halide and forming the thioether linkage.

General Procedure:

  • Reaction Setup: To a solution of thiophenol (1.0 equivalent) in a suitable solvent such as water or ethanol, add a base (1.1 equivalents). Common bases for this reaction include triethylamine (B128534) or potassium carbonate.

  • Addition of Alkylating Agent: To the stirring solution, add an ethyl halide (e.g., ethyl bromide or ethyl iodide) (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically stirred at room temperature for a duration of 1 to 6 hours.

  • Workup: Upon completion, the reaction mixture is diluted with an organic solvent, such as diethyl ether, and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield pure (Ethylsulfanyl)benzene.

Characterization

Standard spectroscopic methods are employed to confirm the structure and purity of the synthesized (Ethylsulfanyl)benzene.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a triplet at approximately 1.3 ppm corresponding to the methyl protons, a quartet at around 2.9 ppm for the methylene (B1212753) protons, and a multiplet in the range of 7.2-7.4 ppm for the aromatic protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display characteristic peaks for the ethyl group carbons and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[5] Aromatic C=C stretching vibrations can be observed in the 1450-1600 cm⁻¹ region.[5]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of (Ethylsulfanyl)benzene.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Thiophenol Thiophenol Reaction S-Alkylation Reaction Thiophenol->Reaction Base Base (e.g., K2CO3) Base->Reaction Ethyl_Halide Ethyl Halide (e.g., EtBr) Ethyl_Halide->Reaction Crude_Product Crude (Ethylsulfanyl)benzene Reaction->Crude_Product Purification Vacuum Distillation Crude_Product->Purification Pure_Product Pure (Ethylsulfanyl)benzene Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR Analysis Structural Confirmation NMR->Analysis IR->Analysis Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Interaction Ligand (Ethylsulfanyl)benzene Derivative Receptor Cell Surface Receptor (e.g., Cytokine Receptor) Ligand->Receptor Inhibition? JAK1 JAK1 Receptor->JAK1 STAT1_3 STAT1/3 JAK1->STAT1_3 Phosphorylation Transcription Gene Transcription (e.g., COL1A1, MMP-2) STAT1_3->Transcription Activation Fibrosis Fibrotic Response Transcription->Fibrosis

References

Navigating the Solubility Landscape of Ethyl Phenyl Sulfide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl phenyl sulfide (B99878) in various organic solvents. Ethyl phenyl sulfide, a key intermediate in organic synthesis and pharmaceutical chemistry, exhibits a range of solubilities that are critical to understand for reaction optimization, purification, and formulation development. This document compiles available solubility data, details a robust experimental protocol for solubility determination, and presents a visual workflow to guide laboratory practice.

Core Concept: Solubility of this compound

This compound ((C₆H₅)SC₂H₅) is a polar aprotic molecule. Its solubility in organic solvents is primarily governed by the principle of "like dissolves like." Solvents with similar polarity to this compound are generally effective at dissolving it. Its aromatic phenyl group and the sulfur heteroatom contribute to its specific solvation interactions.

While comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively published in readily accessible literature, qualitative assessments and data from analogous compounds provide valuable insights. The following table summarizes the known and inferred solubility characteristics.

Table 1: Solubility of this compound in Common Organic Solvents

SolventChemical FormulaPolaritySolubility Description
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHighSlightly Soluble
MethanolCH₃OHHighSlightly Soluble
EthanolC₂H₅OHHighSoluble
Acetone(CH₃)₂COHighSoluble
TolueneC₇H₈LowMiscible
HexaneC₆H₁₄LowMiscible
Diethyl Ether(C₂H₅)₂OLowSoluble
ChloroformCHCl₃MediumSoluble

Note: "Soluble" and "Miscible" are qualitative terms. For precise applications, experimental determination of solubility is recommended.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature. This method is adaptable for various solvents and can provide precise quantitative data.

Objective: To determine the concentration (e.g., in g/100 mL) of this compound that constitutes a saturated solution in a given organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Glass vials with airtight caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Evaporating dish or pre-weighed beaker

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Using a calibrated pipette, add a precise volume of the chosen organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

  • Sample Collection and Filtration:

    • After equilibration, cease agitation and allow the excess undissolved this compound to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette fitted with a syringe filter. The filter is crucial to remove any undissolved micro-particles.

  • Solvent Evaporation:

    • Transfer the filtered saturated solution to a pre-weighed evaporating dish or beaker.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to degrade or evaporate.

  • Mass Determination and Calculation:

    • Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature and to ensure no atmospheric moisture is absorbed.

    • Weigh the evaporating dish containing the dried this compound residue on an analytical balance.

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent.

    Calculation: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot taken (mL)) * 100

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for both this compound and the chosen solvent before commencing the experiment.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_vials Prepare Vials with Excess Solute add_solvent Add Known Volume of Solvent prep_vials->add_solvent equilibrate Equilibrate at Controlled Temperature (24-48h) add_solvent->equilibrate settle Settle Undissolved Solute equilibrate->settle filter_sample Filter Known Volume of Supernatant settle->filter_sample weigh_dish Transfer to Pre-weighed Dish filter_sample->weigh_dish evaporate Evaporate Solvent weigh_dish->evaporate weigh_residue Weigh Dried Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents and a practical framework for its experimental determination. For specific drug development and research applications, it is imperative to generate precise solubility data under the exact conditions of intended use.

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of ethyl phenyl sulfide (B99878). It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the chemical shifts, coupling constants, and signal multiplicities, supported by a standard experimental protocol and a visual representation of the molecular structure and proton relationships.

1H NMR Spectral Data of Ethyl Phenyl Sulfide

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The data, acquired in deuterated chloroform (B151607) (CDCl3) on a 400 MHz spectrometer, is summarized in the table below.[1]

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Integration
Phenyl (ortho, H-A)~7.31Multiplet-2H
Phenyl (meta, H-B)~7.26Multiplet-2H
Phenyl (para, H-C)~7.14Multiplet-1H
Methylene (-CH2-)2.91Quartet7.42H
Methyl (-CH3)1.29Triplet7.43H

Note: The chemical shifts for the aromatic protons are approximate and can overlap, presenting as a complex multiplet. The coupling constant for the ethyl group is a typical value for vicinal coupling in aliphatic systems and is consistent with experimental observations.[2][3]

Experimental Protocol for 1H NMR Spectroscopy

The following is a generalized protocol for the acquisition of a 1H NMR spectrum of an organic compound such as this compound.

2.1. Sample Preparation

  • Dissolution: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl3).[4] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for referencing the chemical shift scale to 0 ppm.

  • Transfer: The resulting solution is filtered through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Capping: The NMR tube is securely capped to prevent solvent evaporation.

2.2. Instrument Setup and Data Acquisition

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz) is used for the analysis.

  • Shimming: The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

  • Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent.

  • Acquisition Parameters: Standard 1H NMR acquisition parameters are set. This includes defining the spectral width, acquisition time, number of scans, and the pulse sequence. For a routine 1H spectrum, a simple pulse-acquire sequence is typically sufficient.

  • Data Acquisition: The 1H NMR spectrum is acquired.

2.3. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode with a flat baseline.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift scale is referenced to the TMS signal at 0 ppm.

  • Integration: The area under each signal is integrated to determine the relative number of protons giving rise to that signal.

  • Peak Picking: The chemical shifts of the peaks are accurately determined.

  • Analysis: The chemical shifts, multiplicities, and coupling constants are analyzed to elucidate the molecular structure.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the structure of this compound and the distinct proton environments that give rise to the observed 1H NMR spectrum.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Ethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for ethyl phenyl sulfide (B99878). It includes a comprehensive data summary, a detailed experimental protocol for acquiring 13C NMR spectra, and a visual representation of the molecule's structure with its corresponding chemical shifts.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR chemical shifts for ethyl phenyl sulfide were recorded in acetone-d6 (B32918). The assignments are based on data reported for thioanisole (B89551) derivatives and general principles of 13C NMR spectroscopy. The chemical shifts for the aromatic carbons are designated as Cipso, Cortho, Cmeta, and Cpara, corresponding to the carbon atom directly attached to the sulfur, the adjacent carbons, the next carbons over, and the carbon at the opposite end of the ring, respectively. The ethyl group carbons are designated as Cα (the methylene (B1212753) carbon) and Cβ (the methyl carbon).

Carbon AtomDesignationChemical Shift (ppm)
C1Cipso137.5
C2, C6Cortho129.8
C3, C5Cmeta128.9
C4Cpara125.5
-CH2-26.5
-CH315.0

Experimental Protocols

The following is a detailed methodology for the acquisition of a standard 13C NMR spectrum for a small organic molecule such as this compound.

Sample Preparation
  • Dissolution: Approximately 10-50 mg of the this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent, in this case, acetone-d6. The use of a deuterated solvent is crucial for the spectrometer's lock system.

  • Filtration (Optional): If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

  • Transfer: The solution is transferred to a standard 5 mm NMR tube.

  • Standard (Optional): A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solution to set the chemical shift reference to 0 ppm. However, modern spectrometers can reference the spectrum to the residual solvent signal.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

  • Insertion and Locking: The NMR tube is placed in a spinner turbine and inserted into the spectrometer's probe. The spectrometer's lock system is engaged to stabilize the magnetic field by monitoring the deuterium (B1214612) signal from the solvent.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils to maximize the lock signal and achieve sharp, symmetrical peaks.

  • Tuning and Matching: The probe is tuned and matched to the 13C frequency to ensure efficient transfer of radiofrequency power.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) is selected.

    • Pulse Width: A 30° or 45° pulse angle is typically used to allow for a shorter relaxation delay.

    • Spectral Width: A spectral width of approximately 200-250 ppm is set to encompass the entire range of expected 13C chemical shifts.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is used to allow for the relaxation of the carbon nuclei between scans.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (typically several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

  • Data Acquisition: The experiment is initiated, and the free induction decay (FID) is acquired.

Data Processing
  • Fourier Transform: The acquired FID is converted from the time domain to the frequency domain via a Fourier transform.

  • Phase Correction: The resulting spectrum is manually or automatically phase corrected to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak of acetone-d6 (29.84 and 206.26 ppm) or to TMS if it was added.

  • Peak Picking: The chemical shifts of the individual peaks are identified and tabulated.

Visualization of this compound Structure and 13C NMR Assignments

The following diagram illustrates the molecular structure of this compound with each unique carbon atom labeled with its corresponding 13C NMR chemical shift in ppm.

ethyl_phenyl_sulfide cluster_phenyl Phenyl Ring cluster_ethyl Ethyl Group C1 C_ipso 137.5 C2 C_ortho 129.8 C1->C2 S S C1->S C3 C_meta 128.9 C2->C3 C4 C_para 125.5 C3->C4 C5 C_meta 128.9 C4->C5 C6 C_ortho 129.8 C5->C6 C6->C1 C_alpha 26.5 S->C_alpha C_beta 15.0 C_alpha->C_beta

Caption: Molecular structure of this compound with assigned 13C NMR chemical shifts (ppm).

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Ethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This whitepaper provides an in-depth technical analysis of the mass spectrometry fragmentation of ethyl phenyl sulfide (B99878) (C₈H₁₀S). Aimed at researchers, scientists, and professionals in drug development, this guide details the core fragmentation pathways under electron ionization, presents quantitative data in a structured format, and outlines the experimental methodology for acquiring such data.

Introduction

Ethyl phenyl sulfide, also known as (ethylthio)benzene, is an organosulfur compound that serves as a valuable building block in organic synthesis and is relevant in various fields, including pharmaceutical and materials science. Understanding its behavior under mass spectrometric analysis is crucial for its identification and structural elucidation in complex mixtures. This guide focuses on the fragmentation patterns observed under electron ionization (EI), a common and highly reproducible ionization technique.

Electron Ionization Mass Spectrometry of this compound

Upon entering the mass spectrometer, this compound molecules are bombarded by a high-energy electron beam, typically at 70 electron volts (eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M•+) with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Due to the high energy of the ionization process, the molecular ion is energetically unstable and undergoes a series of fragmentation reactions, producing a unique pattern of fragment ions that serves as a structural fingerprint.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by a series of peaks, each representing a specific fragment ion. The relative abundance of these ions provides insight into the stability of the fragments and the preferred fragmentation pathways. The quantitative data for the major fragments are summarized in the table below.

m/z Relative Abundance (%) Proposed Fragment Ion Neutral Loss
13855.3[C₆H₅SCH₂CH₃]•+-
110100.0[C₆H₅SH]•+C₂H₄
10968.9[C₆H₅S]+C₂H₅•
7818.5[C₆H₆]•+C₂H₄S
7735.1[C₆H₅]+C₂H₅S•
6645.8[C₅H₆]•+C₃H₄S
6532.4[C₅H₅]+C₃H₅S•

Core Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 138) proceeds through several key pathways, which are initiated by the cleavage of bonds adjacent to the sulfur atom and the aromatic ring.

The initial ionization event produces the molecular ion at m/z 138 .

One of the most prominent fragmentation routes involves the loss of an ethyl radical (•CH₂CH₃), a process known as α-cleavage, leading to the formation of the stable thiophenoxy cation at m/z 109 .

A significant rearrangement reaction, known as a McLafferty-type rearrangement, results in the elimination of a neutral ethene molecule (C₂H₄). This pathway leads to the formation of the benzenethiol (B1682325) radical cation, which is the base peak in the spectrum at m/z 110 .

Further fragmentation of the thiophenoxy cation (m/z 109) can occur through the loss of a sulfur atom, although this is less common. A more likely pathway for the formation of the phenyl cation at m/z 77 is the direct cleavage of the C-S bond in the molecular ion, expelling an ethylthio radical (•SCH₂CH₃).

The ion at m/z 78 corresponds to the benzene (B151609) radical cation, likely formed via a rearrangement and elimination of a thioethene molecule from the molecular ion.

The fragment at m/z 66 is proposed to be the cyclopentadienyl (B1206354) radical cation, formed by the loss of a CS group from the thiophenoxy cation (m/z 109) followed by rearrangement. The ion at m/z 65 represents the cyclopentadienyl cation, arising from the loss of a hydrogen atom from the m/z 66 fragment.

Fragmentation_Pathway cluster_frags Fragment Ions M This compound C₈H₁₀S M_ion [C₆H₅SCH₂CH₃]•+ m/z = 138 M->M_ion Ionization (-e⁻) frag110 [C₆H₅SH]•+ m/z = 110 (Base Peak) M_ion->frag110 - C₂H₄ (McLafferty Rearrangement) frag109 [C₆H₅S]+ m/z = 109 M_ion->frag109 - •C₂H₅ (α-Cleavage) frag78 [C₆H₆]•+ m/z = 78 M_ion->frag78 - C₂H₄S frag77 [C₆H₅]+ m/z = 77 M_ion->frag77 - •SC₂H₅ frag66 [C₅H₆]•+ m/z = 66 frag109->frag66 - CS

Figure 1. Proposed fragmentation pathway of this compound.

Experimental Protocols

The mass spectrometric data presented in this guide can be obtained using a standard gas chromatography-mass spectrometry (GC-MS) system equipped with an electron ionization source. A typical experimental protocol is as follows:

5.1. Sample Preparation A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or methanol, at a concentration of approximately 100 µg/mL.

5.2. Gas Chromatography

  • Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

5.3. Mass Spectrometry

  • Ionization Mode: Electron Ionization (EI).[1][2]

  • Electron Energy: 70 eV.[1][2]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Dilution in Solvent) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Spectrum_Generation Mass Spectrum Generation Data_Acquisition->Spectrum_Generation

Figure 2. General workflow for GC-MS analysis.

Conclusion

The mass spectrometry of this compound under electron ionization provides a distinct and reproducible fragmentation pattern that is highly informative for its structural identification. The dominant fragmentation pathways involve a McLafferty-type rearrangement to form the base peak at m/z 110 and α-cleavage to produce a significant ion at m/z 109. A thorough understanding of these fragmentation mechanisms, coupled with standardized experimental protocols, is essential for the accurate analysis of this and related compounds in various scientific and industrial applications.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation related to the Fourier Transform Infrared (FTIR) spectroscopy of ethyl phenyl sulfide (B99878) (C₈H₁₀S). IR spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the structure of molecules by measuring their absorption of infrared radiation.[1][2] For ethyl phenyl sulfide, a compound featuring both aromatic and aliphatic thioether moieties, IR spectroscopy offers a rapid and effective method for structural confirmation and purity assessment.

Molecular Structure and Vibrational Spectroscopy

This compound consists of a phenyl ring bonded to an ethyl group through a sulfur atom (a thioether linkage). The infrared spectrum of this molecule is characterized by the vibrational modes of its constituent functional groups: the aromatic ring, the aliphatic ethyl group, and the carbon-sulfur bond. Each of these groups absorbs infrared radiation at specific frequencies, corresponding to stretching and bending vibrations of the bonds.[2]

The primary vibrational modes of interest include:

  • C-H Stretching: Aromatic (sp² C-H) and aliphatic (sp³ C-H) C-H bonds have distinct stretching frequencies.

  • C=C Stretching: The stretching vibrations within the phenyl ring.

  • C-H Bending: In-plane and out-of-plane bending of the aromatic C-H bonds, which can indicate the substitution pattern of the ring.

  • CH₂ and CH₃ Bending: Vibrations associated with the ethyl group.

  • C-S Stretching: The vibration of the carbon-sulfur bond, which is characteristic of thioethers.

Experimental Protocols

Obtaining a high-quality IR spectrum is critically dependent on proper sample preparation and instrument operation.[3] For a liquid sample like this compound, Attenuated Total Reflectance (ATR) or the neat liquid thin film method are commonly employed.

Detailed Protocol: Analysis of Liquid this compound via ATR-FTIR

This protocol is preferred for its simplicity, speed, and minimal sample volume requirement.

Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • This compound sample.

  • Pasteur pipette or micropipette.

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

  • Lint-free wipes (e.g., Kimwipes).

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen if required by the instrument to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This measures the absorbance of the ambient environment and the ATR crystal itself and will be automatically subtracted from the sample spectrum. A minimum of 64 scans is recommended for a good signal-to-noise ratio.[4]

  • Sample Application:

    • Using a clean pipette, place one or two drops of this compound directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. The instrument will pass an infrared beam through the crystal, which interacts with the sample at the surface before being detected.

    • Use the same scanning parameters (e.g., number of scans, resolution) as used for the background spectrum. The typical spectral range is 4000–400 cm⁻¹.[5][6]

  • Data Processing and Cleaning:

    • After the scan is complete, clean the sample from the ATR crystal using a lint-free wipe and appropriate solvent.

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Perform any necessary baseline corrections or smoothing using the spectrometer's software.

Data Presentation: IR Absorption Bands of this compound

The following table summarizes the characteristic infrared absorption bands for this compound. The fingerprint region, typically below 1500 cm⁻¹, contains a complex series of absorptions that are unique to the molecule as a whole.[7]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3055 - 3080WeakC-H StretchingAromatic (sp² C-H)
2850 - 2980MediumC-H StretchingAliphatic (sp³ C-H)
1580 - 1585MediumC=C StretchingAromatic Ring
1475 - 1485MediumC=C StretchingAromatic Ring
1440 - 1450MediumCH₂ Scissoring (Bending)Ethyl Group
~1375WeakCH₃ Symmetric BendingEthyl Group
1000 - 1250MediumC-H In-plane BendingAromatic Ring
680 - 770StrongC-H Out-of-plane BendingAromatic Ring
600 - 800Weak-MediumC-S StretchingThioether (C-S)

Note: Peak positions and intensities are approximate and can be influenced by the sample's physical state and the specific instrumentation used.

Mandatory Visualizations

Diagrams created using the DOT language provide clear visual representations of workflows and molecular relationships.

experimental_workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis prep_instrument Instrument & ATR Setup clean_crystal Clean ATR Crystal prep_instrument->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Liquid Sample background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan process_data Process Data (e.g., Baseline Correction) sample_scan->process_data interpret_spectrum Interpret Spectrum process_data->interpret_spectrum report report interpret_spectrum->report Final Report

Caption: Logical workflow for the FTIR analysis of a liquid sample.

logical_relationships mol This compound phenyl Phenyl Group mol->phenyl ethyl Ethyl Group mol->ethyl thioether Thioether Linkage mol->thioether sp2_ch Aromatic C-H Stretch (>3000 cm⁻¹) phenyl->sp2_ch cc_stretch Aromatic C=C Stretch (~1450-1600 cm⁻¹) phenyl->cc_stretch sp3_ch Aliphatic C-H Stretch (<3000 cm⁻¹) ethyl->sp3_ch cs_stretch C-S Stretch (~600-800 cm⁻¹) thioether->cs_stretch

Caption: Correlation of functional groups to IR absorption regions.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of this compound. By following standardized experimental protocols, researchers can obtain high-quality spectra that reveal the key structural features of the molecule. The characteristic absorption bands for aromatic and aliphatic C-H bonds, aromatic C=C bonds, and the C-S thioether linkage provide a unique spectral fingerprint, enabling unambiguous identification and quality control in research and industrial settings.

References

Safety data sheet for ethyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Data for Ethyl Phenyl Sulfide (B99878)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for ethyl phenyl sulfide (CAS No. 622-38-8), also known as (ethylthio)benzene. The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in the safe handling and use of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[1] It is characterized by the presence of an ethyl group and a phenyl group attached to a sulfur atom.[1] While moderately soluble in organic solvents, it has low solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C8H10S[2][3][4]
Molecular Weight 138.23 g/mol [2][3][4]
Appearance Colorless to light yellow, clear liquid[4][5]
Boiling Point 204-205 °C[6][7][8]
Flash Point 73 °C (163 °F)[7][9]
Density 1.021 g/mL at 25 °C[6][10]
Refractive Index 1.566 (at 20 °C, D-line)[6]
Purity >98.0% (GC)[5]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[11] The primary hazards associated with this compound are its combustibility and its potential to cause irritation to the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementReference
Flammable Liquids Category 4H227: Combustible liquid[5][11][12]
Skin Irritation Category 2H315: Causes skin irritation[8][13]
Eye Irritation Category 2H319: Causes serious eye irritation[8]
Specific target organ toxicity — single exposure (Respiratory tract irritation) Category 3H335: May cause respiratory irritation[8]

Signal Word: Warning[11][13]

Hazard Pictogram:

  • Exclamation Mark (GHS07)[8]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets. Key recommendations include:

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[11] Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] Wash skin thoroughly after handling.[13] Wear protective gloves, eye protection, and face protection.[5][13]

  • Response: If on skin, wash with plenty of water.[5] If skin irritation occurs, get medical advice/attention.[13] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • Storage: Store in a well-ventilated place. Keep cool.[5][11]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[11][13]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[11][14] However, based on its classification, it is known to be an irritant.

Acute Toxicity:

  • Dermal: No specific data is available.

  • Inhalation: May cause respiratory irritation.[8]

Carcinogenicity:

There is no information available to indicate that this compound or any of its components are carcinogenic.[11][13]

Experimental Protocols for Hazard Determination

The hazard classifications listed in the Safety Data Sheets are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Flash Point Determination

The flash point of a combustible liquid like this compound is likely determined using a standardized method such as the Pensky-Martens Closed Cup Tester (e.g., ASTM D93) or a similar method that aligns with international standards. The general workflow involves heating the sample in a closed cup and introducing an ignition source at regular temperature intervals to determine the lowest temperature at which the vapors ignite.

G cluster_0 Flash Point Determination Workflow start Start prepare_sample Prepare this compound Sample start->prepare_sample place_in_tester Place Sample in Closed Cup Tester prepare_sample->place_in_tester heat_sample Heat Sample at a Controlled Rate place_in_tester->heat_sample introduce_ignition Periodically Introduce Ignition Source heat_sample->introduce_ignition observe_flash Observe for Flash introduce_ignition->observe_flash observe_flash->heat_sample No Flash record_temp Record Flash Point Temperature observe_flash->record_temp Flash Observed end End record_temp->end

Caption: Workflow for Flash Point Determination.

In Vitro Skin Irritation Testing (OECD 439)

The skin irritation potential of this compound is likely assessed using an in vitro method following OECD Guideline 439.[3][5][7][10] This test utilizes a reconstructed human epidermis (RhE) model to predict the skin irritation potential of a chemical.

The core principle of this method is to assess cell viability in the RhE tissue after exposure to the test chemical.[3] A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[7]

G cluster_1 OECD 439: In Vitro Skin Irritation Test Workflow start Start prepare_rhe Prepare Reconstructed Human Epidermis (RhE) Tissues start->prepare_rhe apply_substance Apply this compound to RhE Tissue prepare_rhe->apply_substance incubate Incubate for a Defined Period apply_substance->incubate rinse Rinse and Post-Incubate incubate->rinse viability_assay Perform Cell Viability Assay (e.g., MTT) rinse->viability_assay measure_viability Measure Cell Viability viability_assay->measure_viability classify Classify based on Viability measure_viability->classify irritant Irritant (Viability ≤ 50%) classify->irritant non_irritant Non-Irritant (Viability > 50%) classify->non_irritant end End irritant->end non_irritant->end

Caption: OECD 439 In Vitro Skin Irritation Workflow.

Acute Eye Irritation/Corrosion Testing (OECD 405)

The potential for this compound to cause serious eye irritation is likely determined based on data from a study following OECD Guideline 405.[2][6][8][11][13] This test is typically conducted in vivo using albino rabbits.

The test substance is applied to one eye of the animal, with the other eye serving as a control.[8] The eyes are then examined for signs of irritation, such as corneal opacity, iritis, and conjunctival redness and swelling, at specific time points.[8]

G cluster_2 OECD 405: Acute Eye Irritation Test Logical Flow start Start: Weight-of-Evidence Analysis (Existing Data, In Vitro Tests) in_vivo_needed In Vivo Test Necessary? start->in_vivo_needed animal_prep Animal Selection and Preparation (Albino Rabbit) in_vivo_needed->animal_prep Yes no_test No In Vivo Test Required in_vivo_needed->no_test No apply_substance Apply Single Dose of this compound to One Eye animal_prep->apply_substance observe Observe and Score Lesions at 1, 24, 48, 72 hours apply_substance->observe confirm Confirm with Additional Animals if Necessary observe->confirm classify Classify based on Severity and Reversibility of Effects confirm->classify end End classify->end no_test->end

Caption: OECD 405 Acute Eye Irritation Logical Flow.

Signaling Pathways and Mechanism of Toxicity

Currently, there is no specific information available in the public domain detailing the signaling pathways or the precise molecular mechanisms of toxicity for this compound. The general classification as an irritant suggests that its mode of action likely involves direct damage to the cells and tissues it comes into contact with, leading to an inflammatory response.

For sulfides in general, high concentrations of hydrogen sulfide, a related sulfur-containing compound, are known to inhibit cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, which can lead to cellular hypoxia and death.[15] However, it is not known if this compound acts through a similar mechanism. Further research is required to elucidate the specific toxicological pathways of this compound.

Handling, Storage, and First Aid

Handling:

  • Use in a well-ventilated area.[11]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Keep away from ignition sources.[11]

  • Avoid contact with skin and eyes.[16]

  • Wash hands thoroughly after handling.[16]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][14]

  • Keep away from heat, sparks, and flame.[11]

  • Incompatible with strong oxidizing agents, strong acids, and strong bases.[11][14]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[11]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention.[16]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[11]

Accidental Release Measures

In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[11] Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel) and place it in a suitable, closed container for disposal.[11]

Disposal Considerations

Disposal of this compound must be in accordance with federal, state, and local environmental control regulations.[11] It is the responsibility of the waste generator to properly classify the waste.

This guide is intended to provide key safety information for this compound. It is essential to consult the full Safety Data Sheet (SDS) from the supplier before use and to follow all institutional safety protocols.

References

An In-depth Technical Guide to the Safe Handling and Storage of Ethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling and storage of ethyl phenyl sulfide (B99878) (CAS No. 622-38-8). Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the chemical.

Hazard Identification and Classification

Ethyl phenyl sulfide is classified as a combustible liquid that can cause skin and eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

GHS Classification:

Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity - single exposure3H335: May cause respiratory irritation

Source: GHS classification data compiled from multiple sources.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₈H₁₀S
Molecular Weight 138.23 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 204-205 °C
Density 1.021 g/mL at 25 °C
Refractive Index 1.5640-1.5680 @ 20 °C
Storage Temperature 2-8 °C (recommended)

Source: Data compiled from multiple chemical suppliers.[1][3][4]

Handling Precautions

Proper handling of this compound is essential to minimize exposure and prevent accidents.

3.1. Personal Protective Equipment (PPE)

PPESpecifications
Eye/Face Wear safety glasses with side-shields or chemical goggles conforming to EN166 or OSHA 29 CFR 1910.133.[5]
Skin Wear protective gloves (e.g., nitrile rubber), and a lab coat.[5]
Respiratory Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.[1]

3.2. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Ensure eyewash stations and safety showers are readily accessible.

  • Use explosion-proof electrical, ventilating, and lighting equipment.[6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[6]

3.3. General Hygiene Practices

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe vapors or mist.[6]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[7]

Storage Requirements

Proper storage is crucial for maintaining the stability of this compound and preventing hazardous situations.

4.1. Storage Conditions

ConditionRequirement
Temperature Store in a cool place.[5] Recommended storage temperature is 2-8 °C.[3]
Ventilation Store in a well-ventilated place.[5]
Container Keep container tightly closed in a dry place.[1][5] Containers that are opened must be resealed.[1]
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces.[5]

4.2. Incompatible Materials

Store this compound separately from the following incompatible materials to avoid dangerous reactions:[5]

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

  • Strong reducing agents

Emergency Procedures

In the event of an emergency, follow these procedures.

5.1. First Aid Measures

ExposureFirst Aid Protocol
Eye Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
Skin Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[5]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][5]
Ingestion Do NOT induce vomiting. Clean mouth with water. Get medical attention.[1][5]

5.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[5]

  • Specific Hazards: The material is combustible, and containers may explode when heated.[5] Hazardous decomposition products include carbon oxides and sulfur oxides.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

5.3. Accidental Release Measures

  • Personal Precautions: Remove all sources of ignition.[5] Use personal protective equipment.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][6]

  • Containment and Cleanup: Absorb the spillage with inert material (e.g., sand, silica (B1680970) gel, universal binder) and place it in a suitable, closed container for disposal.[5] Use non-sparking tools.[5]

Experimental Protocols and Workflows

Workflow for Safe Handling of this compound

cluster_emergency In Case of Spill or Exposure A Receipt of this compound B Inspect Container for Damage A->B C Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->C D Work in a Well-Ventilated Area (Fume Hood) C->D E Dispense Required Amount Using Grounded Equipment D->E F Tightly Seal Container E->F H Clean Work Area and Remove PPE E->H After Use J Emergency Procedures E->J G Store in a Cool, Dry, Well-Ventilated Area (2-8 °C Recommended) F->G G->H For Next Use I Dispose of Waste Properly H->I

Caption: Workflow for the safe handling of this compound.

Logical Relationship for Storage Precautions

A This compound Storage B Store in a Cool, Dry, Well-Ventilated Area A->B C Keep Container Tightly Closed A->C D Keep Away From: A->D E Heat, Sparks, Open Flames D->E F Strong Oxidizing Agents D->F G Strong Acids D->G H Strong Bases D->H I Strong Reducing Agents D->I

Caption: Key storage precautions for this compound.

References

A Technical Guide to the Reactivity of Ethyl Phenyl Sulfide with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl phenyl sulfide (B99878) (C₆H₅SC₂H₅) is an organosulfur compound that serves as a versatile building block in organic synthesis. Its reactivity towards electrophiles is characterized by two primary sites of attack: the sulfur atom and the aromatic ring. This technical guide provides an in-depth analysis of these reactions, including oxidation of the sulfur center and electrophilic aromatic substitution. Detailed experimental protocols, quantitative data on reaction outcomes, and mechanistic visualizations are presented to offer a comprehensive resource for professionals in research and drug development.

Introduction

The dual reactivity of ethyl phenyl sulfide makes it a valuable synthon in the preparation of a wide array of functionalized molecules. The lone pairs on the sulfur atom render it nucleophilic and susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidized congeners are important structural motifs in many pharmaceutical compounds.[1] Concurrently, the ethylthio group acts as an activating, ortho-, para- directing substituent for electrophilic aromatic substitution (EAS) reactions on the phenyl ring.[2][3] Understanding and controlling the chemoselectivity of these reactions is paramount for its effective utilization in synthetic chemistry.

Reactivity at the Sulfur Atom: Oxidation

The oxidation of this compound proceeds in a stepwise manner, first to ethyl phenyl sulfoxide and subsequently to ethyl phenyl sulfone. The choice of oxidant and reaction conditions dictates the final product.[1]

Oxidation to Ethyl Phenyl Sulfoxide

Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents. A common and environmentally benign method involves the use of hydrogen peroxide in glacial acetic acid.[4] This reaction is typically performed at room temperature and proceeds with high selectivity and yield.

Table 1: Quantitative Data for the Oxidation of this compound to Ethyl Phenyl Sulfoxide

OxidantCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
H₂O₂ (30%)NoneGlacial Acetic AcidRoom Temp.495[4]
m-CPBANoneDichloromethane (B109758)02>90General knowledge
NaIO₄NoneMethanol/WaterRoom Temp.3HighGeneral knowledge
Oxidation to Ethyl phenyl sulfone

More vigorous oxidation conditions or an excess of the oxidizing agent will lead to the formation of ethyl phenyl sulfone. Hydrogen peroxide can also be employed for this transformation, often at elevated temperatures or with the use of a catalyst.

Table 2: Quantitative Data for the Oxidation of this compound to Ethyl Phenyl Sulfone

OxidantCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
H₂O₂ (30%, xs)Na₂WO₄Ethanol/WaterReflux5HighGeneral knowledge
KMnO₄NoneAcetic AcidRoom Temp.2HighGeneral knowledge
Oxone®NoneMethanol/WaterRoom Temp.3High[5]

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The ethylthio (-SEt) group is an activating substituent that directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring.[2][3] This is due to the ability of the sulfur atom's lone pairs to donate electron density into the ring through resonance, which stabilizes the arenium ion intermediate formed during the substitution.

Halogenation

The bromination of thioanisole (B89551) (mthis compound), a close analog of this compound, has been shown to be highly regioselective for the para position.[6][7]

Table 3: Quantitative Data for the Bromination of Thioanisole

Halogenating AgentCatalystSolventTemperature (°C)ortho:para RatioTotal Yield (%)Reference
Br₂NoneDichloromethane50Predominantly para78[6]
Br₂Boron trifluorideNone50Predominantly para76.2[6]
Friedel-Crafts Reactions

The Friedel-Crafts acylation of thioanisole with acetic anhydride (B1165640) has been studied and shows a strong preference for the para isomer.[8]

Table 4: Quantitative Data for the Friedel-Crafts Acylation of Thioanisole

Acylating AgentCatalystSolventTemperature (°C)ortho:para RatioTotal Yield (%)Reference
Acetic AnhydrideAmberlyst-15Ethylene chloride70Predominantly paraHigh[8]
Acetyl ChlorideAlCl₃Dichloromethane0 to RTPredominantly paraHigh[4]

The Friedel-Crafts alkylation of this compound is expected to yield a mixture of ortho and para substituted products. However, this reaction is often complicated by polyalkylation and carbocation rearrangements.[2]

Experimental Protocols

General Procedure for the Oxidation of this compound to Ethyl Phenyl Sulfoxide[4]
  • To a solution of this compound (2 mmol) in glacial acetic acid (2 mL), slowly add 30% hydrogen peroxide (8 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the solution with aqueous NaOH (4 M).

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary.

General Procedure for the Friedel-Crafts Acylation of this compound[4]
  • To a suspension of anhydrous aluminum chloride (1.1 equiv) in dichloromethane, cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equiv) dropwise.

  • After stirring for 10 minutes, add a solution of this compound (1.0 equiv) in dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 15 minutes.

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous MgSO₄.

  • Filter and remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Mechanistic Pathways and Workflows

The following diagrams illustrate the key mechanistic pathways and experimental workflows described in this guide.

Electrophilic_Aromatic_Substitution cluster_activation Electrophile Generation cluster_substitution Substitution Steps E_Nu E-Nu E_plus E⁺ (Electrophile) E_Nu->E_plus Activation Nu_Cat Nu-Catalyst E_Nu->Nu_Cat Catalyst Catalyst Catalyst->E_plus Aromatic This compound Arenium Arenium Ion Intermediate (Resonance Stabilized) E_plus->Arenium Product Substituted Product Aromatic->Arenium 1. Attack by π-system Arenium->Product 2. Deprotonation Arenium->Product

Figure 1: General mechanism for electrophilic aromatic substitution on this compound.

Oxidation_Workflow Start Start: this compound Add_Oxidant Add Oxidizing Agent (e.g., H₂O₂) Start->Add_Oxidant Reaction_Sulfoxide Reaction at RT (Selective Oxidation) Add_Oxidant->Reaction_Sulfoxide Mild Conditions Reaction_Sulfone Reaction at Elevated Temp. or with Excess Oxidant Add_Oxidant->Reaction_Sulfone Forcing Conditions Workup_Sulfoxide Aqueous Workup & Extraction Reaction_Sulfoxide->Workup_Sulfoxide Purification_Sulfoxide Purification (Chromatography) Workup_Sulfoxide->Purification_Sulfoxide Sulfoxide Product: Ethyl Phenyl Sulfoxide Purification_Sulfoxide->Sulfoxide Workup_Sulfone Aqueous Workup & Extraction Reaction_Sulfone->Workup_Sulfone Purification_Sulfone Purification (Crystallization/Chromatography) Workup_Sulfone->Purification_Sulfone Sulfone Product: Ethyl Phenyl Sulfone Purification_Sulfone->Sulfone

Figure 2: Experimental workflow for the oxidation of this compound.

References

Thiophenetole synonyms and alternative names

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Thiophenol (Benzenethiol)

This technical guide provides a comprehensive overview of Thiophenol, also known as Benzenethiol (B1682325) or Phenyl Mercaptan. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, chemical properties, key reactions, and applications in pharmaceutical synthesis.

Nomenclature and Identification

Thiophenol is an organosulfur compound and the simplest aromatic thiol.[1] It is a colorless liquid with a notoriously strong and unpleasant odor.[1][2] The name "Thiophenetole" is likely a less common or erroneous name for Thiophenol.

Below is a table summarizing the various synonyms and identifiers for this compound.

Identifier Type Value Citation
Preferred IUPAC Name Benzenethiol[2]
Common Synonyms Thiophenol, Phenyl mercaptan, Mercaptobenzene, Phenylthiol[1][2][3]
CAS Number 108-98-5[3][4]
Molecular Formula C₆H₅SH[4]
Molecular Weight 110.18 g/mol [4]
InChI Key RMVRSNDYEFQCLF-UHFFFAOYSA-N[4]
SMILES Sc1ccccc1[4]

Physicochemical Properties

Thiophenol exhibits distinct physical and chemical properties that are crucial for its handling and application in various chemical syntheses.

Property Value Citation
Appearance Colorless liquid with a repulsive, garlic-like odor[2][5]
Melting Point -15 °C[4]
Boiling Point 169 °C[4]
Density 1.073 g/mL at 25 °C[4]
Vapor Pressure 1.4 mmHg at 20 °C[4]
Acidity (pKa) 6.62 in H₂O[1]
Solubility in Water 835 mg/L at 25 °C[2]
Refractive Index n20/D 1.588[4]
Flash Point 56 °C[1]

Key Chemical Reactions and Experimental Protocols

Thiophenol's reactivity is centered around the sulfhydryl (-SH) group, making it a versatile reagent in organic synthesis. Key reactions include its acidic behavior, nucleophilic alkylation, and oxidation to form disulfides.

Acidity and Thiophenolate Formation

Thiophenol is significantly more acidic than phenol.[1] Treatment with a strong base, such as sodium hydroxide, results in the formation of the sodium thiophenolate salt (PhSNa), a potent nucleophile.[1]

thiophenol Thiophenol (C₆H₅SH) base + NaOH thiophenol->base thiophenolate Sodium Thiophenolate (C₆H₅SNa) + H₂O base->thiophenolate

Caption: Formation of Sodium Thiophenolate.

Alkylation Reactions

The thiophenolate anion is highly nucleophilic and readily undergoes alkylation. For instance, reaction with methyl iodide yields methyl phenyl sulfide (B99878) (thioanisole).[1] Thiophenol also participates in Michael additions to α,β-unsaturated carbonyl compounds.[1]

This protocol describes a solvent-free Michael addition.

  • Materials : Methyl vinyl ketone, Thiophenol.

  • Procedure : In a reaction vessel, mix methyl vinyl ketone (1 mmol) and thiophenol (2 mmol). Stir the mixture at approximately 30 °C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The resulting Michael adduct can be isolated with high yield.[6]

thiophenol Thiophenol enone + α,β-Unsaturated Carbonyl thiophenol->enone adduct Michael Adduct enone->adduct Solvent-free, ~30°C

Caption: Michael Addition of Thiophenol.

Oxidation to Diphenyl Disulfide

Thiophenols are easily oxidized to form diphenyl disulfide, particularly in the presence of a base.[1] This reaction can be achieved using various oxidizing agents, including oxygen, hydrogen peroxide, and iodine.[1][7]

This procedure outlines the synthesis of diphenyl disulfide using hydrogen peroxide in trifluoroethanol.

  • Materials : Benzenethiol (thiophenol), 30% aqueous hydrogen peroxide, trifluoroethanol, ice bath, magnetic stirrer, round-bottom flask, addition funnel, Büchner funnel.[8]

  • Procedure :

    • In a 100-mL round-bottomed flask equipped with a magnetic stirrer, place 11.0 g (0.1 mol) of benzenethiol and 50 mL of trifluoroethanol.[8]

    • Cool the mixture in an ice bath while stirring.[8]

    • Add 12.5 mL (0.11 mol) of 30% aqueous hydrogen peroxide dropwise over 15 minutes using an addition funnel.[8]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.[8]

    • The diphenyl disulfide will precipitate. Collect the solid product by filtration using a Büchner funnel and dry under vacuum.[8]

thiophenol 2 x Thiophenol oxidizing_agent + Oxidizing Agent (e.g., H₂O₂) thiophenol->oxidizing_agent disulfide Diphenyl Disulfide + 2 H₂O oxidizing_agent->disulfide

Caption: Oxidation of Thiophenol.

Applications in Drug Development

Thiophenol serves as a critical intermediate in the synthesis of various pharmaceuticals, including sulfonamides and antifungal agents.[1][3] Its unique reactivity allows for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[3]

Precursor to Antifungal Agents

Thiophenol derivatives are key components in the synthesis of antifungal drugs such as butoconazole (B1668104) and the organomercury compound merthiolate (thiomersal).[1][9]

The general mechanism of action for imidazole (B134444) antifungal agents like butoconazole involves the inhibition of the enzyme lanosterol (B1674476) 14-alpha demethylase.[10] This enzyme is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[10] By disrupting ergosterol synthesis, these drugs compromise the integrity of the fungal cell membrane, leading to cell lysis.[10]

cluster_synthesis Pharmaceutical Synthesis cluster_moa Mechanism of Action thiophenol Thiophenol intermediate Thiophenol Derivatives thiophenol->intermediate Chemical Synthesis butoconazole Butoconazole (Antifungal Drug) intermediate->butoconazole Further Synthesis enzyme Lanosterol 14-alpha demethylase butoconazole->enzyme Inhibits lanosterol Lanosterol lanosterol->enzyme ergosterol Ergosterol enzyme->ergosterol Catalyzes conversion membrane Fungal Cell Membrane Integrity ergosterol->membrane Maintains lysis Cell Lysis membrane->lysis Disruption leads to

Caption: Role of Thiophenol in Antifungal Drug Synthesis and Mechanism.

Safety and Handling

Thiophenol is a highly toxic and flammable compound.[5] It is corrosive and can cause severe irritation to the eyes, skin, and respiratory tract.[11] Inhalation or absorption through the skin can be fatal.[5] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and eye protection, must be worn.[11] Thiophenol is typically supplied under a nitrogen atmosphere to prevent oxidation.[5]

References

A Technical Guide to High-Purity Ethyl Phenyl Sulfide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl phenyl sulfide (B99878) (CAS 622-38-8), also known as (ethylthio)benzene, is a vital organosulfur compound utilized as a building block and intermediate in various facets of chemical research and pharmaceutical development. Its phenylthio moiety is a key structural component in a range of bioactive molecules. The purity of ethyl phenyl sulfide is paramount, as contaminants can lead to undesirable side reactions and impurities in the final drug product. This guide provides an in-depth overview of commercial suppliers, key specifications, and relevant experimental protocols for the use of high-purity this compound.

Commercial Suppliers and Specifications

The procurement of high-purity this compound is critical for reproducible and reliable experimental outcomes. A variety of chemical suppliers offer this compound at different purity grades. Below is a summary of prominent commercial suppliers and their typical product specifications.

Table 1: Commercial Suppliers of High-Purity this compound

SupplierProduct Number/IDStated PurityAnalysis Method
Tokyo Chemical Industry (TCI)E0426>98.0%Gas Chromatography (GC)
Thermo Scientific ChemicalsA13987≥97.5%Gas Chromatography (GC)
Santa Cruz Biotechnologysc-238123Not specifiedNot specified
Lab Pro Inc.E0426-10GMin. 98.0%Gas Chromatography (GC)
Key OrganicsGS-6872>97%Not specified
Sigma-AldrichALNH9A9EB15998%Not specified

Note: Purity and specifications are subject to lot-to-lot variability. Always refer to the supplier's certificate of analysis for the most accurate information.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₀S[1]
Molecular Weight 138.23 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 204-205 °C
Density 1.021 g/mL at 25 °C
Refractive Index 1.5640-1.5680 @ 20 °C
Flash Point 71 °C

A Certificate of Analysis (CoA) from Thermo Fisher Scientific for a specific lot of this compound (98%) reported an actual purity of 99.5% as determined by gas chromatography. This highlights the importance of consulting lot-specific documentation for precise purity information.

Experimental Protocols

This compound is a versatile precursor in organic synthesis. A common and crucial transformation is its oxidation to the corresponding sulfoxide (B87167) and sulfone, which are important functional groups in many pharmaceutical compounds. The following is a representative experimental protocol for the oxidation of an aryl sulfide, which can be adapted for this compound.

Protocol: Oxidation of this compound to Ethyl Phenyl Sulfoxide

This protocol is adapted from a general procedure for the oxidation of sulfides to sulfoxides using sodium metaperiodate, a mild and selective oxidizing agent.[3]

Materials:

  • This compound

  • Sodium metaperiodate (NaIO₄)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Activated carbon

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 0.105 moles of powdered sodium metaperiodate in 210 mL of deionized water.

  • Cool the mixture in an ice bath with continuous stirring.

  • To the cooled mixture, add 0.100 moles of this compound.

  • Stir the reaction mixture vigorously at ice-bath temperature for 15 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, filter the mixture through a Büchner funnel to remove the sodium iodate (B108269) precipitate.

  • Wash the filter cake with three 30 mL portions of dichloromethane.

  • Transfer the combined filtrate to a separatory funnel and separate the organic (dichloromethane) layer.

  • Extract the aqueous layer with three 100 mL portions of dichloromethane.

  • Combine all organic extracts and treat with a small amount of activated carbon to remove colored impurities.

  • Dry the organic solution over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl phenyl sulfoxide.

  • The crude product can be further purified by vacuum distillation.

Visualizations

Logical Workflow for Procurement and Use

The following diagram illustrates a typical workflow for researchers and drug development professionals from selecting a supplier to the experimental use of high-purity this compound.

G Workflow for Procurement and Use of High-Purity this compound cluster_procurement Procurement cluster_validation Validation and Preparation cluster_experimentation Experimentation cluster_documentation Documentation start Identify Need for High-Purity this compound suppliers Research Commercial Suppliers start->suppliers specs Compare Purity and Specifications suppliers->specs quote Request Quotes and Certificates of Analysis specs->quote select Select Supplier and Place Order quote->select receive Receive and Log Chemical select->receive verify Verify CoA and Perform QC Tests (e.g., NMR, GC-MS) receive->verify prepare Prepare for Experiment (e.g., degassing, drying) verify->prepare reaction Perform Synthetic Reaction prepare->reaction workup Reaction Work-up and Isolation reaction->workup purification Purify Product workup->purification analysis Analyze Final Product purification->analysis record Record All Experimental Details and Results analysis->record end Final Report and Data Archiving record->end

Caption: Workflow for the procurement and use of high-purity this compound.

Synthetic Pathway: Oxidation of this compound

The oxidation of the sulfide is a fundamental transformation, yielding the corresponding sulfoxide and sulfone, which are prevalent in many pharmaceuticals. This pathway highlights the sequential oxidation of this compound.

G Oxidation Pathway of this compound eps This compound (C8H10S) reagent1 [O] (e.g., NaIO4, H2O2) eps->reagent1 epso Ethyl Phenyl Sulfoxide (C8H10SO) reagent2 [O] (e.g., m-CPBA, H2O2) epso->reagent2 epsone Ethyl Phenyl Sulfone (C8H10SO2) reagent1->epso reagent2->epsone

Caption: Oxidation pathway of this compound to its sulfoxide and sulfone.

References

An In-depth Technical Guide on the Physical Properties of Ethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the boiling point and density of ethyl phenyl sulfide (B99878) (CAS 622-38-8), tailored for researchers, scientists, and professionals in drug development. This document outlines key physical constants, detailed experimental protocols for their determination, and a logical workflow for these procedures.

Core Physical Properties

Ethyl phenyl sulfide, also known as (ethylthio)benzene or thiophenetole, is a colorless to light yellow liquid with the chemical formula C₈H₁₀S.[1][2] Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its application in chemical synthesis and pharmaceutical development.

The boiling point and density of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases.

Physical PropertyValueConditions
Boiling Point 204-205 °CStandard atmospheric pressure.[3][4][5]
205 °CNot specified.[6]
Density 1.020 g/mLNot specified.[4]
1.021 g/mLAt 25 °C.[5]
1.02 g/mLSpecific Gravity (20/20).

Experimental Protocols

The following sections detail the standard laboratory procedures for the experimental determination of the boiling point and density of a liquid compound like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] For small sample volumes, the micro-boiling point or capillary method is a convenient and accurate technique.[8]

Objective: To determine the boiling point of a liquid sample using the capillary method.

Materials:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., aluminum block heater, Thiele tube with heating oil)[8][9]

  • Clamps and stand

Procedure:

  • Sample Preparation: Place a few milliliters of the liquid sample (this compound) into the small test tube.[10]

  • Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[9]

  • Apparatus Setup: Secure the test tube to a stand and immerse a thermometer into the liquid, ensuring the bulb is near the capillary tube. If using a heating bath, the test tube should be partially immersed.[10]

  • Heating: Begin to heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[8]

  • Observation: As the liquid approaches its boiling point, the rate of bubbling from the capillary will increase significantly, forming a rapid and continuous stream. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.[8]

  • Boiling Point Identification: Stop heating when a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7][8]

  • Recording: Record the temperature at the moment the liquid enters the capillary. This is the observed boiling point. For accuracy, a boiling range of 2-3°C is often reported.[10]

Density is an intrinsic physical property defined as the mass of a substance per unit volume. It is typically measured in grams per milliliter (g/mL) for liquids.

Objective: To determine the density of a liquid by measuring its mass and volume.

Materials:

  • Electronic balance (analytical or top-loading)

  • Graduated cylinder or volumetric pipette for accurate volume measurement[11][12]

  • Beaker

  • Thermometer

Procedure:

  • Mass Measurement of Empty Container: Place a clean, dry beaker or graduated cylinder on the electronic balance and tare the mass to zero, or record the mass of the empty container.[11]

  • Volume Measurement: Accurately transfer a specific volume of this compound into the tared container. For high accuracy, a volumetric pipette is preferred. If using a graduated cylinder, read the volume from the bottom of the meniscus.[11][12] Let's assume a volume of 10.0 mL is used.

  • Mass Measurement of Liquid: Place the container with the liquid onto the balance and record the total mass.

  • Calculation of Liquid Mass: Subtract the mass of the empty container from the total mass to obtain the mass of the liquid sample.[11]

  • Temperature Record: Use a thermometer to measure and record the temperature of the liquid, as density is temperature-dependent.

  • Density Calculation: Calculate the density using the formula: Density = Mass / Volume

  • Repeatability: Repeat the measurement at least two more times and calculate the average density to ensure precision and accuracy.[11]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the physical properties of this compound as described in the protocols above.

G cluster_0 Workflow: Determination of Physical Properties cluster_1 Boiling Point Determination cluster_2 Density Determination start Obtain Sample: This compound bp1 Prepare micro-reflux apparatus with sample and capillary tube start->bp1 d1 Measure mass of empty container start->d1 bp2 Heat apparatus gently bp1->bp2 bp3 Observe for continuous bubbling bp2->bp3 bp4 Cool and record temperature when liquid enters capillary bp3->bp4 bp_result Result: Boiling Point bp4->bp_result end_node Data Compilation and Analysis bp_result->end_node d2 Add known volume of sample d1->d2 d3 Measure combined mass d2->d3 d4 Calculate mass and density (Mass / Volume) d3->d4 d_result Result: Density d4->d_result d_result->end_node

Caption: Workflow for determining the boiling point and density of a liquid sample.

References

An In-depth Technical Guide to the Structure of Ethyl(phenyl)sulfane and its Oxidized Form, Ethyl(phenyl)sulfone

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Ethyl Phenyl Sulfide (B99878) and Ethyl Phenyl Sulfone for Researchers, Scientists, and Drug Development Professionals

The term "ethyl(phenyl)sulfane" is not a standard systematic name in chemical nomenclature and can be considered ambiguous. In the context of common organic structures, it most plausibly refers to ethyl phenyl sulfide (C₆H₅SCH₂CH₃), a thioether. Given the prevalence of sulfur oxidation in drug metabolism and organic synthesis, this guide will also provide a comprehensive analysis of its corresponding oxidized form, ethyl phenyl sulfone (C₆H₅SO₂CH₂CH₃). Understanding the structural and electronic properties of both the sulfide and sulfone is critical for applications in medicinal chemistry and materials science.

This technical guide details the molecular structure, synthesis, and spectroscopic characterization of both this compound and ethyl phenyl sulfone, presenting key quantitative data in structured tables and illustrating fundamental relationships with diagrams as specified.

Molecular Structure and Geometry

The core structure of these molecules consists of a phenyl group and an ethyl group attached to a central sulfur atom. The oxidation state of the sulfur atom significantly influences the geometry and electronic properties of the molecule.

This compound

This compound, also known as (ethylthio)benzene, is an organosulfur compound featuring a sulfur atom bonded to a phenyl ring and an ethyl group. The molecule is not planar, with the ethyl group exhibiting free rotation around the C-S bond.

Ethyl Phenyl Sulfone

Ethyl phenyl sulfone is the product of the oxidation of this compound. The sulfur atom in a sulfone is in a +6 oxidation state, bonded to two oxygen atoms as well as the ethyl and phenyl groups. This sulfonyl group dramatically alters the geometry around the sulfur atom from bent to approximately tetrahedral.

Below are the molecular structures of this compound and ethyl phenyl sulfone.

Fig. 1: Molecular structures of this compound and ethyl phenyl sulfone.
Quantitative Geometrical Data

Table 1: Structural Data for this compound

ParameterValue
Bond Lengths (Å)
C-S (phenyl)1.77
C-S (ethyl)1.84
C-C (aromatic, avg.)1.39
C-C (ethyl)1.52
Bond Angles (°)
C(phenyl)-S-C(ethyl)105.4

Table 2: Structural Data for Ethyl Phenyl Sulfone

ParameterValue
Bond Lengths (Å)
C-S (phenyl)1.77
C-S (ethyl)1.79
S=O (avg.)1.46
C-C (aromatic, avg.)1.39
C-C (ethyl)1.52
Bond Angles (°)
C(phenyl)-S-C(ethyl)106.8
O=S=O120.6
C(phenyl)-S=O (avg.)108.5
C(ethyl)-S=O (avg.)108.5

Experimental Protocols

Synthesis of this compound

This compound can be reliably synthesized via nucleophilic substitution of a haloalkane with a thiophenolate salt. A common laboratory-scale procedure is outlined below.

Protocol 2.1.1: Synthesis via Thiophenol and Ethyl Bromide

  • Thiophenolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (B78521) (1.0 equivalent) in ethanol (B145695).

  • To the stirred solution, add thiophenol (1.0 equivalent) dropwise at room temperature.

  • Alkylation: After the addition is complete, add ethyl bromide (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3x volume).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Synthesis of Ethyl Phenyl Sulfone

The oxidation of sulfides to sulfones is a fundamental transformation in organic synthesis. Hydrogen peroxide is a common and environmentally benign oxidant for this purpose, often catalyzed by a transition metal or acid.

Protocol 2.2.1: Oxidation with Hydrogen Peroxide [1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Oxidation: Slowly add 30% aqueous hydrogen peroxide (2.2 - 3.0 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into cold water. A white solid may precipitate.

  • Extract the product with dichloromethane (B109758) (3x volume).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine to neutralize the acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl phenyl sulfone.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfone.

The following diagram illustrates the synthetic workflow from thiophenol to ethyl phenyl sulfone.

G Synthetic Workflow thiophenol Thiophenol naoet NaOH / EtOH thiophenol->naoet sulfide This compound naoet->sulfide Alkylation with Ethyl Bromide h2o2 H₂O₂ / Acetic Acid sulfide->h2o2 sulfone Ethyl Phenyl Sulfone h2o2->sulfone Oxidation

Fig. 2: Synthetic pathway from thiophenol to ethyl phenyl sulfone.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol for NMR Spectroscopy

  • Instrumentation: NMR spectra are typically recorded on a 300 MHz or higher field spectrometer (e.g., Bruker Avance).

  • Sample Preparation: Samples are dissolved in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL.

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

Table 3: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Phenyl-H (ortho)~7.35 (m)~130.0
Phenyl-H (meta)~7.25 (m)~129.0
Phenyl-H (para)~7.15 (m)~126.0
Phenyl-C (ipso)-~137.0
-S-CH₂ -CH₃~2.90 (q, J ≈ 7.4 Hz)~26.0
-S-CH₂-CH₃ ~1.30 (t, J ≈ 7.4 Hz)~15.0

Table 4: ¹H and ¹³C NMR Data for Ethyl Phenyl Sulfone (in CDCl₃)

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Phenyl-H (ortho)~7.90 (m)~129.0
Phenyl-H (meta, para)~7.55 (m)~127.5, ~133.0
Phenyl-C (ipso)-~140.0
-SO₂-CH₂ -CH₃~3.15 (q, J ≈ 7.5 Hz)~56.0
-SO₂-CH₂-CH₃ ~1.25 (t, J ≈ 7.5 Hz)~7.0

Note: The downfield shift of the protons and carbons adjacent to the sulfur atom in the sulfone compared to the sulfide is a direct consequence of the strong electron-withdrawing effect of the sulfonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol for IR Spectroscopy

  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation: Samples can be analyzed as a thin film on a salt plate (for liquids like this compound) or as a KBr pellet (for solids like ethyl phenyl sulfone).

Table 5: Key IR Absorption Bands (cm⁻¹)

Functional GroupVibration TypeThis compoundEthyl Phenyl Sulfone
C-H (aromatic)Stretch3100-30003100-3000
C-H (aliphatic)Stretch3000-28503000-2850
C=C (aromatic)Stretch1600-14501600-1450
S=O Asymmetric Stretch -~1325 (strong)
S=O Symmetric Stretch -~1150 (strong)
C-SStretch700-600~750

The most prominent difference in the IR spectra is the appearance of two very strong absorption bands for the sulfone in the regions of 1325 cm⁻¹ and 1150 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol for Mass Spectrometry

  • Instrumentation: Mass spectrometer with an electron ionization (EI) source.

  • Analysis: The molecule is ionized, and the resulting molecular ion and its fragments are detected.

Table 6: Key Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound138123 (M - CH₃)⁺, 110 (M - C₂H₄)⁺, 109 (M - C₂H₅)⁺, 77 (C₆H₅)⁺
Ethyl Phenyl Sulfone170141 (M - C₂H₅)⁺, 125 (M - C₂H₅ - O)⁺, 94 (C₆H₆O)⁺, 77 (C₆H₅)⁺

The fragmentation patterns are distinct. This compound shows characteristic loss of the ethyl group and ethylene. The fragmentation of ethyl phenyl sulfone is more complex and often involves rearrangements, such as the migration of a phenyl group to an oxygen atom, leading to characteristic fragment ions.

Conclusion

This guide has provided a detailed technical overview of the structure, synthesis, and characterization of this compound and its corresponding sulfone. The ambiguity of the term "ethyl(phenyl)sulfane" has been clarified, and a comprehensive dataset has been presented for the two most plausible interpretations. The provided experimental protocols and tabulated quantitative data offer a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating a deeper understanding of the core structures of these important organosulfur compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl Phenyl Sulfide from Thiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenyl sulfide (B99878) is a valuable thioether intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and materials. Its synthesis is a fundamental example of C-S bond formation, typically achieved through the nucleophilic substitution of an ethylating agent by thiophenol. This document provides detailed protocols for two common and efficient methods for the synthesis of ethyl phenyl sulfide: a classical base-catalyzed S-alkylation and a phase-transfer catalyzed (PTC) approach. The selection of a particular method may be guided by factors such as reaction scale, desired purity, and the availability of reagents and equipment.

Reaction Principle

The synthesis of this compound from thiophenol proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this process, a base is used to deprotonate the acidic thiol group of thiophenol, forming a highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon of an ethyl halide (such as ethyl bromide or ethyl iodide), displacing the halide leaving group to form the thioether product.

Caption: General reaction scheme for the S-alkylation of thiophenol.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for the synthesis of this compound using a base-catalyzed method in an aqueous medium and a phase-transfer catalysis (PTC) method.

ParameterBase-Catalyzed (Aqueous)Phase-Transfer Catalysis (PTC)
Ethylating Agent Bromoethane (B45996)Bromoethane
Base Triethylamine (B128534) (Et₃N)Sodium Hydroxide (B78521) (NaOH)
Catalyst NoneTetrabutylammonium (B224687) Bromide (TBAB)
Solvent System WaterToluene-Water (biphasic)
Temperature Room Temperature90 °C
Reaction Time ~1-2 hours~1 hour
Reported Yield ExcellentHigh (with 100% selectivity)[1]
Workup Liquid-liquid extractionPhase separation and extraction

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis in Aqueous Medium

This protocol is adapted from a general procedure for the S-alkylation of thiols in water.[2]

Materials and Reagents:

  • Thiophenol (C₆H₅SH)

  • Bromoethane (CH₃CH₂Br)

  • Triethylamine (Et₃N)

  • Deionized Water

  • Ethyl Acetate (B1210297)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add thiophenol (e.g., 3 mmol, 0.33 g) and deionized water (2 mL).

  • Addition of Base: While stirring at room temperature, add triethylamine (3.2 mmol, 0.32 g, 0.44 mL) to the mixture.

  • Addition of Ethylating Agent: Add bromoethane (3 mmol, 0.33 g, 0.22 mL) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

  • Purification (Optional): If necessary, the crude product can be purified by vacuum distillation.

Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis

This protocol is based on a procedure for the S-alkylation of thiophenol under phase-transfer conditions.[1]

Materials and Reagents:

  • Thiophenol (C₆H₅SH)

  • Bromoethane (CH₃CH₂Br)

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene (B28343)

  • Deionized Water

  • Sodium Chloride (NaCl)

  • Three-necked flask equipped with a reflux condenser and mechanical stirrer

  • Heating mantle

Procedure:

  • Preparation of Thiophenoxide: In a three-necked flask, dissolve sodium hydroxide (0.015 mol, 0.6 g) in deionized water (15 mL). Add thiophenol (0.01 mol, 1.10 g) and stir the mixture at 100 °C for 1 hour to ensure the formation of sodium thiophenoxide.

  • Reaction Setup: Cool the mixture and saturate the aqueous phase with sodium chloride. Add the phase-transfer catalyst, tetrabutylammonium bromide (0.0045 mol, 1.45 g).

  • Addition of Organic Phase: To this mixture, add a solution of bromoethane (0.01 mol, 1.09 g, 0.75 mL) in toluene (15 mL).

  • Reaction: Heat the biphasic mixture to 90 °C and stir vigorously (e.g., 1200 rpm) for approximately 1 hour. Monitor the reaction by TLC or GC analysis of the organic phase.

  • Workup: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Phase Separation: Separate the organic layer from the aqueous layer.

  • Washing: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.

  • Purification (Optional): The crude this compound can be further purified by vacuum distillation.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Thiophenol, Base, and Solvent add_ethyl_halide Add Ethyl Halide reactants->add_ethyl_halide react Stir at Appropriate Temperature add_ethyl_halide->react quench Quench Reaction (if necessary) react->quench Reaction Completion (monitored by TLC/GC) extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Vacuum Distillation (optional) concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Selective Oxidation of Ethyl Phenyl Sulfide to Ethyl Phenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis, yielding products that are crucial intermediates in the pharmaceutical and agrochemical industries. Sulfoxides serve as valuable building blocks and are present in a variety of biologically active molecules. This application note provides a detailed protocol for the efficient and selective oxidation of ethyl phenyl sulfide (B99878) to its corresponding sulfoxide. The presented methods are selected for their high yields, selectivity, and adherence to green chemistry principles where possible, minimizing the over-oxidation to the corresponding sulfone.

Overview of Methods

Several methods are available for the oxidation of sulfides, each with its own advantages. This note will focus on protocols utilizing hydrogen peroxide as a green oxidant, due to its availability, low cost, and environmentally benign byproduct (water).[1] We will detail a transition-metal-free approach and a catalyzed method to provide researchers with options depending on their specific laboratory capabilities and requirements. Careful control of reaction conditions such as temperature, reaction time, and stoichiometry of the oxidant is crucial to prevent the formation of the sulfone byproduct.[1][2]

Data Presentation

The following table summarizes the quantitative data for different protocols for the oxidation of sulfides, providing a comparative overview of their efficiency.

SubstrateOxidant SystemCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
Methyl Phenyl Sulfide30% H₂O₂p-TsOH (cat.) / Solvent-freeRoom Temp.0.595
Mthis compound30% H₂O₂Glacial Acetic AcidRoom Temp.1.599[1][3]
Diphenyl Sulfide30% H₂O₂HNO₃ / EtOH250.3398[4]
Thioanisole30% H₂O₂PAMAM-G1-PMo / 95% EtOH302>90[5]
Phenyl Vinyl Sulfidem-CPBADichloromethane (B109758)-78 to 301.568-70[6]
ThioanisoleSodium MetaperiodateWater01591[7]

Experimental Protocols

Protocol 1: Oxidation using Hydrogen Peroxide in Glacial Acetic Acid (Transition-Metal-Free)

This protocol is valued for its simplicity, use of readily available reagents, and high yields.[1]

Materials:

  • This compound

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • 4 M Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing this compound (2 mmol), add glacial acetic acid (2 mL).

  • Slowly add 30% hydrogen peroxide (8 mmol) to the stirred solution at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the resulting solution with 4 M aqueous NaOH.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude ethyl phenyl sulfoxide.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Catalytic Oxidation using p-Toluenesulfonic Acid (p-TsOH) and Hydrogen Peroxide

This method offers an efficient, metal-free catalytic approach under solvent-free conditions.

Materials:

  • This compound

  • 30% Hydrogen peroxide (H₂O₂)

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, mix this compound (1 mmol) and p-TsOH (0.07 mmol).

  • To this mixture, add 30% H₂O₂ (2.4 equiv.) dropwise while stirring at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography.

Visualizations

Chemical Reaction Pathway

chemical_reaction EthylPhenylSulfide This compound EthylPhenylSulfoxide Ethyl Phenyl Sulfoxide EthylPhenylSulfide->EthylPhenylSulfoxide [O] HydrogenPeroxide Hydrogen Peroxide (H₂O₂) Water Water (H₂O) HydrogenPeroxide->Water Reduction

Caption: Oxidation of this compound to ethyl phenyl sulfoxide.

Experimental Workflow

experimental_workflow A 1. Mix this compound and Solvent/Catalyst B 2. Add Hydrogen Peroxide Dropwise at Room Temperature A->B C 3. Monitor Reaction by TLC B->C D 4. Reaction Quenching and Neutralization C->D E 5. Extraction with Organic Solvent D->E F 6. Drying of Organic Phase E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Column Chromatography) G->H I Final Product: Ethyl Phenyl Sulfoxide H->I

Caption: General workflow for the oxidation of this compound.

References

Application Note: Selective Oxidation of Ethyl Phenyl Sulfide to Ethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The selective oxidation of sulfides to sulfones is a critical transformation in organic synthesis, yielding compounds with significant applications in medicinal chemistry and materials science. Ethyl phenyl sulfone, a key structural motif, is often synthesized via the oxidation of ethyl phenyl sulfide (B99878). This document provides detailed protocols for this conversion, focusing on methodologies that utilize hydrogen peroxide (H₂O₂) as a green and atom-economical oxidant. Various catalytic and catalyst-free systems are presented to offer flexibility based on available resources and desired reaction conditions, such as yield, selectivity, and environmental impact.

Introduction

Sulfones are a vital class of organosulfur compounds characterized by a sulfonyl functional group connected to two carbon atoms. Their chemical stability and ability to act as rigid structural linkers make them prevalent in pharmaceuticals and agrochemicals. The most common and direct method for synthesizing sulfones is the oxidation of the corresponding sulfides. This process typically proceeds through a sulfoxide (B87167) intermediate.[1]

The challenge in this synthesis lies in achieving high selectivity for the sulfone without stopping at the sulfoxide stage or producing unwanted byproducts.[2] The oxidation of the sulfoxide to the sulfone generally requires more forcing conditions, such as higher temperatures or an excess of the oxidizing agent, compared to the initial oxidation of the sulfide.[1] Hydrogen peroxide is an ideal oxidant for this purpose due to its high oxygen content and the generation of water as its only byproduct, aligning with the principles of green chemistry.[2] This note details several effective protocols for the selective oxidation of ethyl phenyl sulfide to ethyl phenyl sulfone.

General Experimental Workflow

The overall process for the selective oxidation of this compound involves the setup of the reaction, the controlled addition of the oxidant, monitoring the reaction's progress, and subsequent work-up and purification of the final product.

Caption: General workflow for the oxidation of this compound.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns.

Protocol 1: Catalyst-Free Oxidation with 30% H₂O₂

This protocol is based on a highly atom-economic and environmentally friendly method that avoids the use of organic solvents and metal catalysts.[3]

Materials:

  • This compound

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Deionized water

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5 mmol, 0.69 g).

  • Slowly add 30% aqueous H₂O₂ (e.g., 11 mmol, 1.25 mL, ~2.2 equivalents). Note: The reaction may be heterogeneous.[3]

  • Heat the reaction mixture to 75 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of deionized water to the flask.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl phenyl sulfone.

  • The product can be further purified by recrystallization (e.g., from an ethanol/water mixture) if necessary.[4]

Protocol 2: Tungsten-Catalyzed Oxidation with 30% H₂O₂

This method employs a simple transition metal salt, sodium tungstate (B81510), which is effective for the large-scale oxidation of sulfides to sulfones.[4]

Materials:

  • This compound

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Methanol (B129727) or other suitable solvent

  • Round-bottom flask, condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.38 g) and sodium tungstate dihydrate (e.g., 0.2 mmol, 66 mg, 2 mol%) in 20 mL of methanol.

  • Heat the mixture to reflux (approx. 65 °C).

  • Add 30% H₂O₂ (e.g., 22 mmol, 2.5 mL, 2.2 equivalents) dropwise over 15 minutes.

  • Maintain the reaction at reflux and monitor its progress by TLC.

  • After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Add 25 mL of water to the residue and extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to obtain the crude product, which can be purified by recrystallization or column chromatography.

Comparative Data of Oxidation Methods

The choice of reaction conditions can significantly impact the outcome of the oxidation. The following table summarizes various reported methods for the oxidation of sulfides to sulfones, providing a basis for comparison.

Catalyst SystemOxidant (Equivalents)SolventTemp (°C)Time (h)Conversion (%)Yield (%)Reference
None30% H₂O₂ (~2.2)None752-4>99~95-98[3]
Na₂WO₄·2H₂O (2 mol%)30% H₂O₂ (2.2)MethanolReflux1-3>99High[4]
Oxone® (2.0)Oxone®WaterRT0.5-2>99~95[5]
2,2,2-Trifluoroacetophenone (5 mol%)30% H₂O₂ (2.5)AcetonitrileRT24>9996[6][7]
Niobium Carbide (NbC)30% H₂O₂ (2.2)Methanol606>9999[7]

Note: "RT" refers to Room Temperature. Yields are typically for isolated products.

Discussion

The selective oxidation to sulfone is favored by using a slight excess of the oxidizing agent (typically >2 equivalents relative to the sulfide).[1]

  • Catalyst-Free Method: The protocol using only 30% H₂O₂ at 75 °C is highly advantageous from a green chemistry perspective, as it eliminates both the catalyst and organic solvents.[3] This method is robust and has been demonstrated to be scalable.[3]

  • Tungsten Catalysis: Sodium tungstate is an inexpensive and effective catalyst that works well in polar protic solvents like methanol.[4] It is a reliable method for achieving high yields in a relatively short time.

  • Oxone®: Using Oxone® in water provides a very fast and efficient metal-free alternative. The selectivity for sulfone formation is exceptionally high when water is used as the solvent.[5]

  • Organocatalysis: 2,2,2-Trifluoroacetophenone serves as an effective organocatalyst for the oxidation, offering a metal-free pathway. The reaction proceeds efficiently at room temperature, although it may require longer reaction times.[7]

The choice of protocol will depend on factors such as the desired purity, reaction scale, cost considerations, and environmental impact. For most applications, the catalyst-free or tungsten-catalyzed methods offer an excellent balance of efficiency, cost, and simplicity.

References

Application of Ethyl Phenyl Sulfide in C-S Bond Cleavage Reactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ethyl phenyl sulfide (B99878) in various C-S bond cleavage reactions. The information compiled herein is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into modern synthetic methodologies for the functionalization of thioethers.

Introduction

Ethyl phenyl sulfide is a common organosulfur compound that serves as a versatile substrate in the study and application of C-S bond cleavage reactions. The strategic cleavage of the carbon-sulfur bond opens up avenues for the synthesis of a wide array of valuable organic molecules by enabling the introduction of new functional groups at the cleaved positions. This process is of significant interest in the pharmaceutical industry for the late-stage functionalization of complex molecules and the construction of novel drug candidates. This document outlines several key methodologies for the C-S bond cleavage of this compound, including metal-catalyzed, metal-free, electrochemical, and photoredox-catalyzed approaches.

Metal-Free C-S Bond Cleavage Mediated by Selectfluor®

A transition-metal-free approach for the selective C(sp³)–S bond cleavage of aryl alkyl thioethers, including this compound analogues, has been developed using Selectfluor® as an oxidant. This method allows for the synthesis of valuable aryl sulfinate esters under mild conditions.[1][2]

Data Presentation
SubstrateProductReagents and ConditionsYield (%)Reference
Ethyl p-tolyl sulfideEthyl 4-methylbenzenesulfinateSelectfluor®, CH₃CN, rt, 10 min90[1]
Aryl alkyl thioethers (general)Aryl sulfinate estersSelectfluor®, Alcohol/H₂O, CH₃CN, rt, 10 minGood to Excellent[1][2]
Experimental Protocol: Synthesis of Aryl Sulfinate Esters[1]
  • To a 10 mL Schlenk flask, add the aryl alkyl thioether (0.5 mmol, 1.0 equiv) and the corresponding alcohol or water (2.5 mmol, 5.0 equiv).

  • Add acetonitrile (B52724) (5.0 mL, 0.1 M) to the flask.

  • Add Selectfluor® (1.0 mmol, 2.0 equiv) portionwise to the reaction mixture.

  • Stir the reaction mixture at room temperature under an air atmosphere for 10 minutes.

  • Upon completion (monitored by TLC), dilute the reaction with H₂O (5.0 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 3.0 mL).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired aryl sulfinate ester.

Reaction Mechanism

The proposed mechanism involves the initial oxidation of the thioether by Selectfluor® to form a fluorinated sulfonium (B1226848) intermediate. This intermediate then reacts with water or an alcohol to form a new intermediate which, after a series of steps including a second oxidation by Selectfluor® and β-H elimination, ultimately yields the aryl sulfinate ester.[1][2]

sub This compound int1 Fluorinated Sulfonium Intermediate sub->int1 + Selectfluor® sel Selectfluor® int2 Intermediate C int1->int2 + H₂O / R-OH nuc H₂O / R-OH int3 Sulfoxide int2->int3 int4 Intermediate F int3->int4 + Selectfluor® int5 Intermediate G int4->int5 β-H Elimination prod Phenylsulfinate Ester int5->prod Nucleophilic Substitution

Caption: Proposed mechanism for Selectfluor®-mediated C-S bond cleavage.

Electrochemical C-S Bond Cleavage

Electrochemical methods provide a green and efficient alternative for the regioselective cleavage of C(sp³)–S bonds in alkyl aryl thioethers. This electro-oxidative approach generates cationic species from both the carbon and sulfur fragments, which can be subsequently trapped by nucleophiles.[3][4]

Data Presentation
SubstrateProductsReagents and ConditionsYield (%)Reference
Alkyl aryl thioethers (general)Aldehydes/Ketones and SulfinatesPt electrodes, TsOH·H₂O, Et₄NBF₄, EtOH/H₂O, 4 mA, rt, 12 hNot specified for this compound[3][4]
Experimental Protocol: General Procedure for Electrochemical C-S Bond Cleavage[3]
  • In a dried 15 mL reaction vial, add the thioether (0.3 mmol), p-toluenesulfonic acid monohydrate (0.3 mmol), and tetraethylammonium (B1195904) tetrafluoroborate (B81430) (0.15 mmol).

  • Add a mixture of ethanol (B145695) (2.0 mL) and water (0.2 mL) to the vial.

  • Immerse two platinum plate electrodes (10 x 10 x 0.2 mm) into the solution to serve as the anode and cathode.

  • Connect the electrodes to a constant current power supply and set the current to 4 mA.

  • Stir the reaction mixture at room temperature for 12 hours under an air atmosphere.

  • After the reaction, dilute the mixture with ethyl acetate.

  • The products can then be isolated and purified using standard techniques.

Reaction Workflow

start Start setup Prepare Electrolytic Cell: - this compound - Electrolyte (Et₄NBF₄) - Acid (TsOH) - Solvent (EtOH/H₂O) start->setup electro Apply Constant Current (4 mA) with Pt electrodes setup->electro reaction Stir at Room Temperature for 12 hours electro->reaction workup Workup: - Dilute with Ethyl Acetate - Isolate Products reaction->workup end End workup->end

Caption: Experimental workflow for electrochemical C-S bond cleavage.

Nickel-Catalyzed C-S Bond Cleavage

Nickel(0) N-heterocyclic carbene (NHC) complexes have been shown to facilitate the cleavage of C-S bonds in thioethers, including this compound, at room temperature.

Data Presentation
SubstrateReagentProductConditionsReference
This compound[Ni₂(iPr₂Im)₄(COD)][Ni(iPr₂Im)₂(C₆H₅)(SEt)]Room TemperatureNot specified in detail
General Experimental Considerations

The reaction would typically involve the mixing of the nickel(0) NHC complex with this compound in an inert solvent under an inert atmosphere. The progress of the reaction would be monitored by techniques such as NMR spectroscopy to observe the formation of the product.

Reaction Pathway

sub This compound prod [Ni(iPr₂Im)₂(C₆H₅)(SEt)] (C-S Cleavage Product) sub->prod + Ni(0) Complex cat [Ni₂(iPr₂Im)₄(COD)] (Ni(0) NHC Complex) cat->prod

Caption: Nickel-catalyzed C-S bond cleavage of this compound.

Photoredox-Catalyzed C-S Bond Cleavage

Visible-light photoredox catalysis has emerged as a powerful tool for the cleavage of C-S bonds, particularly in benzylic thioethers. While less common for non-benzylic thioethers like this compound, the general principle involves the generation of a radical cation intermediate upon single-electron transfer, which then undergoes C-S bond fragmentation.

General Mechanistic Pathway

The photocatalyst, upon excitation by visible light, engages in a single-electron transfer with the thioether to form a radical cation. This intermediate can then fragment, leading to the cleavage of the C-S bond.

cluster_0 Photocatalytic Cycle PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) Radical_Cation [this compound]•+ PC_star->Radical_Cation + Thioether PC_red PC•⁻ Thioether This compound Products Cleavage Products Radical_Cation->Products C-S Cleavage PC_red->PC Redox Cycle

Caption: General photocatalytic cycle for C-S bond cleavage.

Note: Specific protocols and quantitative data for the photoredox-catalyzed C-S bond cleavage of this compound are not well-documented in the reviewed literature, as the focus has been predominantly on benzylic systems.

Conclusion

The cleavage of the C-S bond in this compound can be achieved through a variety of modern synthetic methods. Metal-free oxidation with Selectfluor® offers a mild and efficient route to aryl sulfinate esters. Electrochemical methods provide a sustainable and catalyst-free alternative. Transition metal catalysis, particularly with nickel complexes, shows promise for stoichiometric C-S bond activation. While photoredox catalysis is a rapidly evolving field, its application to non-benzylic thioethers like this compound warrants further investigation. The protocols and data presented herein provide a solid foundation for researchers to explore and apply these C-S bond cleavage reactions in their own synthetic endeavors.

References

Application Note: High-Resolution Gas Chromatography for Quantitative Analysis of Ethyl Phenyl Sulfide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust gas chromatography (GC) method for the analysis of reactions involving ethyl phenyl sulfide (B99878). The protocol is suitable for monitoring reaction progress, determining product purity, and quantifying yields. Two primary detector systems are discussed: Mass Spectrometry (MS) for definitive identification and a Sulfur Chemiluminescence Detector (SCD) for highly selective and sensitive quantification of sulfur-containing compounds. This document provides detailed experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

Ethyl phenyl sulfide is a key structural motif in various organic compounds and a common intermediate in the synthesis of pharmaceuticals and other high-value chemicals. Accurate and reliable analytical methods are crucial for monitoring its formation and subsequent transformations, such as oxidation to the corresponding sulfoxide (B87167) and sulfone, or its synthesis via C-S cross-coupling reactions. Gas chromatography offers the high resolution and sensitivity required for separating and quantifying the components of complex reaction mixtures. This note provides a comprehensive guide to employing GC for the analysis of this compound reactions, ensuring data integrity and reproducibility.

Experimental Protocols

This section outlines the detailed methodologies for sample preparation and GC analysis for two common reaction types involving this compound: oxidation and synthesis via C-S cross-coupling.

Analysis of this compound Oxidation

This protocol is designed to monitor the conversion of this compound to its corresponding sulfoxide and sulfone.

Sample Preparation:

  • At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1.0 mL of n-butanol or ethyl acetate) to prevent further reaction.

  • Add an internal standard (e.g., α,α,α-trifluorotoluene or dodecane) to the diluted sample at a known concentration.[1]

  • Vortex the sample to ensure homogeneity.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the GC.

GC-MS Method:

  • Instrument: Agilent 7890 GC with 5975C MS or equivalent.[2]

  • Column: SH-Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1]

  • Injection: 1 µL, split mode (e.g., 20:1), injector temperature: 250°C.[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 35°C/min to 300°C, hold for 1 minute.

    • Ramp: 20°C/min to 320°C, hold for 2 minutes.[2]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-550 amu.

    • Source Temperature: 230°C.

Monitoring the Synthesis of this compound via C-S Cross-Coupling

This protocol is suitable for tracking the formation of this compound from reactants such as an aryl halide and an ethyl thiol derivative.

Sample Preparation:

  • At desired time points, carefully extract a small, representative sample from the reaction vessel.

  • Dilute the sample in a suitable solvent (e.g., ethyl acetate (B1210297) or 1,4-dioxane).[1]

  • Add an internal standard for quantitative analysis.

  • Filter the sample through a pad of Celite or a syringe filter to remove the catalyst and other solids.[1]

  • The sample is now ready for GC analysis.

GC-SCD Method:

  • Instrument: Shimadzu Nexis GC-2030 with SCD-2030 or equivalent.

  • Column: SH-Rxi™-1MS (30 m × 0.32 mm I.D., 4 µm film thickness).

  • Injection: 1 µL, split mode (e.g., 1:9), injector temperature: 275°C.

  • Carrier Gas: Helium, constant column flow at 2.8 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp: 10°C/min to 250°C, hold for 16 minutes.

Data Presentation

Quantitative data should be organized into clear and concise tables to facilitate comparison and interpretation of results.

Table 1: GC-MS Retention Times of this compound and its Oxidation Products
Compound Retention Time (min)
This compound8.52
Ethyl Phenyl Sulfoxide10.25
Ethyl Phenyl Sulfone11.89
Retention times are approximate and may vary depending on the specific instrument and conditions.
Table 2: Quantitative Analysis of a Trial Oxidation Reaction
Time (hours) This compound (%) Ethyl Phenyl Sulfoxide (%) Ethyl Phenyl Sulfone (%)
010000
165305
2355510
457025
Percentages are based on relative peak areas corrected with response factors determined from calibration standards.
Table 3: GC-SCD Response Factors for Sulfur Compounds
Compound Concentration Level (mg/L S) Relative Response Factor
Thiophene4.021.03
This compound2.291.07
Dibenzothiophene1.650.96
Data adapted from a study on sulfur compounds in a diesel matrix.[3] The Sulfur Chemiluminescence Detector (SCD) exhibits an equimolar response to sulfur, simplifying quantification.

Visualization

The following diagrams illustrate the experimental workflow and a typical reaction pathway for the oxidation of this compound.

experimental_workflow cluster_reaction Reaction Monitoring cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Start Reaction sampling Aliquot Sampling at Timed Intervals start->sampling quench Quench Reaction & Dilute sampling->quench add_is Add Internal Standard quench->add_is filter Filter Sample add_is->filter injection Inject into GC filter->injection separation Chromatographic Separation injection->separation detection MS or SCD Detection separation->detection integration Peak Integration detection->integration quantification Quantification using Internal Standard integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for GC analysis of this compound reactions.

signaling_pathway eps This compound epso Ethyl Phenyl Sulfoxide eps->epso Oxidation epsone Ethyl Phenyl Sulfone epso->epsone Oxidation oxidant1 [Oxidant] oxidant1->eps oxidant2 [Oxidant] oxidant2->epso

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of sulfide (B99878) using High-Performance Liquid Chromatography (HPLC). Sulfide, particularly in the form of hydrogen sulfide (H₂S), is a significant signaling molecule in various physiological and pathological processes, making its accurate measurement crucial in biomedical and pharmaceutical research.[1][2] HPLC offers a sensitive and specific method for sulfide determination, often requiring derivatization to enhance detection.[1][3]

Introduction to HPLC for Sulfide Analysis

Direct analysis of sulfide by HPLC is challenging due to its volatility and lack of a strong chromophore.[4] Therefore, most methods rely on a pre-column derivatization step to convert sulfide into a stable, detectable product. The choice of derivatizing agent and detector is critical and depends on the sample matrix, required sensitivity, and available instrumentation. Common detection methods include fluorescence, ultraviolet-visible (UV-Vis), and electrochemical detection.

Derivatization and Detection Strategies

Several derivatization strategies have been developed for the HPLC analysis of sulfide, each with its own advantages in terms of sensitivity and selectivity.

Monobromobimane (MBB) Derivatization with Fluorescence Detection

This is one of the most widely reported and sensitive methods for sulfide quantification in biological matrices.[1][5] Monobromobimane (MBB) reacts with sulfide under alkaline conditions to form the highly fluorescent and stable product, sulfide-dibimane (SDB).[2][5]

  • Principle: The non-fluorescent MBB reacts with H₂S in a 2:1 stoichiometric ratio to yield the fluorescent SDB, which can be separated by reversed-phase HPLC and detected with high sensitivity.[5]

  • Advantages: High sensitivity, with limits of detection in the nanomolar range, and the stability of the SDB product allows for batch analysis.[5]

  • Applications: Widely used for measuring free hydrogen sulfide in various biological samples such as plasma, tissue homogenates, and cell culture media.[5][6]

Methylene (B1212753) Blue Method with UV-Vis Detection

This classic colorimetric method can be adapted for HPLC analysis. Sulfide reacts with N,N-dimethyl-p-phenylenediamine in the presence of Fe³⁺ to form methylene blue, which can be detected by a UV-Vis detector.[7][8]

  • Principle: The formation of the intensely colored methylene blue dye is proportional to the sulfide concentration.

  • Advantages: The method is well-established.

  • Disadvantages: It may lack the sensitivity required for low physiological concentrations of H₂S (<1 µM) and can be prone to interference.[9]

N-Halogeno-N-Metal Arylsulfonamidates with UV-Vis or Fluorescence Detection

This method involves the reaction of non-chromophoric sulfides with N-halogeno-N-metal arylsulfonamidates to produce UV-absorbing or fluorescent arylsulfonylsulfilimine compounds.[10]

  • Principle: The derivatization introduces a chromophore or fluorophore to the sulfide molecule, allowing for its detection.

  • Advantages: This technique can quantify sulfides in amounts as low as 20 nanograms and reduces sample polarity, which improves separation on a C18 column.[10]

  • Applications: Suitable for the analysis of sulfur mustard type compounds and their by-products.[10]

Electrochemical Detection

Electrochemical detectors offer a highly sensitive and selective alternative for sulfide analysis, sometimes without the need for derivatization.[11]

  • Principle: The detector measures the current generated by the oxidation or reduction of sulfide at an electrode surface.

  • Advantages: High sensitivity, rapid analysis, and can be coupled with HPLC for the analysis of organic sulfides in biological fluids.[11][12]

  • Disadvantages: The electrode can be prone to fouling from complex sample matrices.

Quantitative Data Summary

The following tables summarize the quantitative data for various HPLC methods used for sulfide analysis, providing a basis for method comparison.

Table 1: HPLC Methods with Fluorescence Detection

Derivatizing AgentAnalyteMatrixColumnMobile PhaseDetection (Ex/Em)Limit of Detection (LOD)Linearity RangeReference
Monobromobimane (MBB)Sulfide-dibimanePlasmaAgilent Eclipse XDB-C18 (5 µm, 4.6x250 mm)Gradient of 0.1% TFA in Water and 0.1% TFA in Acetonitrile (B52724)390 nm / 475 nm2 nMNot specified[5]
2-amino-5-N, N-diethylaminotoluene and Fe(III)Fluorescent derivativeHuman SerumInertsil ODS-2 (250mm x 4.6mm)90% (V/V) acetonitrile aqueous solution with sodium 1-octanesulfonate640 nm / 675 nmNot specified4.4 x 10⁻⁹ M to 4.4 x 10⁻⁷ M[7]
N-(3-iodine-2-oxopropyl)pyrene methamine (NIPM)H₂S derivativeWineNot specifiedNot specifiedNot specified0.25 nmol/L (wine-beer), 0.30 nmol/L (red wine)Not specified[13]

Table 2: HPLC Methods with UV-Vis Detection

Derivatizing AgentAnalyteMatrixColumnMobile PhaseDetection WavelengthLimit of Detection (LOD)Linearity RangeReference
N-halogeno-N-metal arylsulfonamidatesArylsulfonylsulfilimine derivativesNot specifiedC-18Not specifiedUV/Visible10-21 ng1.0-20.0 µg/ml[10]
NoneElemental SulfurDichloromethaneCogent Bidentate C18 (4µm, 4.6 x 150 mm)90:10 Acetonitrile/DI water with 0.1% formic acid263 nmNot specifiedNot specified[14]

Table 3: HPLC with Electrochemical Detection

Derivatizing AgentAnalyteMatrixWorking ElectrodeLimit of Detection (LOD)Linearity RangeReference
NoneSulfideAqueous SolutionCobalt pentacyanonitrosylferrate modified glassy carbon4.6 x 10⁻⁵ M7.5 x 10⁻⁵ to 7.7 x 10⁻⁴ M[11]
NoneSulfideWaterFeCN-PIL-SPCE12 nMNot specified[11]

Experimental Protocols

Protocol 1: Sulfide Analysis in Biological Samples using Monobromobimane (MBB) Derivatization and Fluorescence Detection

This protocol is adapted from methods described for the analysis of free and different pools of H₂S in biological specimens.[5][6]

1. Materials and Reagents:

  • Monobromobimane (MBB) solution (10 mM in acetonitrile)

  • Tris-HCl buffer (100 mM, pH 9.5, containing 0.1 mM DTPA)

  • Perchloric acid (PCA) or Sulfosalicylic acid (SSA) (e.g., 200 mM) to stop the reaction

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 99.9% Acetonitrile with 0.1% (v/v) TFA

  • Sodium sulfide (Na₂S) for standards

  • Biological sample (e.g., plasma, tissue homogenate)

2. Sample Preparation and Derivatization:

  • For plasma samples, collect blood in tubes containing an anticoagulant and centrifuge to separate the plasma.[6]

  • In a microcentrifuge tube, mix 30 µL of the sample (plasma, tissue homogenate, or standard) with 70 µL of Tris-HCl buffer (100 mM, pH 9.5, 0.1 mM DTPA).[5]

  • Add 50 µL of 10 mM MBB solution to the mixture.[5]

  • Incubate the reaction mixture at room temperature for 30 minutes in the dark (or under 1% oxygen for specific applications).[5]

  • Stop the reaction by adding 50 µL of 200 mM SSA solution.[5]

  • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet any precipitate.[6]

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC-FLD Conditions:

  • Column: Agilent Eclipse XDB-C18 (5 µm, 4.6 x 250 mm) or equivalent.[5][6]

  • Mobile Phase: Gradient elution with Mobile Phase A and B. A typical gradient might be:

    • Start with 15% B.

    • Linearly increase to 100% B over a set period.

    • Hold at 100% B.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 0.6 mL/min.[5]

  • Injection Volume: 10 µL.[6]

  • Fluorescence Detector Settings: Excitation at 390 nm and Emission at 475 nm.[5]

  • Retention Times: The retention time for sulfide-dibimane is typically around 15.8-16.5 minutes, and for the excess MBB reagent, it is around 16.7-17.6 minutes, ensuring good separation.[5][6]

Protocol 2: Sulfide Analysis using Methylene Blue Derivatization and HPLC-UV-Vis Detection

This protocol is based on the principle of methylene blue formation adapted for HPLC.[8]

1. Materials and Reagents:

  • N,N-dimethyl-p-phenylenediamine solution

  • Ferric chloride (FeCl₃) solution

  • Zinc acetate (B1210297) solution (for trapping sulfide)

  • Sodium hydroxide (B78521) solution

  • Mobile Phase: (e.g., Acetonitrile/water gradient)

  • Sodium sulfide (Na₂S) for standards

2. Sample Preparation and Derivatization:

  • Trap sulfide from the sample by adding zinc acetate to form a zinc sulfide precipitate.[4]

  • Release the trapped sulfide by acidification in a closed system, and recollect it in a sodium hydroxide solution.[4]

  • To the sodium hydroxide solution containing the sulfide, add the N,N-dimethyl-p-phenylenediamine reagent followed by the ferric chloride solution to form methylene blue.

  • Allow the color to develop for a specified time.

  • Filter the solution before injection into the HPLC system.

3. HPLC-UV-Vis Conditions:

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV-Vis Detector Wavelength: Monitor at the absorbance maximum of methylene blue (around 665 nm).

Visualizations

experimental_workflow_mbb cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis sample Biological Sample (Plasma, Tissue, etc.) buffer Add Tris-HCl Buffer (pH 9.5) sample->buffer mbb Add Monobromobimane (MBB) buffer->mbb incubate Incubate 30 min (Room Temp, Dark) mbb->incubate stop Stop Reaction (Add SSA) incubate->stop centrifuge Centrifuge (12,000 rpm, 10 min) stop->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC supernatant->inject separation Reversed-Phase C18 Column (Gradient Elution) inject->separation detection Fluorescence Detection (Ex: 390 nm, Em: 475 nm) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for sulfide analysis using MBB derivatization and HPLC-FLD.

derivatization_comparison cluster_analyte cluster_methods Derivatization Methods cluster_products Derivatized Products cluster_detection Detection Techniques sulfide Sulfide (H₂S) mbb Monobromobimane (MBB) sulfide->mbb methylene_blue N,N-dimethyl-p- phenylenediamine + Fe³⁺ sulfide->methylene_blue aryl N-Halogeno-N-Metal Arylsulfonamidates sulfide->aryl sdb Sulfide-dibimane (Fluorescent) mbb->sdb mb_product Methylene Blue (Colored) methylene_blue->mb_product aryl_product Arylsulfonylsulfilimine (UV-active/Fluorescent) aryl->aryl_product fluorescence Fluorescence sdb->fluorescence uv_vis UV-Vis mb_product->uv_vis aryl_product->fluorescence aryl_product->uv_vis

Caption: Comparison of common derivatization strategies for HPLC analysis of sulfide.

References

Application Note: Purification of Ethyl Phenyl Sulfoxide by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ethyl phenyl sulfoxide (B87167) is a chiral organosulfur compound that serves as a valuable intermediate in organic synthesis and drug development. Its purification is crucial to remove starting materials, byproducts, and sulfone over-oxidation products. This application note provides a detailed protocol for the purification of ethyl phenyl sulfoxide using silica (B1680970) gel column chromatography, a standard and effective method for isolating compounds of moderate polarity.

Data Presentation

Table 1: Materials and Equipment

ItemDescription
Stationary Phase Silica gel, 230-400 mesh
Mobile Phase Hexane and Ethyl Acetate (EtOAc) mixture
Apparatus Glass chromatography column, collection tubes, TLC plates (silica gel 60 F₂₅₄)
Reagents Crude ethyl phenyl sulfoxide, solvents for elution
Visualization UV lamp (254 nm), Potassium permanganate (B83412) stain

Table 2: Experimental Parameters and Results

ParameterValue / Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Hexane:Ethyl Acetate (EtOAc), starting from 4:1 and gradually increasing polarity to 1:2.[1]
Typical Rf of Product ~0.3 in Hexane:EtOAc (2:1) (visualized by UV light)
Typical Yield 80-90% (dependent on the purity of the crude material)[1]
Purity of Final Product >98% (as determined by ¹H NMR and LC-MS)
Appearance Colorless oil or white solid

Experimental Protocols

This protocol outlines the purification of crude ethyl phenyl sulfoxide obtained from the oxidation of ethyl phenyl sulfide (B99878).

1. Preparation of the Column

  • Select a glass column of appropriate size for the amount of crude material. A general rule is to use a 40-100:1 ratio of silica gel to crude product by weight.

  • Prepare a slurry of silica gel in the initial, least polar eluent (Hexane:EtOAc, 4:1).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Equilibrate the packed column by running 2-3 column volumes of the initial eluent through it.

2. Sample Preparation and Loading

  • Dissolve the crude ethyl phenyl sulfoxide in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or the eluent itself.

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent, add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

  • Carefully apply the prepared sample to the top of the silica gel bed. If using the dry loading method, gently pour the silica-adsorbed sample onto the sand layer.

  • Add another thin layer of sand on top of the sample.

3. Elution and Fraction Collection

  • Begin elution with the initial mobile phase (Hexane:EtOAc, 4:1).

  • Collect fractions in appropriately sized test tubes or vials.

  • Monitor the separation by Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in a chamber containing the elution solvent. Visualize the spots under a UV lamp. Ethyl phenyl sulfoxide should appear as a dark spot.

  • Gradually increase the polarity of the mobile phase to a 1:2 mixture of Hexane:EtOAc to elute the sulfoxide.[1] This gradient helps to first elute non-polar impurities, followed by the desired product, and finally more polar impurities.

  • The unreacted sulfide will typically have a higher Rf value (less polar) and will elute before the sulfoxide. The corresponding sulfone, if present, will have a lower Rf value (more polar) and will elute after the sulfoxide.

4. Product Isolation

  • Combine the fractions that contain the pure ethyl phenyl sulfoxide, as identified by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting residue is the purified ethyl phenyl sulfoxide. Confirm its purity using analytical techniques such as NMR spectroscopy or LC-MS.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation & Analysis Slurry_Prep Prepare Silica Gel Slurry Column_Packing Pack Chromatography Column Slurry_Prep->Column_Packing Sample_Prep Prepare and Load Crude Sample Column_Packing->Sample_Prep Elution Elute with Hexane:EtOAc Gradient Sample_Prep->Elution Start Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Identify Pure Fractions Fraction_Collection->TLC_Monitoring Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Purity_Analysis Analyze Purity (NMR, LC-MS) Solvent_Removal->Purity_Analysis Purified_Product Purified_Product Purity_Analysis->Purified_Product Purified Ethyl Phenyl Sulfoxide

Caption: Workflow for the purification of ethyl phenyl sulfoxide.

References

Application Notes and Protocols: Vacuum Distillation of Ethyl Phenyl Sulfide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of ethyl phenyl sulfide (B99878) and its common reaction products using vacuum distillation. This technique is essential for separating high-boiling, oxygen-sensitive, or thermally liable compounds that would decompose under atmospheric distillation.

Introduction to Vacuum Distillation of Aryl Sulfides

Ethyl phenyl sulfide is a versatile intermediate in organic synthesis. Its reactions, such as oxidation or electrophilic substitution, can yield a mixture of products including ethyl phenyl sulfoxide (B87167), ethyl phenyl sulfone, and various substituted derivatives. Due to the high boiling points of these compounds, vacuum distillation is the preferred method for purification.[1] By reducing the pressure above the liquid mixture, the boiling points of the components are significantly lowered, allowing for a safe and efficient separation without thermal degradation.[2][3]

Physicochemical Data for this compound and Related Compounds

The success of a vacuum distillation is highly dependent on the differences in the boiling points of the components in the mixture. Below is a table summarizing the relevant physical properties of this compound and its common oxidation products.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at Atmospheric Pressure (760 mmHg)Boiling Point (°C) at Reduced PressureMelting Point (°C)
This compoundC₆H₅SC₂H₅C₈H₁₀S138.23204-205[4][5]~81-84 at 14 mmHg-
Ethyl Phenyl SulfoxideC₆H₅S(O)C₂H₅C₈H₁₀OS154.23DecomposesEstimated 100-120 at 1 mmHg-
Ethyl Phenyl SulfoneC₆H₅S(O)₂C₂H₅C₈H₁₀O₂S170.22High103 at 1 mmHg35-40[6]

Common Reaction Products and Impurities

A typical reaction mixture containing this compound may include unreacted starting materials, the desired product, and various byproducts. Understanding the potential composition of this mixture is crucial for designing an effective purification strategy.

Oxidation Reactions

The oxidation of this compound is a common transformation that can be controlled to selectively produce either the sulfoxide or the sulfone.[7][8]

  • Ethyl Phenyl Sulfoxide: Partial oxidation product.

  • Ethyl Phenyl Sulfone: Complete oxidation product.

A reaction designed to produce the sulfoxide may contain unreacted sulfide and over-oxidized sulfone.

Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation)

The phenyl ring of this compound can undergo electrophilic aromatic substitution. The ethylthio group is an ortho-, para- director.

  • Acylated this compound: The desired product (ortho and para isomers).

  • Poly-acylated Products: Potential byproducts if the reaction conditions are not carefully controlled.[9]

  • Unreacted this compound: Will be present if the reaction does not go to completion.

Impurities from Synthesis

The synthesis of this compound itself can introduce impurities that may need to be removed in subsequent steps. Common synthetic routes, such as the alkylation of thiophenol, may result in:

  • Thiophenol: Unreacted starting material.

  • Diphenyl disulfide: Formed by the oxidation of thiophenol.

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion.[3]

  • Use a safety shield around the distillation apparatus.

Protocol for Vacuum Distillation of an this compound Oxidation Reaction Mixture

This protocol outlines the separation of this compound (starting material), ethyl phenyl sulfoxide (product), and ethyl phenyl sulfone (byproduct).

Apparatus Setup:

A standard vacuum distillation apparatus is required, including:

  • A round-bottom flask (distilling flask)

  • A Claisen adapter (to prevent bumping)[3]

  • A distillation head with a thermometer

  • A condenser

  • A receiving flask (or a "cow" or "pig" adapter for collecting multiple fractions)

  • A vacuum trap cooled with a dry ice/acetone or liquid nitrogen slush bath

  • A vacuum pump and a manometer to monitor the pressure

  • A heating mantle and a magnetic stirrer

G cluster_setup Vacuum Distillation Apparatus Setup flask Distilling Flask (with crude mixture and stir bar) claisen Claisen Adapter flask->claisen prevents bumping dist_head Distillation Head (with Thermometer) claisen->dist_head condenser Condenser dist_head->condenser receiver Receiving Flask(s) condenser->receiver trap Cold Trap receiver->trap to vacuum manometer Manometer trap->manometer pump Vacuum Pump manometer->pump

Caption: Diagram of a standard vacuum distillation setup.

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Add the crude reaction mixture to the distilling flask, filling it to no more than two-thirds of its capacity.

    • Add a magnetic stir bar to the flask. Do not use boiling chips , as they are ineffective under vacuum.[3]

    • Lightly grease all ground glass joints to ensure a good seal.

    • Assemble the distillation apparatus as shown in the diagram above.

  • Evacuation:

    • Turn on the condenser cooling water.

    • Ensure the system is sealed and begin to slowly evacuate the apparatus using the vacuum pump.

    • The pressure should gradually decrease. Monitor the pressure using the manometer.

    • A stable pressure of approximately 1 mmHg is targeted for this separation.

  • Distillation:

    • Once the desired pressure is stable, begin stirring the mixture in the distilling flask.

    • Slowly heat the distilling flask using the heating mantle.

    • Fraction 1 (this compound): As the temperature rises, the lowest boiling component, unreacted this compound, will begin to distill. Collect this fraction in the first receiving flask. The head temperature should remain relatively constant during the collection of this fraction.

    • Intermediate Fraction: After the this compound has been collected, the temperature may fluctuate before stabilizing at the boiling point of the next component. It is advisable to collect this intermediate fraction in a separate receiving flask.

    • Fraction 2 (Ethyl Phenyl Sulfoxide): As the temperature continues to rise and stabilizes again, the desired product, ethyl phenyl sulfoxide, will distill. Collect this in a clean receiving flask.

    • Residue (Ethyl Phenyl Sulfone): The highest boiling component, ethyl phenyl sulfone, will likely remain in the distilling flask as a residue. If it is a desired product, it may be distilled at a higher temperature or purified by other means such as recrystallization, as it is a solid at room temperature.[6]

  • Shutdown:

    • Once the desired fractions have been collected, turn off the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the condenser water.

    • Disassemble the apparatus and analyze the collected fractions for purity using techniques such as GC-MS or NMR.

Logical Workflow for Product Purification

The overall process from a chemical reaction to a purified product can be visualized as a logical workflow.

G cluster_workflow Purification Workflow reaction Chemical Reaction (e.g., Oxidation of this compound) workup Aqueous Workup (Quenching and Extraction) reaction->workup drying Drying of Organic Phase (e.g., with MgSO₄) workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Vacuum Distillation solvent_removal->distillation analysis Purity Analysis (GC-MS, NMR) distillation->analysis analysis->distillation Further Purification Needed pure_product Purified Product analysis->pure_product Meets Purity Criteria

Caption: Workflow for the purification of reaction products.

Troubleshooting

IssuePossible Cause(s)Solution(s)
Inability to achieve a low, stable vacuum Leaks in the system due to poorly sealed joints or cracked glassware.Inspect all glassware for cracks. Ensure all joints are properly greased and sealed. Check the vacuum pump and tubing for leaks.
Bumping or violent boiling Lack of smooth boiling.Ensure the magnetic stirrer is on and functioning correctly. A Claisen adapter helps to prevent bumped material from contaminating the distillate.[3]
No distillation at the expected temperature The pressure is not as low as indicated by the manometer. The thermometer is not placed correctly.Calibrate the manometer. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.
Product solidifies in the condenser The melting point of the distillate is higher than the temperature of the condenser water.Use warmer water in the condenser or wrap the condenser with a heating tape set to a low temperature. This is particularly relevant for ethyl phenyl sulfone if it is distilled.

References

Application Notes and Protocols for Biocatalytic Sulfoxidation of Ethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective sulfoxidation of prochiral sulfides to produce optically active sulfoxides is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. Chiral sulfoxides are valuable building blocks and are present in several commercial drugs. Biocatalysis, utilizing enzymes such as monooxygenases, offers a green and highly selective alternative to traditional chemical methods.[1][2][3] This document provides detailed application notes and protocols for the biocatalytic sulfoxidation of ethyl phenyl sulfide (B99878) using various monooxygenases, including Flavin-containing Monooxygenases (FMOs), Baeyer-Villiger Monooxygenases (BVMOs), and Styrene Monooxygenases (SMOs).

Data Presentation: Performance of Monooxygenases in the Sulfoxidation of Ethyl Phenyl Sulfide

The following tables summarize the performance of different monooxygenases in the biocatalytic sulfoxidation of this compound and other relevant thioethers. These enzymes demonstrate varying degrees of conversion and enantioselectivity.

Table 1: Performance of Flavin-containing Monooxygenases (FMOs)

Enzyme SystemSubstrateConversion (%)Enantiomeric Excess (e.e.) (%)Product ConfigurationReference
mFMO W319A mutantThis compound8593(S)[4]
mFMO wild-typeThis compoundHigh35 (moderate)(S)[5]
NiFMOThis compoundModerateModerate(R)[4][5]

Table 2: Performance of Baeyer-Villiger Monooxygenases (BVMOs)

Enzyme SystemSubstrateConversion (%)Enantiomeric Excess (e.e.) (%)Product ConfigurationReference
Cyclohexanone monooxygenase (CHMO)Mthis compound->99(R)[6]
Phenylacetone monooxygenase (PAMO)Alkyl aryl sulfidesHighHigh-[7]
4-hydroxyacetophenone monooxygenase (HAPMO)Alkyl aryl sulfidesHighHigh-[7]
BVMO145Aryl-alkyl sulfidesGood>99(S)[8]
FMO401 (a flavin monooxygenase)Aryl-alkyl sulfidesGood to HighGood to High(R)[8]

Table 3: Performance of Styrene Monooxygenases (SMOs)

Enzyme SystemSubstrateConversion (%)Enantiomeric Excess (e.e.) (%)Product ConfigurationReference
BrSMO from Bradyrhizobium sp.Various sulfidesGood yields20-90(R)[9]

Experimental Workflow

The general workflow for the biocatalytic sulfoxidation of this compound using a whole-cell system is depicted below. This process involves the cultivation of the recombinant microorganism, the biotransformation reaction, extraction of the product, and subsequent analysis.

Biocatalytic_Sulfoxidation_Workflow cluster_preparation Preparation cluster_reaction Biotransformation cluster_analysis Downstream Processing & Analysis Culture Microorganism Cultivation Harvest Cell Harvesting & Washing Culture->Harvest Reaction_Setup Reaction Setup: - Washed Cells - Buffer - this compound - Co-substrate (e.g., glucose) Harvest->Reaction_Setup Incubation Incubation (Controlled Temp. & Agitation) Reaction_Setup->Incubation Extraction Product Extraction (e.g., Ethyl Acetate) Incubation->Extraction Analysis Chiral HPLC Analysis (Conversion & e.e. determination) Extraction->Analysis Purification Purification (e.g., Column Chromatography) Analysis->Purification Cofactor_Regeneration cluster_main_reaction Sulfoxidation Reaction cluster_regeneration Cofactor Regeneration System Sulfide This compound Sulfoxide Ethyl Phenyl Sulfoxide Sulfide->Sulfoxide Monooxygenase Monooxygenase Monooxygenase (FAD) O2 O₂ H2O H₂O NADPH NADPH NADP NADP⁺ NADPH->NADP NADP->NADPH Glucose Glucose Gluconolactone 6-P-Glucono-δ-lactone Glucose->Gluconolactone GDH GDH Glucose Dehydrogenase

References

Application Notes and Protocols: Use of 2-Chloroethyl Phenyl Sulfide as a Chemical Warfare Agent Simulant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloroethyl phenyl sulfide (B99878) (CEPS) as a chemical warfare agent (CWA) simulant, specifically for sulfur mustard (HD). This document includes a comparison of the physicochemical properties of CEPS and sulfur mustard, detailed experimental protocols for the synthesis, decontamination, and detection of CEPS, and a logical workflow for its application in research settings.

Introduction to 2-Chloroethyl Phenyl Sulfide (CEPS) as a Sulfur Mustard Simulant

2-Chlorothis compound (CEPS) is an organosulfur compound utilized as a simulant for the chemical warfare agent sulfur mustard. Due to the extreme toxicity and hazardous nature of sulfur mustard, simulants like CEPS are essential for research and development in areas such as decontamination, detection, and material testing without the risks associated with handling the live agent.[1][2][3] CEPS mimics certain chemical properties and behaviors of sulfur mustard, making it a valuable tool for laboratory studies.[1]

Physicochemical Properties: A Comparative Analysis

The efficacy of a simulant is determined by how closely its physical and chemical properties match those of the agent it is intended to replicate. Below is a comparative table of the key physicochemical properties of 2-chlorothis compound and sulfur mustard.

Property2-Chlorothis compound (CEPS)Sulfur Mustard (HD)
CAS Number 5535-49-9[2]505-60-2[4][5]
Molecular Formula C₈H₉ClS[2]C₄H₈Cl₂S[4][5]
Molecular Weight 172.67 g/mol 159.08 g/mol [5]
Appearance Colorless to pale yellow liquid[2]Colorless to yellow oily liquid[5]
Boiling Point 90-91 °C at 1 mmHg[3]217 °C at 760 mmHg
Density 1.174 g/mL at 25 °C[3]1.27 g/mL at 20 °C
Solubility Slightly soluble in water[2]Poorly soluble in water[5]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of CEPS and its application in decontamination and detection studies.

Two primary methods for the synthesis of CEPS are nucleophilic substitution and chlorination of this compound.[1] A common laboratory-scale synthesis involves the reaction of 2-phenylsulfanyl-ethanol with a chlorinating agent.[2]

Protocol: Synthesis of CEPS via Chlorination of 2-Phenylsulfanyl-ethanol [2]

Materials:

  • 2-Phenylsulfanyl-ethanol

  • 2,4,6-trichloro[1][6][7]triazine (cyanuric chloride)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 2-phenylsulfanyl-ethanol in dichloromethane.

  • Add 2,4,6-trichloro[1][6][7]triazine and a catalytic amount of DMF to the solution.

  • Stir the reaction mixture vigorously at room temperature (25°C) for 48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain 2-chlorothis compound.

CEPS is frequently used to test the efficacy of decontamination methods for sulfur mustard. One area of research is the photocatalytic degradation of the simulant.

Protocol: Photocatalytic Decontamination of CEPS on a TiO₂ Surface [8]

Materials:

  • 2-Chlorothis compound (CEPS)

  • Titanium dioxide (TiO₂) coated substrate

  • UV light source (e.g., UVB or UVC lamp)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

  • Quartz window reactor

  • Micropipette

Procedure:

  • Place the TiO₂-coated substrate inside the quartz window reactor.

  • Using a micropipette, apply a known amount of CEPS onto the surface of the substrate.

  • Seal the reactor and expose it to a UV light source for a predetermined duration (e.g., 5 hours).

  • After the exposure period, extract the remaining compounds from the substrate surface using a suitable solvent (e.g., dichloromethane).

  • Analyze the extract using GC-MS to identify and quantify the remaining CEPS and any degradation byproducts.

  • Calculate the decontamination efficiency based on the reduction in the amount of CEPS.

Developing sensitive and rapid detection methods for chemical warfare agents is a critical area of research. CEPS is used to validate new detection technologies.

Protocol: Detection of CEPS using an Atmospheric Pressure Plasma Jet (APPJ) [9]

Materials:

  • 2-Chlorothis compound (CEPS)

  • Atmospheric pressure plasma jet (APPJ) device

  • Helium or Argon gas supply

  • Surface for contamination (e.g., glass slide, pig skin)

  • Gas chromatography-mass spectrometer (GC-MS) for analysis of surface and gas phase

  • Micropipette

Procedure:

  • Contaminate a defined area of the test surface with a known concentration of CEPS.

  • Position the APPJ nozzle at a fixed distance from the contaminated surface.

  • Operate the APPJ with a specific gas (e.g., helium) at a set flow rate and voltage.

  • Expose the contaminated area to the plasma jet for a specified time.

  • After treatment, extract any remaining residue from the surface with a suitable solvent.

  • Analyze the solvent extract using GC-MS to determine the concentration of residual CEPS and any reaction products.

  • Simultaneously, sample the gas phase above the treated surface to detect any vaporized CEPS or volatile byproducts.

  • Evaluate the detection and decontamination efficiency based on the reduction of CEPS on the surface and its presence in the gas phase.

Logical Workflow and Visualization

While CEPS does not interact with biological signaling pathways in the same manner as sulfur mustard, a logical workflow can be established for its use in research. This workflow outlines the key stages from simulant selection to data interpretation.

CWA_Simulant_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis and Interpretation select_simulant Simulant Selection (CEPS) characterize Physicochemical Characterization select_simulant->characterize Justification synthesize Synthesis and Purification characterize->synthesize Purity Verification decon_study Decontamination Study synthesize->decon_study detect_study Detection Study synthesize->detect_study analytical_chem Analytical Chemistry (e.g., GC-MS) decon_study->analytical_chem detect_study->analytical_chem data_analysis Data Analysis and Quantification analytical_chem->data_analysis interpretation Interpretation and Conclusion data_analysis->interpretation

Caption: Logical workflow for the use of CEPS as a CWA simulant.

Safety Precautions

While CEPS is less toxic than sulfur mustard, it is still a hazardous chemical and should be handled with appropriate safety measures. It is harmful if inhaled, comes into contact with skin, or is swallowed, and can cause burns.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Application Notes and Protocols: Preparation and Use of Immobilized Manganese Porphyrin for the Catalytic Oxidation of Ethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the preparation of immobilized manganese porphyrin catalysts and their application in the selective oxidation of ethyl phenyl sulfide (B99878) to its corresponding sulfoxide (B87167). The immobilization of manganese porphyrins onto solid supports enhances catalyst stability, recyclability, and ease of separation from the reaction mixture, making it a robust system for synthetic applications. This document outlines the synthesis of the catalyst, its characterization, and a detailed protocol for the catalytic oxidation reaction, including quantitative performance data.

Introduction

Manganese porphyrins are synthetic mimics of cytochrome P450 enzymes and are effective catalysts for a variety of oxidation reactions, including the selective oxidation of sulfides to sulfoxides.[1][2] Sulfoxides are important intermediates in organic synthesis and are found in several pharmaceutical compounds. The immobilization of these catalysts on solid supports like silica (B1680970) gel, magnetic nanoparticles, or polymers offers significant advantages over their homogeneous counterparts, such as improved stability and the ability to be easily recovered and reused.[1][3] This document details the preparation of a silica-immobilized manganese porphyrin catalyst and its use in the oxidation of ethyl phenyl sulfide.

Catalyst Preparation Workflow

The overall workflow for the preparation and application of the immobilized manganese porphyrin catalyst is depicted below. This involves the synthesis of the manganese porphyrin complex, functionalization of the silica support, immobilization of the catalyst, and finally, its use in the catalytic oxidation of this compound.

cluster_prep Catalyst Preparation cluster_app Catalytic Application A Synthesis of Manganese Porphyrin C Immobilization of Manganese Porphyrin on Support A->C B Functionalization of Silica Support B->C D Catalytic Oxidation of This compound C->D Catalyst E Product Analysis (GC/HPLC) D->E F Catalyst Recovery and Reuse D->F F->D Recycled Catalyst

Figure 1: Workflow for catalyst preparation and use.

Experimental Protocols

Synthesis of Manganese(III) meso-tetra(4-carboxyphenyl)porphyrin (Mn-TCPP)

This protocol is adapted from procedures for the synthesis of metalloporphyrins.

Materials:

  • meso-tetra(4-carboxyphenyl)porphyrin (H₂TCPP)

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve meso-tetra(4-carboxyphenyl)porphyrin (1.0 g) in 100 mL of DMF.

  • Add a 10-fold molar excess of manganese(II) chloride tetrahydrate to the solution.

  • Reflux the mixture for 2 hours. Monitor the reaction progress using UV-Vis spectroscopy by observing the disappearance of the free-base porphyrin Soret band and the appearance of the metallated porphyrin Soret band.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add 200 mL of deionized water to precipitate the manganese porphyrin.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove excess MnCl₂.

  • Dry the resulting solid, Manganese(III) meso-tetra(4-carboxyphenyl)porphyrin (Mn-TCPP), in a vacuum oven at 80°C overnight.

Immobilization of Mn-TCPP on Silica Gel

This protocol describes the covalent attachment of Mn-TCPP to aminopropyl-functionalized silica gel.

Materials:

  • Silica gel (230-400 mesh)

  • 3-Aminopropyltrimethoxysilane (APTMS)

  • Toluene, anhydrous

  • Mn-TCPP

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Silica Functionalization:

    • Activate silica gel by heating at 150°C for 4 hours under vacuum.

    • In a round-bottom flask, suspend 10 g of activated silica gel in 100 mL of anhydrous toluene.

    • Add 5 mL of APTMS to the suspension.

    • Reflux the mixture for 24 hours under a nitrogen atmosphere.

    • Cool the mixture, filter the functionalized silica (SiO₂-NH₂), and wash sequentially with toluene, ethanol (B145695), and dichloromethane.

    • Dry the SiO₂-NH₂ in a vacuum oven at 80°C.

  • Immobilization:

    • In a round-bottom flask, suspend 1 g of Mn-TCPP and 5 g of SiO₂-NH₂ in 100 mL of anhydrous DMF.

    • Add a 5-fold molar excess of DCC relative to the carboxyl groups on Mn-TCPP.

    • Stir the mixture at room temperature for 48 hours under a nitrogen atmosphere.

    • Filter the resulting solid and wash extensively with DMF, dichloromethane, and ethanol to remove unreacted Mn-TCPP and DCC byproducts.

    • Dry the immobilized catalyst (SiO₂-MnTCPP) under vacuum at 80°C.

Catalyst Characterization

The successful immobilization and the integrity of the catalyst should be confirmed using the following techniques:

  • UV-Vis Spectroscopy: To confirm the presence of the manganese porphyrin on the silica support.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the porphyrin and the amide bond formed during immobilization.

  • Thermogravimetric Analysis (TGA): To determine the loading of the manganese porphyrin on the silica support.

  • Scanning Electron Microscopy (SEM): To observe the morphology of the silica support before and after immobilization.

Catalytic Oxidation of this compound

General Protocol

This protocol outlines the general procedure for the catalytic oxidation of this compound using the immobilized Mn-TCPP catalyst.

Materials:

  • This compound

  • Immobilized catalyst (SiO₂-MnTCPP)

  • Urea-hydrogen peroxide (UHP) or hydrogen peroxide (H₂O₂)

  • Ethanol

  • Imidazole (B134444) (as a co-catalyst)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • In a 10 mL round-bottom flask, add the SiO₂-MnTCPP catalyst (e.g., 10 mg).

  • Add 2 mL of ethanol as the solvent.

  • Add this compound (0.1 mmol) and the internal standard.

  • Add imidazole (0.1 mmol).

  • Add the oxidant (UHP or H₂O₂, typically 1.2 equivalents relative to the sulfide).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Reaction Scheme

The catalytic cycle for the oxidation of this compound is believed to involve a high-valent manganese-oxo species.

A Mn(III)-Porphyrin B High-valent Mn-Oxo Species A->B Oxidant (e.g., UHP) B->A Product Formation D Ethyl Phenyl Sulfoxide B->D Oxygen Transfer C Ethyl Phenyl Sulfide C->B Substrate Binding

Figure 2: Simplified catalytic cycle for sulfide oxidation.

Quantitative Data

The performance of various immobilized manganese porphyrin catalysts in the oxidation of sulfides is summarized below. While specific data for this compound is highlighted where available, data for the structurally similar thioanisole (B89551) (mthis compound) is also included for comparison.

Table 1: Catalytic Oxidation of Sulfides with Immobilized Mn-Porphyrin Catalysts

Catalyst SupportSubstrateOxidantTime (h)Conversion (%)Selectivity to Sulfoxide (%)Reference
Magnetic NanoparticlesThis compoundUHP-≥ 99-[3]
Magnetic NanoparticlesPhenyl Vinyl SulfideUHP-≥ 99-[3]
Titanium DioxideThioanisoleO₂ / IBA-~100-[1][4]
Graphene OxideMthis compoundUHP---[5]

Note: Detailed reaction conditions such as temperature and solvent can be found in the respective references. The selectivity data often indicates high preference for the sulfoxide over the sulfone.

Catalyst Reusability

A key advantage of immobilized catalysts is their potential for reuse. The following protocol outlines a general procedure for catalyst recovery and reuse.

Procedure:

  • After the reaction is complete, separate the solid catalyst from the reaction mixture by filtration or, in the case of magnetic supports, by using an external magnet.

  • Wash the recovered catalyst sequentially with the reaction solvent (e.g., ethanol) and a low-boiling point solvent (e.g., dichloromethane) to remove any adsorbed products or reactants.

  • Dry the catalyst under vacuum.

  • The recovered catalyst can then be used in a subsequent catalytic run under the same reaction conditions.

Studies have shown that catalysts immobilized on magnetic nanoparticles can be reused for at least three cycles with consistent conversion yields.[3]

Conclusion

The use of immobilized manganese porphyrins provides an efficient and reusable catalytic system for the selective oxidation of this compound. The protocols provided herein offer a starting point for researchers to develop and optimize this catalytic transformation for their specific applications. The straightforward preparation, high catalytic activity, and excellent reusability make this a promising methodology for synthetic and pharmaceutical chemistry.

References

Application Notes and Protocols for the Flow Chemistry Oxidation of Ethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the selective oxidation of ethyl phenyl sulfide (B99878) to its corresponding sulfoxide (B87167) and sulfone using continuous flow chemistry. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for seamless scalability.[1][2] This document outlines various methodologies, catalyst systems, and oxidants to achieve high yields and selectivity for the desired oxidation products.

Core Concepts

The oxidation of sulfides is a fundamental transformation in organic synthesis, yielding valuable sulfoxide and sulfone moieties that are present in numerous biologically active compounds and pharmaceuticals.[3][4] The primary challenge in sulfide oxidation is controlling the level of oxidation to selectively produce the sulfoxide without over-oxidation to the sulfone.[3][4] Flow chemistry provides an excellent platform to address this challenge by enabling precise control over residence time, temperature, and stoichiometry of reactants.

Experimental Methodologies and Data

Several effective methods for the flow oxidation of sulfides have been reported, utilizing different oxidants and catalyst systems. Below are summaries of key approaches with corresponding data presented for easy comparison. While some studies use thioanisole (B89551) (methyl phenyl sulfide) as a model substrate, the conditions are readily adaptable for this compound.

Packed-Bed Reactor with Oxone

A simple and efficient method for the selective oxidation of sulfides to sulfoxides involves the use of a packed-bed reactor containing Oxone (2KHSO₅·KHSO₄·K₂SO₄) activated by trifluoroacetic acid (TFA).[3][4] This method has been shown to be effective for a variety of sulfides, preventing over-oxidation to the sulfone.[3][4]

Table 1: Oxidation of Thioanisole using Oxone in a Packed-Bed Reactor [3]

EntrySubstrateOxidantCatalyst/AdditiveSolventResidence Time (min)Temperature (°C)Conversion (%)Yield of Sulfoxide (%)Yield of Sulfone (%)
1ThioanisoleOxone10 vol% TFADichloromethane (B109758)10Room Temp>99950
Iron-Catalyzed Oxidation with Hydrogen Peroxide

An in-situ generated iron catalyst on activated carbon provides a robust system for the continuous synthesis of sulfoxides using hydrogen peroxide as a green oxidant.[5] This method demonstrates high yields and selectivity, with the ability to run continuously for extended periods.[5]

Table 2: Iron-Catalyzed Continuous Flow Oxidation of Sulfides with H₂O₂ [5]

EntrySubstrateOxidant (equiv.)CatalystSolventFlow Rate (mL/min)Temperature (°C)Yield of Sulfoxide (%)Selectivity for Sulfoxide (%)
1ThioanisoleH₂O₂ (1.5)FeCl₃/Activated CarbonAcetonitrile (B52724)0.125>9998
Photooxidation with Singlet Oxygen

Continuous flow photochemistry offers an environmentally friendly approach to sulfide oxidation, utilizing singlet oxygen generated from molecular oxygen and a photosensitizer.[1] This technique avoids the use of potentially hazardous oxidizing agents.[1]

Table 3: Continuous Flow Photooxidation of Methionine (an amino acid with a sulfide moiety) [1]

EntrySubstratePhotosensitizerSolventResidence Time (min)Light SourceConversion (%)Yield of Sulfoxide (%)
1MethionineRose BengalWater20LED>99>99
Electrochemical Oxidation

Electrochemical flow synthesis provides a reagent-free oxidation method, where the selectivity between the sulfoxide and sulfone can be controlled by the applied potential.[6][7] This approach is highly efficient and environmentally benign, using electrons as the oxidant.[7][8]

Table 4: Electrochemical Flow Oxidation of Thioanisole [6]

EntrySubstrateElectrolyteSolventApplied Potential (V vs. Ag/AgCl)Flow Rate (mL/min)Conversion (%)Selectivity for Sulfoxide (%)Selectivity for Sulfone (%)
1Thioanisole0.1 M LiClO₄Acetonitrile/Water (9:1)1.20.2>99>99<1
2Thioanisole0.1 M LiClO₄Acetonitrile/Water (9:1)1.80.2>99<1>99

Experimental Protocols

Protocol 1: Selective Oxidation to Ethyl Phenyl Sulfoxide using a Packed-Bed Reactor with Oxone

This protocol is adapted from the work of Silva et al. for the selective oxidation of sulfides.[3][4]

Materials:

  • This compound

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), HPLC grade

  • Syringe pump

  • Packed-bed reactor column (e.g., Omnifit, 6.6 mm ID x 100 mm)

  • Back pressure regulator (BPR)

  • HPLC or GC-MS for analysis

Procedure:

  • Reactor Packing: Carefully pack the column with Oxone.

  • Reagent Preparation: Prepare a solution of this compound (0.1 M) in dichloromethane containing 10 vol% trifluoroacetic acid.

  • System Setup:

    • Connect the syringe pump to the inlet of the packed-bed reactor.

    • Connect the outlet of the reactor to a back pressure regulator (set to e.g., 7 bar) to ensure a stable flow.

    • Place the reactor in a controlled temperature environment (e.g., a fume hood at ambient temperature).

  • Reaction Execution:

    • Pump the reagent solution through the packed-bed reactor at a flow rate calculated to achieve the desired residence time (e.g., for a 10-minute residence time in a 3.4 mL column, the flow rate would be 0.34 mL/min).

    • Collect the reaction mixture at the outlet after the system has reached a steady state (typically after 3-5 reactor volumes have passed through).

  • Analysis:

    • Quench a sample of the collected solution with a saturated aqueous solution of sodium sulfite.

    • Extract the organic components with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and analyze by HPLC or GC-MS to determine conversion and selectivity.

Protocol 2: Continuous Flow Oxidation to Ethyl Phenyl Sulfoxide/Sulfone with Hydrogen Peroxide and an Iron Catalyst

This protocol is based on the iron-catalyzed continuous-flow synthesis of sulfoxides developed by Ichinari et al.[5]

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Iron(III) chloride (FeCl₃)

  • Activated carbon

  • Acetonitrile, HPLC grade

  • Two syringe pumps

  • T-mixer

  • Packed-bed reactor column

  • Back pressure regulator

  • HPLC or GC-MS for analysis

Procedure:

  • Catalyst Preparation:

    • Thoroughly mix iron(III) chloride and activated carbon (e.g., 1:10 w/w).

    • Pack the reactor column with this mixture.

    • Activate the catalyst by flowing a solution of hydrogen peroxide in acetonitrile through the column until the effluent is colorless.

  • Reagent Preparation:

    • Solution A: Prepare a solution of this compound (0.2 M) in acetonitrile.

    • Solution B: Prepare a solution of hydrogen peroxide (e.g., 0.3 M, 1.5 equivalents) in acetonitrile.

  • System Setup:

    • Connect two separate syringe pumps, one for Solution A and one for Solution B, to a T-mixer.

    • Connect the outlet of the T-mixer to the inlet of the packed catalyst bed.

    • Connect the outlet of the reactor to a back pressure regulator.

  • Reaction Execution:

    • Set the flow rates of the two pumps to be equal (e.g., 0.05 mL/min each for a total flow rate of 0.1 mL/min) to ensure correct stoichiometry.

    • Collect the product stream after the system stabilizes.

    • To target the sulfone, the equivalent of hydrogen peroxide can be increased (e.g., to 2.5-3.0 equivalents) and the residence time adjusted.

  • Analysis: Analyze the collected samples by HPLC or GC-MS to determine the product distribution.

Visualizations

Experimental Workflow for Packed-Bed Flow Oxidation

Flow_Oxidation_Workflow Reagent This compound & Oxidant in Solvent Pump Syringe Pump Reagent->Pump Input Reactor Packed-Bed Reactor (e.g., Oxone or Fe/C) Pump->Reactor Flow BPR Back Pressure Regulator Reactor->BPR Effluent Collection Product Collection BPR->Collection Analysis Analysis (GC-MS / HPLC) Collection->Analysis Oxidation_Selectivity Sulfide This compound Sulfoxide Ethyl Phenyl Sulfoxide Sulfide->Sulfoxide Oxidation [O] Oxidant Oxidant (e.g., H2O2, Oxone) Oxidant->Sulfide Oxidant->Sulfoxide Sulfone Ethyl Phenyl Sulfone Sulfoxide->Sulfone Over-oxidation [O] Control Reaction Control (Stoichiometry, Time, Temp) Control->Sulfide influences Control->Sulfoxide influences

References

Troubleshooting & Optimization

Technical Support Center: Selective Oxidation of Ethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective oxidation of ethyl phenyl sulfide (B99878) to its corresponding sulfoxide (B87167), with a focus on preventing over-oxidation to the sulfone.

Troubleshooting Guide

This guide addresses common issues encountered during the selective oxidation of ethyl phenyl sulfide.

Issue 1: Significant Formation of Ethyl Phenyl Sulfone (Over-oxidation)

  • Question: My reaction is producing a significant amount of the sulfone byproduct. How can I improve the selectivity for the sulfoxide?

  • Answer: Over-oxidation is a common challenge. Here are several strategies to enhance selectivity for the sulfoxide:

    • Control of Stoichiometry: The molar ratio of the oxidant to the sulfide is critical.[1] Start with a 1:1 molar ratio. If over-oxidation persists, consider using a slight excess of the sulfide (e.g., 1.1 equivalents of sulfide to 1 equivalent of oxidant). Avoid using an excess of the oxidizing agent.[2]

    • Reaction Temperature: Temperature plays a crucial role in selectivity. Lowering the reaction temperature can significantly reduce the rate of sulfoxide-to-sulfone oxidation.[1] For many common oxidants, running the reaction at 0 °C or even lower temperatures (e.g., -78 °C) is effective.[1]

    • Mode of Addition: Add the oxidizing agent to the solution of this compound dropwise or in portions.[2] This slow addition helps to maintain a low concentration of the oxidant in the reaction mixture, minimizing the chance of the desired sulfoxide reacting further.

    • Choice of Oxidizing Agent: The choice of oxidant is paramount for achieving high selectivity. Milder or more selective reagents are preferable. While hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) are common, their selectivity can be poor under certain conditions.[1] Consider using reagents known for high selectivity, such as sodium periodate (B1199274) (NaIO₄).[1]

    • Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting this compound is consumed to prevent the further oxidation of the ethyl phenyl sulfoxide.

Issue 2: The Reaction is Sluggish or Incomplete

  • Question: My reaction is very slow, or it stops before all the starting material is consumed. What can I do?

  • Answer: A slow or incomplete reaction can be addressed by carefully adjusting the reaction conditions:

    • Choice of Catalyst: If you are using a milder oxidant like hydrogen peroxide, the reaction may require a catalyst to proceed at a reasonable rate.[2] Various catalysts, such as those based on scandium,[3] molybdenum,[4] or cerium,[5] can be employed to activate the oxidant.

    • Temperature Adjustment: While low temperatures favor selectivity, a very low temperature might excessively slow down the reaction. If the reaction is too slow at a certain temperature, you can try raising it slightly while carefully monitoring for the onset of over-oxidation.

    • Solvent Effects: The choice of solvent can influence reaction rates. Protic solvents like methanol (B129727) or acetic acid can facilitate the oxidation.[1][6] Ensure your starting material and reagents are fully dissolved in the chosen solvent.

    • Purity of Reagents: Ensure that your starting materials and reagents are of high purity. Impurities can sometimes inhibit the reaction.

Frequently Asked Questions (FAQs)

  • Q1: What are the "greenest" methods for oxidizing this compound to the sulfoxide?

    • A1: From a green chemistry perspective, methods that use hydrogen peroxide as the oxidant are highly desirable because its only byproduct is water.[6] To achieve high selectivity, H₂O₂ is often used in conjunction with a catalyst.[3][7] Using catalytic systems allows for the use of safer and more environmentally benign oxidants.[2]

  • Q2: How can I choose the best oxidizing agent for my specific needs?

    • A2: The ideal oxidant should oxidize the sulfide to the sulfoxide at a much faster rate than it oxidizes the sulfoxide to the sulfone.[1] The choice depends on factors like the scale of your reaction, available equipment, and the functional groups present in your molecule. A comparison of common oxidants is provided in the table below.

  • Q3: Is it possible to achieve 100% selectivity for the sulfoxide?

    • A3: Achieving 100% selectivity can be challenging, but very high selectivity (over 95%) is often possible with careful optimization of the reaction conditions, particularly the choice of a selective reagent, stoichiometry, and temperature.[4][6]

  • Q4: What is a reliable method for monitoring the reaction?

    • A4: Thin Layer Chromatography (TLC) is a common and effective method. You will need to find a solvent system that provides good separation between the starting sulfide, the desired sulfoxide, and the potential sulfone byproduct. By spotting the reaction mixture alongside standards of the starting material and product, you can track the disappearance of the sulfide and the appearance of the sulfoxide.

Data Presentation

Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfoxide Conversion

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂) with Catalyst Acetic acid or Methanol, often with a metal catalyst (e.g., Sc, Mo, Ti, W, V)[3][6]Inexpensive, environmentally friendly (byproduct is water).[6]Often requires a catalyst for good selectivity and reaction rate.[2]
Sodium Periodate (NaIO₄) Methanol/Water, 0 °C to room temperature.[1]High selectivity, straightforward workup.Stoichiometric use of the reagent.
m-Chloroperoxybenzoic Acid (m-CPBA) Dichloromethane (B109758) or other chlorinated solvents, often at or below room temperature.Readily available, effective for many sulfides.Can be unselective, leading to sulfone formation; potentially explosive when dry.[8]

Experimental Protocols

Protocol 1: Selective Oxidation using Sodium Periodate (NaIO₄)

This protocol is known for its high selectivity and straightforward workup.[1]

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol. Use enough methanol to fully dissolve the starting material.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until it reaches 0 °C.

  • Oxidant Preparation: In a separate beaker, dissolve sodium periodate (1.05 equivalents) in a minimal amount of deionized water.

  • Addition: Add the aqueous NaIO₄ solution dropwise to the stirred sulfide solution over 15-20 minutes. A white precipitate of sodium iodate (B108269) will form.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC every 30 minutes until the this compound spot is no longer visible.

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the sodium iodate precipitate.

    • Transfer the filtrate to a separatory funnel. Add water and extract the product with a suitable organic solvent like dichloromethane (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ethyl phenyl sulfoxide.

  • Purification: The crude product can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Selective Oxidation using Hydrogen Peroxide in Glacial Acetic Acid

This method is a "green" and transition-metal-free approach.[6][9]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (4 equivalents) to the stirred sulfide solution at room temperature.[9]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Workup:

    • Upon completion, carefully neutralize the resulting solution with aqueous sodium hydroxide (B78521) (e.g., 4 M) to a neutral pH.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

  • Purification: Purify the crude product as needed.

Visualizations

Reaction_Pathway Sulfide This compound Sulfoxide Ethyl Phenyl Sulfoxide (Desired Product) Sulfide->Sulfoxide [O] k1 Sulfone Ethyl Phenyl Sulfone (Over-oxidation Product) Sulfoxide->Sulfone [O] k2 Troubleshooting_Workflow Start Reaction Start: Oxidation of this compound Check_Overoxidation Significant Sulfone Formation? Start->Check_Overoxidation Cond_Stoichiometry Was the oxidant used in >1.1 equivalents? Check_Overoxidation->Cond_Stoichiometry Yes Successful_Reaction Successful Sulfoxide Synthesis Check_Overoxidation->Successful_Reaction No Sol_Stoichiometry Solution: Use 1.0-1.05 eq. of oxidant. Monitor reaction closely. Sol_Stoichiometry->Successful_Reaction Sol_Temp Solution: Lower the temperature (e.g., to 0°C or -78°C). Sol_Temp->Successful_Reaction Sol_Reagent Solution: Switch to a more selective reagent (e.g., NaIO₄). Sol_Reagent->Successful_Reaction Cond_Stoichiometry->Sol_Stoichiometry Yes Cond_Temp Was the reaction run above 0°C? Cond_Stoichiometry->Cond_Temp No Cond_Temp->Sol_Temp Yes Cond_Reagent Is the oxidant known for low selectivity (e.g., uncatalyzed H₂O₂)? Cond_Temp->Cond_Reagent No Cond_Reagent->Sol_Reagent Yes Cond_Reagent->Successful_Reaction No Experimental_Workflow Start Start: Prepare Solution of this compound Cool Cool Reaction Mixture (e.g., 0°C) Start->Cool Add_Oxidant Slow, Dropwise Addition of Oxidizing Agent Cool->Add_Oxidant Monitor Monitor Reaction Progress (e.g., by TLC) Add_Oxidant->Monitor Check_Completion Is Starting Material Consumed? Monitor->Check_Completion Check_Completion->Monitor No Workup Reaction Workup: Quench, Extract, Dry Check_Completion->Workup Yes Purify Purification (e.g., Chromatography) Workup->Purify End End: Pure Ethyl Phenyl Sulfoxide Purify->End

References

Technical Support Center: Optimizing Selective Sulfoxide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for selective sulfoxide (B87167) formation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the selective oxidation of sulfides to sulfoxides.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of sulfone byproduct. How can I improve selectivity for the sulfoxide?

A1: Over-oxidation to the corresponding sulfone is a common challenge. To enhance selectivity for the sulfoxide, consider the following strategies:

  • Careful Control of Oxidant Stoichiometry: Use a stoichiometric amount (typically 1.0 to 1.2 equivalents) of the oxidizing agent relative to the sulfide (B99878).[1][2] An excess of the oxidant will drive the reaction towards the sulfone.[1]

  • Mode of Addition: Add the oxidant slowly or portion-wise to the reaction mixture. This helps to maintain a low concentration of the oxidant at any given time, minimizing over-oxidation.[2]

  • Temperature Control: Lowering the reaction temperature can often improve selectivity. For instance, in a hydrogen peroxide/PAMAM-G1-PMo catalyzed system, increasing the temperature from 30 °C to 35 °C led to a decrease in sulfoxide yield due to increased sulfone formation.[3]

  • Choice of Oxidant and Catalyst: Some oxidizing systems are inherently more selective. Milder oxidants or specific catalytic systems can favor sulfoxide formation. For example, using hydrogen peroxide in glacial acetic acid has been shown to be highly selective for sulfoxides with excellent yields (90-99%).[4]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting sulfide is consumed to prevent further oxidation of the sulfoxide.[1][2]

  • Acidic Conditions: In some cases, acidic conditions can suppress sulfone formation.[2][5] For example, p-Toluenesulfonic acid (p-TsOH) can be used as a catalyst with H₂O₂ for a chemoselective oxidation to sulfoxides.[5]

Q2: What are some recommended "green" or environmentally benign methods for selective sulfoxide synthesis?

A2: Several methods focus on using greener reagents and solvents. Hydrogen peroxide (H₂O₂) is a preferred "green" oxidant because its only byproduct is water.[1][4][5] Here are a few examples:

  • H₂O₂ in Glacial Acetic Acid: This transition-metal-free system offers a simple and highly selective oxidation of sulfides to sulfoxides at room temperature.[4]

  • H₂O₂ with a Recyclable Catalyst: The use of a recyclable catalyst, such as a dendritic phosphomolybdate hybrid (PAMAM-G1-PMo), with 30 wt% H₂O₂ in ethanol (B145695) provides an environmentally friendly and efficient method.[3][6] The catalyst can be recovered by filtration and reused.[3]

  • Electrochemical Oxidation: An electrochemical protocol using NaCl as both an electrolyte and a redox mediator offers a metal-free and environmentally friendly alternative. This method uses traceless electrons as the oxidant in a mixed acetone/water solvent system.[7]

Q3: My sulfide is poorly soluble in the recommended solvent. What are my options?

A3: Solvent choice is crucial for reaction efficiency. If your substrate has poor solubility, you can:

  • Screen Different Solvents: Test a range of solvents to find one that provides better solubility for your sulfide while still being compatible with the reaction conditions. For example, in a PAMAM-G1-PMo catalyzed oxidation, both methanol (B129727) and 95% ethanol were shown to be effective solvents.[3]

  • Use a Co-solvent System: A mixture of solvents can sometimes improve solubility.

  • Consider Solvent-Free Conditions: Some protocols, like the H₂O₂/p-TsOH system, can be performed under solvent-free conditions, which can be advantageous for certain substrates.[5]

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction.[1][3] You can spot the reaction mixture alongside the starting sulfide and, if available, the pure sulfoxide and sulfone as standards. This allows you to visualize the disappearance of the starting material and the appearance of the product(s). Staining with potassium permanganate (B83412) (KMnO₄) can be useful for visualizing sulfur-containing compounds.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during selective sulfoxide formation.

Problem: Low or No Conversion of Starting Sulfide

G start Low/No Conversion check_reagents Verify activity of oxidant and catalyst start->check_reagents check_temp Is the reaction temperature optimal? check_reagents->check_temp Reagents are active increase_temp Increase temperature incrementally check_temp->increase_temp No check_time Is the reaction time sufficient? check_temp->check_time Yes resolve Reaction should proceed increase_temp->resolve increase_time Increase reaction time check_time->increase_time No check_catalyst Is a catalyst required/used? check_time->check_catalyst Yes increase_time->resolve add_catalyst Consider adding a suitable catalyst check_catalyst->add_catalyst No check_catalyst->resolve Yes add_catalyst->resolve

Problem: Significant Sulfone Formation (Over-oxidation)

G start High Sulfone Formation check_stoichiometry Check oxidant stoichiometry (aim for 1.0-1.2 eq.) start->check_stoichiometry reduce_oxidant Reduce amount of oxidant check_stoichiometry->reduce_oxidant Excess used check_addition How was the oxidant added? check_stoichiometry->check_addition Stoichiometry is correct resolve Improved Sulfoxide Selectivity reduce_oxidant->resolve slow_addition Add oxidant slowly or in portions check_addition->slow_addition Added all at once check_temp Is the reaction temperature too high? check_addition->check_temp Added slowly slow_addition->resolve lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_monitoring Was the reaction monitored closely? check_temp->check_monitoring No lower_temp->resolve monitor_and_quench Monitor closely and quench upon completion check_monitoring->monitor_and_quench No check_monitoring->resolve Yes monitor_and_quench->resolve

Quantitative Data Summary

The following tables summarize reaction conditions and outcomes for different selective sulfoxidation methods.

Table 1: Comparison of H₂O₂-Based Oxidation Methods

Catalyst/SystemSubstrate (Model)Oxidant (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
PAMAM-G1-PMoMethyl Phenyl Sulfide1.195% EtOH302>90[3]
p-TsOHMthis compound2.4Solvent-freeRoom Temp.0.595[5]
NoneMthis compound4.0Glacial Acetic AcidRoom Temp.0.599[4][8]
Mn₂ZnO₄ NanoparticlesMthis compound-THFRoom Temp.-97[9]

Table 2: Optimization of Reaction Parameters for PAMAM-G1-PMo Catalyzed Oxidation

ParameterVariationYield of Sulfoxide (%)CommentsReference
Temperature 25 °C--[3]
30 °C>90Optimal temperature[3]
35 °CDecreasedIncreased sulfone formation[3]
Solvent MeOH85-90Good yield[3]
95% EtOH85-90Good yield[3]

Detailed Experimental Protocols

Protocol 1: Selective Oxidation using H₂O₂ and a Dendritic Phosphomolybdate Hybrid Catalyst [3]

  • Materials:

    • Sulfide (0.5 mmol)

    • PAMAM-G1-PMo catalyst (50 mg)

    • 95% Ethanol (8 mL)

    • 30 wt% Hydrogen Peroxide (63 mg, 0.55 mmol)

  • Procedure:

    • Charge a 50 mL, three-necked flask with the sulfide, catalyst, and 95% ethanol.

    • Stir the resulting solution at 30 °C.

    • Slowly add the 30 wt% H₂O₂ to the mixture.

    • Monitor the reaction by TLC (petroleum ether:ethyl acetate (B1210297) = 7:3).

    • After the reaction is complete, separate the catalyst from the mixture by filtration.

    • Wash the catalyst with 95% ethanol and dry it in a vacuum at room temperature for reuse.

    • The filtrate contains the sulfoxide product.

G start Start charge_flask Charge flask with sulfide, catalyst, and ethanol start->charge_flask stir_heat Stir at 30 °C charge_flask->stir_heat add_h2o2 Slowly add H2O2 stir_heat->add_h2o2 monitor_tlc Monitor reaction by TLC add_h2o2->monitor_tlc reaction_complete Reaction Complete? monitor_tlc->reaction_complete reaction_complete->monitor_tlc No filter Filter to separate catalyst reaction_complete->filter Yes wash_catalyst Wash and dry catalyst for reuse filter->wash_catalyst product Product in filtrate filter->product

Protocol 2: Transition-Metal-Free Selective Oxidation using H₂O₂ in Glacial Acetic Acid [4]

  • Materials:

    • Sulfide (2 mmol)

    • Glacial Acetic Acid (2 mL)

    • 30% Hydrogen Peroxide (8 mmol)

    • Saturated aqueous NaOH solution

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous Na₂SO₄

  • Procedure:

    • Dissolve the sulfide in glacial acetic acid.

    • Slowly add the 30% hydrogen peroxide to the solution.

    • Stir the reaction mixture at room temperature until thin-layer chromatography indicates the reaction is complete.

    • Neutralize the resulting solution with aqueous NaOH (4 M).

    • Extract the product with CH₂Cl₂.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure to yield the pure sulfoxide product.

This technical support guide provides a starting point for troubleshooting and optimizing your selective sulfoxide formation reactions. For specific substrates or complex molecules, further optimization of the presented conditions may be necessary.

References

Technical Support Center: Impurity Identification in Ethyl Phenyl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify impurities in ethyl phenyl sulfide (B99878) reactions using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common impurities I might encounter during the synthesis of ethyl phenyl sulfide?

A1: Impurities in this compound synthesis typically arise from unreacted starting materials, side reactions, or degradation of the product. The most common species include:

  • Thiophenol: Unreacted starting material. It is a key impurity of concern due to its strong odor and potential to form other byproducts.[1][2]

  • Diphenyl disulfide: Formed by the oxidative coupling of two thiophenol molecules. This is a very common byproduct, often initiated by exposure to atmospheric oxygen.[3][4]

  • Diethyl ether/Other Solvents: Residual solvents used during the reaction or workup.

  • Ethyl Halide: Unreacted alkylating agent (e.g., ethyl bromide, ethyl iodide).

  • Over-alkylation products: In some cases, the aromatic ring can be alkylated, though this is less common under typical S-alkylation conditions.

  • Ethyl phenyl sulfoxide/sulfone: Oxidation products of this compound. This can occur if the reaction mixture or the final product is exposed to air or other oxidants, particularly at elevated temperatures.[5][6]

Q2: My reaction yield is low and I'm seeing significant byproduct formation. How can I improve the selectivity?

A2: Low yields and poor selectivity are often linked to competing side reactions. Here are some strategies to minimize them:

  • Maintain an Inert Atmosphere: The oxidation of thiophenol to diphenyl disulfide is a primary side reaction.[4] Always run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize exposure to oxygen.[6]

  • Control Reaction Temperature: Excessively high temperatures can promote side reactions.[6] For S-alkylation, running the reaction at a moderate temperature is usually sufficient. If you observe byproducts associated with elimination reactions (e.g., formation of styrene (B11656) if using a 2-phenylethyl halide), consider lowering the temperature.[7]

  • Reagent Quality and Stoichiometry: Use pure, fresh reagents. Thiophenol can oxidize over time. Ensure the stoichiometry is correct; for instance, using a large excess of the base or alkylating agent can sometimes lead to side reactions.

  • Choice of Base: The choice of base is critical. A base that is too strong might promote elimination reactions depending on the substrate. For the reaction of thiophenol, common bases like sodium hydroxide, potassium carbonate, or sodium ethoxide are generally effective.

Q3: My GC-MS chromatogram shows several unexpected peaks. How do I begin to identify them?

A3: Identifying unknown peaks is a systematic process:

  • Analyze the Mass Spectrum: For each unknown peak, examine its mass spectrum. Look at the molecular ion (M+) peak to determine the molecular weight.

  • Examine Fragmentation Patterns: The fragmentation pattern provides structural clues. Look for characteristic losses. For example, the loss of an ethyl group (29 Da) or a thiophenyl group (109 Da) can be indicative.

  • Compare to Known Spectra: Compare the experimental mass spectrum to a commercial library (e.g., NIST, Wiley). A high match index suggests a likely identity.[1]

  • Consider Reaction Components: Think about all possible reactants, intermediates, solvents, and likely side products (see Q1). Calculate their molecular weights and compare them to the molecular ions of your unknown peaks.

  • Use High-Resolution Mass Spectrometry (HRMS): If available, GC-HRMS can provide the exact mass of the molecular ion, which allows you to determine the elemental composition and significantly narrow down the possibilities.[8]

Q4: I am observing poor peak shape (e.g., tailing) for thiophenol in my GC-MS analysis. What is the cause?

A4: Peak tailing for active compounds like thiols is common in GC. It is often caused by interactions with active sites in the GC system (e.g., in the injector liner or on the column).

  • Injector Maintenance: Ensure the injector liner is clean and consider using a deactivated liner.

  • Column Choice: Use a column designed for analyzing active compounds. A standard DB-5 or equivalent is often used, but if problems persist, consider a wax-based column or a column specifically designed for polar/active analytes.[1]

  • Derivatization: While not ideal for impurity profiling, derivatizing the sample can improve the chromatography of thiols by making them less polar and less likely to interact with active sites.

Data Presentation

Table 1: Common Impurities in this compound Synthesis and Their Identification

Impurity NameCommon m/z Fragments (EI)Likely Source
Thiophenol110 (M+), 109, 77Unreacted starting material
Diphenyl disulfide218 (M+), 185, 109, 77Oxidation of thiophenol[3]
Ethyl Phenyl Sulfoxide154 (M+), 125, 109, 77Oxidation of product[5]
Ethyl Phenyl Sulfone170 (M+), 141, 125, 91, 77Further oxidation of product[6]
1,2-Bis(phenylthio)ethane246 (M+), 137, 109Reaction of thiophenoxide with a dihaloethane impurity or byproduct

Table 2: Typical Starting GC-MS Parameters for this compound Analysis

ParameterSetting
Column DB-5 Fused-Silica (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film[1]
Carrier Gas Helium, 1.0 mL/min constant flow[1]
Inlet Temperature 250 °C[1]
Injection Mode Split (e.g., 50:1) or Splitless for trace analysis
Oven Program Initial: 60 °C, hold 2 min Ramp: 10 °C/min to 280 °C Hold: 10 min[1]
MS Source Temp. 230 °C[1]
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI), 70 eV[1]
Scan Range 40 - 450 amu

Experimental Protocols

Protocol 1: Synthesis of this compound (S-Alkylation Method)

This protocol is a general guideline and should be adapted and optimized based on laboratory safety and specific experimental goals.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophenol (1.0 equiv.) and a suitable solvent (e.g., ethanol (B145695) or DMF).

  • Deprotonation: Add a base (e.g., sodium hydroxide, 1.1 equiv.) to the solution and stir until the thiophenol is fully converted to the thiophenoxide salt.

  • Alkylation: Slowly add an ethylating agent (e.g., ethyl bromide, 1.1 equiv.) to the reaction mixture.

  • Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench with water and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).[7]

  • Purification: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by vacuum distillation or flash column chromatography to obtain pure this compound.[9]

Protocol 2: Sample Preparation and GC-MS Analysis for Impurity Profiling

  • Sample Preparation: Take a small aliquot (approx. 1-2 mg) of the crude reaction mixture or purified product.

  • Dilution: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 100-200 µg/mL.

  • Injection: Inject 1 µL of the diluted sample into the GC-MS system using the parameters outlined in Table 2 or an optimized in-house method.

  • Data Acquisition: Acquire the data in full scan mode to detect all potential impurities.

  • Data Analysis: Integrate the total ion chromatogram (TIC). For each peak of interest, analyze the mass spectrum and compare it against a spectral library (e.g., NIST) for tentative identification. Confirm identifications using authentic standards where possible.

Visualizations

reaction_pathway cluster_main Main Reaction cluster_side1 Side Reaction 1: Oxidation cluster_side2 Side Reaction 2: Product Degradation thiophenol Thiophenol product This compound thiophenol->product + Ethyl Halide + Base disulfide Diphenyl Disulfide thiophenol->disulfide + [O] base Base (e.g., NaOH) ethyl_halide Ethyl Halide (e.g., EtBr) sulfoxide Ethyl Phenyl Sulfoxide product->sulfoxide + [O] oxygen [O] (Air)

Caption: Synthesis of this compound with key side reactions.

impurity_id_workflow start Crude Reaction Sample gcms Run GC-MS Analysis (Full Scan) start->gcms tic Analyze Total Ion Chromatogram (TIC) gcms->tic peaks Identify Peaks of Interest (>0.1%) tic->peaks ms_analysis Extract Mass Spectrum for each peak peaks->ms_analysis library_search Perform MS Library Search (e.g., NIST) ms_analysis->library_search tentative_id Tentative Identification library_search->tentative_id known_impurity Known Impurity (Reactant, Byproduct) tentative_id->known_impurity High Match & Chemically Sensible unknown_impurity Unknown Impurity tentative_id->unknown_impurity Low Match or Ambiguous end Identified Impurity Profile known_impurity->end hrms Perform GC-HRMS for Elemental Composition unknown_impurity->hrms final_id Confirm Structure (e.g., with standard) hrms->final_id final_id->end

Caption: Workflow for GC-MS based impurity identification.

troubleshooting_tree start Problem Observed low_yield Low Yield / Incomplete Reaction start->low_yield many_byproducts Multiple Byproducts start->many_byproducts check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) low_yield->check_conditions many_byproducts->check_conditions Other peaks? check_atmosphere Ensure Inert Atmosphere (N2 or Ar) many_byproducts->check_atmosphere Disulfide observed? reagent_issue Solution: Use fresh/pure reagents, check ratios. check_reagents->reagent_issue conditions_issue Solution: Optimize temp/time. Monitor with TLC/GC. check_conditions->conditions_issue oxidation_issue Solution: Use degassed solvents, maintain inert gas flow. check_atmosphere->oxidation_issue check_gcms Review GC-MS Method gcms_issue Solution: Clean injector, use deactivated liner.

Caption: Troubleshooting decision tree for synthesis and analysis.

References

How to remove unreacted starting material from ethyl phenyl sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of ethyl phenyl sulfoxide (B87167), specifically focusing on the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of ethyl phenyl sulfoxide?

The synthesis of ethyl phenyl sulfoxide typically involves the oxidation of ethyl phenyl sulfide (B99878). Therefore, the most common impurities are unreacted ethyl phenyl sulfide and the over-oxidation product, ethyl phenyl sulfone. The polarity difference between these three compounds is key to their separation. Sulfones are generally more polar than the corresponding sulfoxides, which are in turn more polar than the starting sulfide.[1]

Q2: How can I quickly assess the purity of my crude ethyl phenyl sulfoxide and identify the main impurities?

Thin Layer Chromatography (TLC) is an effective initial step to assess the purity of your product.[1] By spotting your crude mixture on a silica (B1680970) gel TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the separation of the desired sulfoxide from the less polar sulfide (higher Rf value) and the more polar sulfone (lower Rf value).[1]

Q3: My ethyl phenyl sulfoxide is a solid. What is the most effective purification method?

For solid sulfoxides, recrystallization is often the most efficient and scalable purification method.[1] The success of this technique relies on finding a suitable solvent or solvent system where the solubility of ethyl phenyl sulfoxide and the impurities (this compound and ethyl phenyl sulfone) differ significantly with temperature.

Q4: My ethyl phenyl sulfoxide is an oil. How can I purify it?

If your ethyl phenyl sulfoxide is an oil or is thermally unstable, column chromatography is the recommended purification method.[1] For larger scale purifications of oily products, liquid-liquid extraction can also be a viable option, especially if there is a significant polarity difference between the sulfoxide and the impurities.[1] Vacuum distillation can also be an option for liquid sulfoxides.[2]

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation between ethyl phenyl sulfoxide and this compound/sulfone on the silica gel column.

  • Possible Cause: The solvent system (eluent) is not optimal.[1]

  • Solution:

    • Conduct a thorough TLC analysis with various solvent systems to identify an eluent that provides good separation between your product and the impurities. A common starting point for sulfoxides is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or acetone.[1]

    • Adjust the polarity of the eluent. If the spots are too close, try a less polar solvent system to increase the separation. For example, you could decrease the percentage of ethyl acetate in your hexane (B92381)/ethyl acetate mixture.[1]

Issue 2: The ethyl phenyl sulfoxide is degrading on the silica gel column.

  • Possible Cause: The silica gel is too acidic, or the compound is sensitive.

  • Solution:

    • Consider using neutral or basic alumina (B75360) as the stationary phase instead of silica gel.[2]

    • Alternatively, you can try reverse-phase chromatography with C8 or C18 stationary phases, which are less reactive.[2]

    • Before committing to a large-scale column, perform a small-scale test (e.g., preparative TLC) to ensure your compound is stable under the chosen chromatographic conditions.[2]

Recrystallization

Issue 3: The ethyl phenyl sulfoxide "oils out" instead of crystallizing.

  • Possible Cause: The cooling process is too rapid, or the solvent is not ideal.

  • Solution:

    • Allow the saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.

    • Try a different solvent or a solvent mixture. A common technique is to dissolve the compound in a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes cloudy, then heat until it clarifies and allow it to cool slowly.[3][4]

Issue 4: The purity of the ethyl phenyl sulfoxide does not improve significantly after recrystallization.

  • Possible Cause: The chosen solvent does not have a significant solubility difference between the sulfoxide and the impurities at high and low temperatures.

  • Solution:

    • Experiment with a variety of solvents. Some commonly used solvent systems for recrystallization include ethanol, n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate.[3]

    • Ensure you are starting with a saturated solution at the boiling point of the solvent to maximize the yield of pure crystals upon cooling.[4]

Data Presentation

Purification MethodImpurities RemovedTypical PurityAdvantagesDisadvantages
Column Chromatography This compound, Ethyl phenyl sulfone, other non-polar byproducts>95%[5][6]High resolution, applicable to both solid and liquid products.[1]Less scalable, requires larger volumes of solvent, can be time-consuming.
Recrystallization This compound, Ethyl phenyl sulfone>99% (for solids)[6]Scalable, cost-effective, can yield very pure product.[1]Only suitable for solid compounds, requires finding an appropriate solvent.[1]
Liquid-Liquid Extraction Acidic or basic impurities, some polar byproductsVariableSimple, good for initial cleanup.[2]Not effective for separating compounds with similar polarities like the starting sulfide and the product sulfoxide.
Vacuum Distillation Non-volatile impurities, compounds with significantly different boiling points>90%[7]Effective for liquid products, can be used for large quantities.Requires thermal stability of the compound, may not separate compounds with close boiling points.[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of ethyl phenyl sulfoxide from unreacted this compound and ethyl phenyl sulfone.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Elute the plate with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the optimal eluent for separation. A good separation will show distinct spots for the sulfide, sulfoxide, and sulfone.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel bed.[1]

  • Sample Loading:

    • Dissolve the crude ethyl phenyl sulfoxide in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.[1]

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure ethyl phenyl sulfoxide.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified ethyl phenyl sulfoxide.

Protocol 2: Purification by Recrystallization

This protocol is suitable if the crude ethyl phenyl sulfoxide is a solid.

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude solid.

    • Add a potential recrystallization solvent dropwise while heating. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems to try are n-hexane/ethyl acetate or n-hexane/ethanol.[3][6]

  • Dissolution:

    • Place the crude ethyl phenyl sulfoxide in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[4]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_start Starting Point cluster_analysis Initial Analysis cluster_purification Purification Method cluster_end Final Product crude_product Crude Ethyl Phenyl Sulfoxide (contains sulfide and sulfone) tlc TLC Analysis crude_product->tlc Assess purity is_solid Is the product a solid? tlc->is_solid Determine physical state recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil) pure_product Pure Ethyl Phenyl Sulfoxide recrystallization->pure_product column_chromatography->pure_product

Caption: Decision workflow for purifying ethyl phenyl sulfoxide.

column_chromatography_workflow start Start: Crude Product tlc 1. TLC to find eluent start->tlc prepare_column 2. Prepare silica gel column tlc->prepare_column load_sample 3. Load sample prepare_column->load_sample elute 4. Elute with solvent load_sample->elute collect_fractions 5. Collect fractions elute->collect_fractions monitor_fractions 6. Monitor fractions by TLC collect_fractions->monitor_fractions combine_pure 7. Combine pure fractions monitor_fractions->combine_pure Identify pure fractions evaporate 8. Evaporate solvent combine_pure->evaporate end End: Pure Product evaporate->end

Caption: Step-by-step workflow for column chromatography purification.

References

Technical Support Center: Improving the Selectivity of Catalytic Sulfide Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the catalytic oxidation of sulfides. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to help improve the selectivity of your reactions toward the desired sulfoxide (B87167) product.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective oxidation of sulfides?

A1: The main challenge is preventing over-oxidation. The oxidation of a sulfide (B99878) to a sulfoxide is the first step in a sequential process; the sulfoxide itself can be further oxidized to the corresponding sulfone under the same reaction conditions.[1][2] Achieving high selectivity for the sulfoxide requires careful control over the reaction to stop it at the intermediate stage.[2][3]

Q2: What are the most common "green" oxidants used, and why are they preferred?

A2: Hydrogen peroxide (H₂O₂) is widely considered an ideal "green" oxidant.[2] It is inexpensive, readily available, has a high effective oxygen content, and its only byproduct is water, making it environmentally benign.[4][5] Other oxidants like Oxone are also used due to being inexpensive and non-toxic.[6]

Q3: Which types of catalysts are typically used for this transformation?

A3: A variety of transition-metal catalysts are effective, with systems based on molybdenum (Mo), tungsten (W), titanium (Ti), vanadium (V), and manganese (Mn) being common.[4][7][8] These catalysts activate the oxidant (like H₂O₂), facilitating a controlled oxygen transfer to the sulfur atom.[1] Metal-free and electrochemical methods have also been developed to promote selectivity.[7][9]

Q4: How does reaction temperature affect selectivity?

A4: Temperature is a critical parameter. Generally, lower temperatures favor the formation of sulfoxide. As the temperature increases, the rate of the second oxidation step (sulfoxide to sulfone) often increases more significantly than the first, leading to a decrease in selectivity and the formation of more sulfone byproduct.[4] It is crucial to optimize the temperature for each specific catalytic system.

Q5: Can the choice of solvent influence the reaction outcome?

A5: Yes, the solvent can have a significant impact on both reaction rate and selectivity. Polar solvents are often used. For example, in certain systems, using solvents like methanol (B129727) (MeOH) or 95% ethanol (B145695) (EtOH) can result in high yields of the desired sulfoxide with minimal sulfone formation.[4] The polarity of the solvent can influence the likelihood of over-oxidation.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Low Selectivity - High Yield of Sulfone Byproduct

Q: My reaction is producing a significant amount of sulfone, and the yield of my desired sulfoxide is low. What are the potential causes and how can I fix this?

A: This is the most common problem encountered. Over-oxidation to the sulfone can be mitigated by carefully adjusting several reaction parameters.

Potential Causes & Solutions:

  • Excess Oxidant: Using too much of the oxidizing agent is a primary cause of over-oxidation.

    • Solution: Carefully control the stoichiometry.[3] Use a slight excess (e.g., 1.1 equivalents) of the oxidant relative to the sulfide. Perform stoichiometric calculations precisely and ensure accurate addition.

  • High Reaction Temperature: Elevated temperatures can accelerate the conversion of sulfoxide to sulfone.[4]

    • Solution: Lower the reaction temperature. Start optimizations at room temperature (25-30 °C) or below. If the reaction is too slow, increase the temperature in small increments (e.g., 5 °C) while monitoring selectivity closely.

  • Rapid Addition of Oxidant: Adding the oxidant all at once creates a high local concentration, which can promote over-oxidation.

    • Solution: Add the oxidant slowly or dropwise to the reaction mixture over an extended period.[3] This maintains a low, steady concentration of the oxidant, favoring the initial oxidation step.

  • Prolonged Reaction Time: Letting the reaction run for too long after the initial sulfide has been consumed will inevitably lead to the oxidation of the sulfoxide product.

    • Solution: Monitor the reaction progress diligently using a suitable analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Quench the reaction as soon as the starting sulfide is consumed.

  • Highly Active Catalyst/Harsh Conditions: The chosen catalyst or reaction conditions may be too aggressive.

    • Solution: Consider using a less reactive catalyst or modifying the conditions. For example, acidic conditions can sometimes suppress sulfone formation.[3] Exploring transition-metal-free systems may also provide higher selectivity.[2]

Problem: Slow or Incomplete Reaction

Q: My reaction is very slow, or it stops before all the starting sulfide is consumed, even after several hours. What should I do?

A: A stalled or slow reaction can be due to issues with the catalyst, reagents, or reaction conditions.

Potential Causes & Solutions:

  • Catalyst Deactivation: The catalyst may have lost its activity.

    • Solution: Ensure the catalyst is fresh and has been stored correctly. If using a heterogeneous (solid) catalyst, ensure it is properly dispersed in the reaction medium. Some catalysts may be poisoned by impurities; ensure high-purity reagents and solvents.

  • Insufficient Oxidant: The oxidant may have decomposed before reacting. This can be an issue with hydrogen peroxide, which can decompose over time.

    • Solution: Use a fresh bottle of the oxidant. If necessary, you can titrate the H₂O₂ solution to confirm its concentration. A slight excess of the oxidant may be required to drive the reaction to completion, but add it cautiously while monitoring for sulfone formation.[2]

  • Low Temperature: The reaction temperature may be too low for the specific substrate and catalyst system.

    • Solution: Gradually increase the temperature in small increments (5-10 °C) and monitor the reaction progress. Be aware that this may negatively impact selectivity, so a balance must be found.[4]

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low selectivity.

G start Problem: Low Sulfoxide Selectivity (High Sulfone) check_oxidant Check Oxidant Stoichiometry start->check_oxidant Step 1 check_temp Check Reaction Temperature check_oxidant->check_temp If ~1.1 eq. sol_oxidant Solution: Reduce oxidant to 1.05-1.1 eq. check_oxidant->sol_oxidant If >1.2 eq. check_addition Check Oxidant Addition Method check_temp->check_addition If at RT sol_temp Solution: Lower temperature (e.g., to 25-30 °C) check_temp->sol_temp If >40 °C check_time Check Reaction Time check_addition->check_time If added slowly sol_addition Solution: Add oxidant dropwise over time check_addition->sol_addition If added all at once check_catalyst Consider Catalyst/Conditions check_time->check_catalyst If monitored & still poor sol_time Solution: Monitor via TLC/HPLC and quench upon completion check_time->sol_time If time was not monitored sol_catalyst Solution: Use a milder catalyst or adjust pH check_catalyst->sol_catalyst

Caption: A troubleshooting decision tree for low sulfoxide selectivity.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on the selective oxidation of sulfides, illustrating the impact of key variables on product yield and selectivity.

Table 1: Effect of Temperature on Thioanisole Oxidation

This data shows how increasing the temperature can decrease the yield of the desired sulfoxide due to the formation of the sulfone byproduct.[4]

EntryTemperature (°C)Time (h)Sulfide Conv. (%)Sulfoxide Yield (%)Sulfone Yield (%)
125390882
2302>99972
3352>99927
4401.5>998514

Reaction Conditions: Thioanisole (0.5 mmol), 30 wt% H₂O₂ (0.55 mmol), PAMAM-G1-PMo catalyst (50 mg), 95% EtOH (8 mL).

Table 2: Effect of Solvent on Thioanisole Oxidation

The choice of solvent significantly affects reaction efficiency.[4]

EntrySolventTime (h)Sulfide Conv. (%)Sulfoxide Yield (%)
1Methanol2.5>9985
295% Ethanol2>9997
3Acetonitrile38075
4THF46560
5Dichloromethane (B109758)55045

Reaction Conditions: Thioanisole (0.5 mmol), 30 wt% H₂O₂ (0.55 mmol), PAMAM-G1-PMo catalyst (50 mg), Temperature 30 °C.

Experimental Protocols & Visualized Workflows

General Experimental Protocol for Selective Sulfide Oxidation

This protocol provides a representative procedure for the selective oxidation of a sulfide to a sulfoxide using a heterogeneous catalyst and hydrogen peroxide.[1][4]

Materials:

  • Sulfide substrate (e.g., Thioanisole, 0.5 mmol)

  • Catalyst (e.g., PAMAM-G1-PMo, 50 mg, or other suitable catalyst)[4]

  • Solvent (e.g., 95% Ethanol, 8 mL)[4]

  • Oxidant (30 wt% aqueous Hydrogen Peroxide, 0.55 mmol, 1.1 eq.)

  • 50 mL three-necked, round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • TLC plates (e.g., silica (B1680970) gel) and developing chamber

  • Quenching agent (e.g., saturated aqueous sodium sulfite (B76179) solution)

  • Extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Setup: To a 50 mL three-necked flask equipped with a magnetic stir bar, add the sulfide (0.5 mmol) and the catalyst (50 mg).[4]

  • Solvent Addition: Add the solvent (95% EtOH, 8 mL) to the flask.[4]

  • Temperature Control: Place the flask in a water bath to maintain the desired temperature (e.g., 30 °C). Begin stirring the mixture.[4]

  • Oxidant Addition: Slowly add the 30 wt% H₂O₂ solution (0.55 mmol) to the stirred mixture dropwise over 30 minutes using a dropping funnel or syringe pump.[4]

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by TLC.[1] Develop the TLC plate in an appropriate solvent system (e.g., petroleum ether/ethyl acetate) to visualize the consumption of the starting material and the formation of the product.

  • Quenching: Once TLC analysis indicates that the starting sulfide has been completely consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.[1]

  • Workup & Isolation:

    • If using a heterogeneous catalyst, filter the reaction mixture to recover the catalyst.[4]

    • Transfer the filtrate to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 15 mL).[1]

    • Combine the organic layers and dry over an anhydrous drying agent like sodium sulfate.[1]

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization, if necessary.

General Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the typical experimental procedure.

G cluster_path Reaction Pathway Sulfide Sulfide Sulfoxide Sulfoxide Sulfide->Sulfoxide [O] (Desired Step) Sulfone Sulfone Sulfoxide->Sulfone [O] (Over-oxidation)

Caption: The sequential oxidation pathway from sulfide to sulfone.

G A 1. Charge Flask (Sulfide, Catalyst, Solvent) B 2. Set Temperature & Begin Stirring A->B C 3. Add Oxidant (Slowly, Dropwise) B->C D 4. Monitor Reaction (TLC / HPLC) C->D E Is Starting Material Consumed? D->E E->D No F 5. Quench Reaction (e.g., Na₂SO₃) E->F Yes G 6. Workup (Filter, Extract, Dry) F->G H 7. Isolate Product (Rotary Evaporation) G->H I 8. Purify & Characterize H->I

Caption: A standard workflow for a catalytic sulfide oxidation experiment.

References

Technical Support Center: Solvent Effects on Ethyl Phenyl Sulfide Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of solvents on the oxidation rate of ethyl phenyl sulfide (B99878).

Frequently Asked Questions (FAQs)

Q1: What is the general effect of solvent polarity on the oxidation rate of ethyl phenyl sulfide?

Generally, polar solvents can accelerate the oxidation of this compound. Protic solvents, such as alcohols and water, can stabilize the polar transition state of the reaction, often leading to faster reaction rates.[1] However, highly polar environments can also promote the over-oxidation of the desired sulfoxide (B87167) to the corresponding sulfone. Aprotic polar solvents like acetonitrile (B52724) can also enhance the reaction rate. The choice of solvent is a critical parameter to balance reaction speed and selectivity.

Q2: How does the choice of solvent affect the selectivity between ethyl phenyl sulfoxide and ethyl phenyl sulfone?

Solvent choice is a primary factor in controlling the selectivity of sulfide oxidation. Protic solvents can activate the oxidizing agent (e.g., hydrogen peroxide) through hydrogen bonding, which can lead to over-oxidation to the sulfone.[1] To favor the formation of the sulfoxide, less polar, aprotic solvents may be employed to temper the oxidant's reactivity. Therefore, a careful selection of the solvent is crucial for achieving high selectivity for the desired sulfoxide product.

Q3: Which oxidizing agents are commonly used for the oxidation of this compound?

Hydrogen peroxide (H₂O₂) is a widely used oxidant for the conversion of sulfides to sulfoxides due to its environmental friendliness, as its primary byproduct is water.[2] Other oxidants that can be used include peroxy acids (e.g., meta-chloroperbenzoic acid, m-CPBA), and periodates. When using hydrogen peroxide, the reaction may require a catalyst to proceed at a reasonable rate.

Q4: Can the reaction be performed without a catalyst?

While the oxidation of sulfides with hydrogen peroxide can proceed without a catalyst, the reaction is often slow.[2] Catalysts, such as various metal complexes (e.g., titanium, vanadium, manganese), are frequently employed to increase the reaction rate and improve selectivity under milder conditions.[2][3][4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Reaction Rate 1. Inappropriate Solvent: The chosen solvent may not be optimal for the reaction conditions. 2. Low Temperature: The reaction may require thermal energy to proceed at an appreciable rate. 3. Insufficient Catalyst: If using a catalyzed reaction, the catalyst concentration may be too low or the catalyst may be inactive. 4. Low Oxidant Concentration: The concentration of the oxidizing agent may be insufficient.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, acetonitrile, acetic acid). 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation.[1] 3. Optimize Catalyst Loading: Increase the catalyst concentration or test a different catalyst. Ensure the catalyst is properly activated if required. 4. Increase Oxidant Concentration: Add the oxidant in slight excess, but monitor carefully to avoid over-oxidation.
Over-oxidation to Sulfone 1. Solvent Choice: Protic solvents can enhance the reactivity of the oxidant.[1] 2. Excess Oxidant: Using a large excess of the oxidizing agent will favor sulfone formation. 3. High Temperature: Higher temperatures can lead to less selective oxidation.[1] 4. Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in the oxidation of the initially formed sulfoxide.1. Change Solvent: Switch to a less polar, aprotic solvent to reduce the oxidant's reactivity. 2. Stoichiometric Control: Use a controlled amount of the oxidant (e.g., 1.0-1.2 equivalents). Consider slow, dropwise addition of the oxidant. 3. Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). 4. Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC and quench the reaction once the starting material is consumed.
Inconsistent Results 1. Water Content: The presence of varying amounts of water in solvents or reagents can affect the reaction rate. 2. Purity of Reagents: Impurities in the this compound, solvent, or oxidant can interfere with the reaction. 3. Atmospheric Conditions: Exposure to air and moisture can affect certain catalysts and reagents.1. Use Anhydrous Solvents: Employ freshly dried solvents to ensure reproducibility. 2. Purify Reagents: Ensure the purity of all starting materials. 3. Inert Atmosphere: If using a sensitive catalyst, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data

The following table summarizes the effect of different solvents on the oxidation of a closely related compound, mthis compound, to its corresponding sulfoxide using hydrogen peroxide. This data can serve as a useful reference for predicting the behavior of this compound under similar conditions.

SolventReaction Time (min)Conversion (%)Sulfoxide Selectivity (%)
Glacial Acetic Acid2010099
Methanol1208598
Ethanol1508097
Acetonitrile1807595
Dichloromethane (B109758)2406093

Data adapted from a study on mthis compound oxidation.[1]

Experimental Protocols

Protocol: Kinetic Study of this compound Oxidation by Hydrogen Peroxide

This protocol outlines a general procedure for monitoring the kinetics of this compound oxidation in different solvents.

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Selected solvents (e.g., ethanol, acetonitrile, glacial acetic acid) - anhydrous grade

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous sodium sulfite)

  • Anhydrous sodium sulfate

  • Reaction vials or round-bottom flasks

  • Magnetic stirrer and stir bars

  • Thermostated bath

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the internal standard in the same solvent at a known concentration (e.g., 0.05 M).

    • Prepare a stock solution of hydrogen peroxide in the same solvent at a known concentration (e.g., 0.1 M).

  • Reaction Setup:

    • To a reaction vial equipped with a magnetic stir bar, add a specific volume of the this compound stock solution and the internal standard stock solution.

    • Place the vial in a thermostated bath set to the desired reaction temperature (e.g., 25 °C) and allow it to equilibrate for 10-15 minutes.

  • Initiation of Reaction and Monitoring:

    • Initiate the reaction by adding a specific volume of the hydrogen peroxide stock solution to the reaction vial. Start a timer immediately.

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing the quenching solution.

  • Sample Analysis:

    • Extract the quenched aliquot with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Analyze the sample by GC or HPLC to determine the concentrations of this compound and the ethyl phenyl sulfoxide product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • From this data, determine the initial reaction rate. By varying the initial concentrations of the reactants, the order of the reaction with respect to each component and the rate constant (k) can be determined.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_sulfide Prepare this compound Stock Solution mix Mix Reactants in Solvent at Controlled Temperature prep_sulfide->mix prep_h2o2 Prepare Hydrogen Peroxide Stock Solution prep_h2o2->mix prep_solvent Select & Prepare Solvent prep_solvent->mix monitor Monitor Reaction Progress (e.g., TLC, GC) mix->monitor quench Quench Aliquots at Time Intervals monitor->quench extract Extract Products quench->extract analyze Analyze via GC/HPLC extract->analyze plot Plot Concentration vs. Time analyze->plot calculate Calculate Rate Constant plot->calculate

Caption: Experimental workflow for determining the effect of solvent on the oxidation rate of this compound.

Solvent_Effect_Logic cluster_solvent Solvent Properties cluster_outcome Reaction Outcome polarity Polarity rate Reaction Rate polarity->rate Increases (generally) selectivity Selectivity (Sulfoxide vs. Sulfone) polarity->selectivity Can Decrease protic Protic/Aprotic Nature protic->rate Increases protic->selectivity Decreases (favors sulfone)

Caption: Logical relationship between solvent properties and the rate and selectivity of this compound oxidation.

References

Managing heat and reaction time in sulfide oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfide (B99878) oxidation reactions. The information is designed to help manage reaction heat and time effectively and safely.

Troubleshooting Guides

Issue: Exothermic Reaction Leading to Poor Control and Potential Runaway

Q1: My sulfide oxidation is highly exothermic, making it difficult to control the temperature. What are the immediate steps to mitigate this and prevent a thermal runaway?

A1: Uncontrolled exothermic reactions are a significant safety concern.[1] Immediate mitigation should focus on heat dissipation and reducing the reaction rate.

Immediate Corrective Actions:

  • Enhance Cooling: Ensure your reaction vessel is adequately cooled. This may involve using an ice bath or a cryostat set to a lower temperature.

  • Reduce Reagent Addition Rate: If you are adding an oxidizing agent, immediately slow down or stop the addition to reduce the rate of heat generation.

  • Increase Dilution: Adding more of an appropriate, pre-cooled solvent can help to absorb the excess heat.

  • Improve Stirring: Increase the stirring rate to ensure uniform temperature distribution and prevent localized hotspots.

Long-Term Preventative Strategies:

  • Solvent Selection: Choose a solvent with a higher boiling point and good heat capacity.

  • Flow Chemistry: For highly exothermic reactions, consider using a continuous flow reactor which offers superior heat exchange and temperature control.[1]

  • Controlled Addition: Utilize a syringe pump for the slow, controlled addition of the oxidizing agent.

Issue: Slow or Incomplete Reaction

Q2: My sulfide oxidation reaction is proceeding very slowly or is not going to completion. How can I increase the reaction rate?

A2: Slow reaction rates in sulfide oxidation can be attributed to several factors, including reaction conditions and the nature of the reactants themselves. Abiotic sulfide oxidation, in particular, can be kinetically slow.[2][3]

Troubleshooting Steps:

  • Increase Temperature: Gently warming the reaction mixture can significantly increase the reaction rate. However, this must be done cautiously to avoid unwanted side reactions or decomposition of reagents.

  • Catalysis: The addition of a catalyst can dramatically accelerate the reaction.

    • Metal Catalysts: Trace amounts of transition metals like iron or manganese can enhance the rate of abiotic sulfide oxidation.[2][3]

    • Acid Catalysis: In some systems, particularly with hydrogen peroxide, an acidic medium like glacial acetic acid can be effective.[4][5]

  • Adjust pH: The pH of the reaction medium can have a substantial impact on the reaction rate. The optimal pH will depend on the specific oxidizing agent and substrate.

  • Increase Oxidant Concentration: A higher concentration of the oxidizing agent can drive the reaction forward. This should be done incrementally and with careful temperature monitoring.

Frequently Asked Questions (FAQs)

Q3: What are the key safety precautions to consider when performing sulfide oxidation?

A3: Safety is paramount. Key considerations include:

  • Exothermicity: Many oxidation reactions are highly exothermic and have the potential for thermal runaway.[1] Always start with a small-scale reaction to assess the heat evolution.

  • Oxidizing Agent Stability: Some oxidizing agents, like m-CPBA, can be unstable, especially in certain solvents like DMF.[1]

  • Ventilation: Hydrogen sulfide (H₂S) and other volatile sulfur compounds are toxic and malodorous. All work should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Q4: How does pH affect the rate and outcome of sulfide oxidation?

A4: pH is a critical parameter. For instance, in hydrogen peroxide-mediated oxidation, the reaction is influenced by pH, with different products being favored under different conditions. At a pH greater than 9.2, the reaction tends to yield soluble sulfate.[6] The reaction order with respect to sulfide and oxygen can also vary with pH.[7]

Q5: I'm observing the formation of unwanted byproducts like sulfones. How can I improve the selectivity for sulfoxide (B87167) formation?

A5: Over-oxidation to the sulfone is a common issue. To improve selectivity for the sulfoxide:

  • Control Stoichiometry: Use a precise amount of the oxidizing agent, typically one equivalent for the sulfide to sulfoxide conversion.

  • Lower Temperature: Running the reaction at a lower temperature can often slow down the second oxidation step more than the first.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or in-situ monitoring (e.g., Raman spectroscopy) to stop the reaction once the sulfide has been consumed, but before significant sulfone formation occurs.[1]

Data Presentation

Table 1: Comparison of Biotic vs. Abiotic Sulfide Oxidation Rates

Oxidation TypeConditionsRate (µM day⁻¹)Reference
Abiotic (Trace Metal Clean)44°C, pH 7.40.91[2]
Biotic (C. tepidum)44°C, pH 7.426,200 ± 1200[2]
Biotic (Chemolithotrophic)Geochemical conditions49,800[2]

Table 2: Influence of Temperature on Methyl Phenyl Sulfide Oxidation

EntryTemperature (°C)Time (min)Yield (%)
1Room Temperature12098
2024098
3406099
4603099
Reaction conditions: Mthis compound (2 mmol), 30% H₂O₂ (8 mmol), glacial acetic acid (2 mL). Data from[4].

Experimental Protocols

Protocol 1: General Procedure for Selective Oxidation of Sulfides to Sulfoxides using Hydrogen Peroxide [4][5]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the sulfide (2 mmol) in glacial acetic acid (2 mL).

  • Reagent Addition: Slowly add 30% hydrogen peroxide (8 mmol) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the solution with 4 M aqueous NaOH.

  • Extraction: Extract the product with dichloromethane (B109758) (CH₂Cl₂).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the sulfoxide.

Protocol 2: Monitoring Abiotic Sulfide Oxidation Kinetics [8]

  • Preparation: Distribute 10 mL of Milli-Q water into acid-washed 24 mL serum bottles. Buffer the water to the desired pH (e.g., pH 3.0 or 7.0).

  • Sealing and Purging: Seal the vials with butyl rubber stoppers and purge with N₂ gas for 20 minutes to create an anoxic environment. For aerobic experiments, introduce a specific concentration of O₂ into the headspace (e.g., 1% or 21% v/v).

  • Incubation: Incubate the vials at the desired temperature (e.g., 80°C).

  • Sulfide Addition: Initiate the experiment by adding a known concentration of sodium sulfide (Na₂S).

  • Sampling and Analysis: At regular intervals (e.g., every 3 hours for 15 hours), take subsamples to quantify the aqueous sulfide concentration using a suitable method like the methylene (B1212753) blue reduction assay.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Sulfide Oxidation start Reaction Issue Identified exothermic Exothermic Reaction? start->exothermic slow Slow/Incomplete Reaction? exothermic->slow No cool Enhance Cooling (Ice Bath, Cryostat) exothermic->cool Yes increase_temp Increase Temperature Cautiously slow->increase_temp Yes slow_addition Slow/Stop Reagent Addition cool->slow_addition dilute Dilute with Cold Solvent slow_addition->dilute flow Consider Flow Chemistry for Future Experiments dilute->flow add_catalyst Add Catalyst (Metal or Acid) increase_temp->add_catalyst adjust_ph Adjust pH add_catalyst->adjust_ph increase_conc Increase Oxidant Concentration adjust_ph->increase_conc

Caption: Troubleshooting workflow for common sulfide oxidation issues.

SulfideOxidationPathways Sulfide Oxidation Product Pathways sulfide Sulfide (R-S-R') sulfoxide Sulfoxide (R-SO-R') sulfide->sulfoxide [O] Controlled elemental_sulfur Elemental Sulfur (S₈) sulfide->elemental_sulfur [O] (e.g., H₂O₂ at acidic/neutral pH) sulfate Sulfate (SO₄²⁻) sulfide->sulfate [O] (e.g., H₂O₂ at pH > 9.2) sulfone Sulfone (R-SO2-R') sulfoxide->sulfone [O] Over-oxidation

Caption: Common product pathways in sulfide oxidation reactions.

References

Technical Support Center: Purification of Chiral Sulfoxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chiral sulfoxides.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and analysis of sulfoxide (B87167) enantiomers.[1] However, achieving optimal separation can be challenging. This section addresses common issues and provides practical solutions.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any separation of my sulfoxide enantiomers. What should I do first?

A1: The most critical factor for successful enantioseparation is the choice of the Chiral Stationary Phase (CSP).[2][3] If you are not observing any separation, you should systematically screen different types of CSPs. Polysaccharide-based columns, such as those with cellulose (B213188) and amylose (B160209) derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are often effective for sulfoxide resolution.[1][2] Additionally, macrocyclic glycopeptide CSPs have demonstrated broad selectivity for chiral sulfoxides.[4]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape can be caused by several factors:

  • Column Overload: Reduce the concentration of your sample or the injection volume.[2]

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can lead to peak tailing. Adding a small amount of an acidic or basic modifier to the mobile phase, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can often resolve this issue.[1][2]

  • Inappropriate Solvent: Ensure your sample is dissolved in the mobile phase or a solvent that is miscible with the mobile phase to avoid peak distortion.[1]

Q3: The retention times of my peaks are not reproducible. What is the cause?

A3: Irreproducible retention times are typically due to a lack of system equilibration or inconsistencies in the mobile phase preparation.[2]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection.

  • Mobile Phase Preparation: Prepare the mobile phase accurately and consistently. It is recommended to premix the solvents to ensure a homogenous composition.[2]

Troubleshooting Guide: Poor Resolution in Chiral HPLC
Problem Possible Cause Suggested Solution Citation
Poor Resolution (Rs < 1.5) Inappropriate Chiral Stationary Phase (CSP).Screen a variety of CSPs with different selectivities (e.g., polysaccharide-based, macrocyclic glycopeptide).[2][4]
Suboptimal mobile phase composition.Systematically vary the ratio of the organic modifier (e.g., ethanol (B145695), isopropanol) in the mobile phase. Small changes can have a significant impact. Test different solvent systems like n-hexane/ethanol or acetonitrile (B52724)/water.[2]
Non-ideal temperature.Optimize the column temperature. Both sub-ambient and elevated temperatures can improve resolution.[2][5]
Peak Tailing or Fronting Column overload.Reduce the injection volume or the concentration of the sample.[2]
Secondary interactions with the stationary phase.Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid or diethylamine).[1][2]
Irreproducible Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase. Premixing solvents is recommended.[2]
Insufficient column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection.[2]
Data Presentation: Performance of Chiral Stationary Phases

The following table summarizes the performance of various polysaccharide-based CSPs for the separation of common chiral sulfoxide drugs.

Analyte Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Resolution (Rs) Separation Factor (α) Reference
Omeprazole (B731)Chiralpak AD-Hn-Hexane/Ethanol (90/10, v/v)1.06.63-[3]
LansoprazoleChiralcel OD-Hn-Hexane/Isopropanol (80/20, v/v)1.03.48-[3]
PantoprazoleChiralpak AS-Hn-Hexane/Ethanol (80/20, v/v)1.02.15-[3]
RabeprazoleChiralpak AD-Hn-Hexane/Ethanol (80/20, v/v)1.04.21-[3]
Benzyl 2,4-dichlorophenyl sulfoxideChiralcel OD-Hn-hexane/i-propanol (9:1)--1.3[6]
Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Sulfoxide Resolution

  • Column Selection: Begin with a polysaccharide-based chiral column, such as Chiralpak® AD-H or Chiralcel® OD-H.[1][2]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol) in a 90:10 (v/v) ratio.[2][3]

    • Polar Organic Mode: If separation is not achieved, switch to a polar organic mobile phase like pure acetonitrile or methanol.[4]

    • Reversed Phase: As another option, use a reversed-phase mobile phase such as acetonitrile/water mixtures.[2]

  • Sample Preparation: Dissolve the racemic sulfoxide in the initial mobile phase to a concentration of approximately 1 mg/mL.[1] Filter the sample through a 0.45 µm syringe filter.[1]

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 0.5-1.0 mL/min) and column temperature (e.g., 25 °C).[1][5]

    • Inject the sample and monitor the elution profile with a UV detector at an appropriate wavelength.

    • If separation is poor or absent, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier in 5% increments).

    • If resolution is still not satisfactory, screen other chiral columns.

  • Optimization: Once baseline separation is achieved (Rs ≥ 1.5), further optimize the mobile phase composition and temperature to improve resolution and reduce analysis time.[2]

Mandatory Visualizations

G Workflow for Chiral HPLC Method Development start Start: Racemic Sulfoxide select_csp Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->select_csp prep_sample Prepare Sample (1 mg/mL in mobile phase, filter) select_csp->prep_sample screen_mp Screen Mobile Phase (e.g., n-Hexane/Ethanol) prep_sample->screen_mp analyze Analyze by HPLC (Flow: 1 mL/min, Temp: 25°C) screen_mp->analyze eval_sep Evaluate Separation (Rs >= 1.5?) analyze->eval_sep optimize Optimize Conditions (Mobile Phase, Temperature) eval_sep->optimize Yes change_mp Change Mobile Phase (Solvent ratio, different system) eval_sep->change_mp No end End: Successful Separation optimize->end change_mp->analyze change_csp Change CSP change_mp->change_csp change_csp->select_csp

Caption: Workflow for Chiral HPLC Method Development.

G Troubleshooting Logic for Poor HPLC Resolution start Poor Resolution (Rs < 1.5) check_mp Is Mobile Phase Optimal? start->check_mp optimize_mp Optimize Mobile Phase (Vary modifier ratio, add additives) check_mp->optimize_mp No check_temp Is Temperature Optimal? check_mp->check_temp Yes success Resolution Improved optimize_mp->success optimize_temp Optimize Temperature (Screen range, e.g., 10-40°C) check_temp->optimize_temp No check_csp Is CSP Appropriate? check_temp->check_csp Yes optimize_temp->success check_csp->start Yes, still poor screen_csp Screen Different CSPs (e.g., Amylose vs. Cellulose) check_csp->screen_csp No screen_csp->success

Caption: Troubleshooting Logic for Poor HPLC Resolution.

Section 2: Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption.[1] It utilizes supercritical CO2 as the primary mobile phase.[2]

Frequently Asked Questions (FAQs)

Q1: When should I consider using SFC instead of HPLC for my chiral sulfoxide purification?

A1: SFC can be particularly advantageous when you need faster analysis times and a more environmentally friendly method.[2][7] It has been shown to successfully resolve various chiral sulfoxides, including omeprazole and lansoprazole, with resolutions greater than 2 and analysis times often under 10 minutes.[5][8]

Q2: What are the best modifiers to use in SFC for sulfoxide separation?

A2: Alcohol-type modifiers generally provide the best results for the enantiomeric separation of chiral sulfoxides in SFC.[5][8] Methanol, ethanol, and 2-propanol are commonly used. The choice of alcohol can sometimes even lead to a reversal of the elution order for certain compounds.[5]

Data Presentation: SFC Performance for Chiral Sulfoxides
Analyte Chiral Stationary Phase Modifier Resolution (Rs) Analysis Time (min) Reference
OmeprazoleChiralpak ADEthanol> 2< 10[5][8]
LansoprazoleChiralpak ADEthanol> 2< 10[5][8]
PantoprazoleChiralpak ADAcetonitrile> 2< 10[5]
RabeprazoleChiralpak ADMethanol> 2< 10[5]
OxfendazoleChiralpak ADEthanol> 2< 10[5][8]
RicobendazoleChiralpak ADMethanol> 2< 10[5]

Section 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly enantioselective method for obtaining enantioenriched sulfoxides.[3] This technique relies on an enzyme that selectively transforms one enantiomer, leaving the other unreacted.[3]

Frequently Asked Questions (FAQs)

Q1: My enzymatic resolution is resulting in low enantiomeric excess (ee). How can I improve it?

A1: Low ee in enzymatic resolutions can be addressed by optimizing several parameters:

  • Enzyme Selection: Different enzymes exhibit varying enantioselectivities. Screening a panel of enzymes, such as different homologues of methionine sulfoxide reductase (MsrA and MsrB) or DMSO reductase, can help identify a more selective biocatalyst.[9][10][11]

  • Reaction Conditions: Factors like pH, temperature, and buffer composition significantly impact enzyme activity and selectivity. A systematic optimization of these parameters is recommended.[2]

  • Cofactor Recycling: Inadequate recycling of cofactors (e.g., NADPH) can lead to incomplete conversion and lower ee. Ensure the cofactor regeneration system is efficient.[2]

Troubleshooting Guide: Low Enantiomeric Excess (ee) in Enzymatic Resolution
Problem Possible Cause Suggested Solution Citation
Low Enantiomeric Excess (ee) Suboptimal enzyme selection.Screen a panel of different enzymes (e.g., MsrA, MsrB, DmsABC) for higher enantioselectivity.[9][10][11]
Non-ideal reaction conditions.Optimize pH, temperature, and buffer components.[2]
Incomplete conversion.Monitor the reaction over time and stop it at approximately 50% conversion to maximize the ee of the unreacted enantiomer.[2]
Inefficient cofactor recycling.Ensure the cofactor regeneration system is working efficiently.[2]
Experimental Protocols

Protocol 2: Enzymatic Kinetic Resolution using Methionine Sulfoxide Reductase

  • Enzyme and Substrate Preparation:

    • Prepare a solution of the purified methionine sulfoxide reductase or a whole-cell lysate containing the enzyme in a suitable buffer (e.g., Tris-HCl, pH 7.5).[2]

    • Prepare a stock solution of the racemic sulfoxide in a water-miscible organic solvent like DMSO.[2]

  • Reaction Setup:

    • In a reaction vessel, combine the buffer, a reducing agent (e.g., dithiothreitol, DTT), and the enzyme solution.[2]

    • Initiate the reaction by adding the racemic sulfoxide stock solution to a final concentration of 1-10 mM.[2]

    • Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) with gentle agitation.[2]

  • Monitoring the Reaction:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Quench the reaction by adding a strong acid (e.g., trichloroacetic acid) or by protein precipitation with an organic solvent (e.g., acetonitrile).[2]

    • Centrifuge to remove the precipitated protein.

  • Analysis:

    • Analyze the supernatant by chiral HPLC to determine the enantiomeric excess of the remaining sulfoxide and the conversion.

    • The reaction is typically stopped when the conversion reaches approximately 50% to maximize the ee of the unreacted enantiomer.[2]

Section 4: Potential Pitfalls in Purity Determination

Q1: What is the "Self-Disproportionation of Enantiomers" (SDE) and how can it affect my results?

A1: The Self-Disproportionation of Enantiomers (SDE) is a phenomenon where the enantiomeric composition of a non-racemic sample can change during physicochemical processes like chromatography or crystallization.[2][12][13] This can lead to an erroneous determination of the stereochemical outcome of a reaction.[2][12][13] It is crucial to be aware of this phenomenon and to validate analytical methods carefully to ensure that the measured enantiomeric excess accurately reflects the composition of the sample.

References

Technical Support Center: Stabilizing Ethyl Phenyl Sulfide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the long-term storage and stabilization of ethyl phenyl sulfide (B99878).

Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of ethyl phenyl sulfide.

Problem: The this compound has developed a yellow color and a strong, unpleasant odor.

  • Possible Cause: This is a primary indicator of oxidation. This compound can oxidize in the presence of air (oxygen) to form ethyl phenyl sulfoxide (B87167) and subsequently ethyl phenyl sulfone. These oxidation products can be colored and have different odors.

  • Solution:

    • Verify Purity: Analyze the material using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the presence of ethyl phenyl sulfoxide and ethyl phenyl sulfone.

    • Purge with Inert Gas: Before sealing the storage container, purge the headspace with an inert gas such as argon or nitrogen to displace oxygen.

    • Add an Antioxidant: Consider adding a phenolic antioxidant like Butylated Hydroxytoluene (BHT). A typical concentration for stabilizing organic liquids is in the range of 0.01% to 0.1% (w/w).[1][2] The synergistic effect between phenolic antioxidants and thioethers can enhance stability.[3][4][5][6]

    • Proper Storage: Ensure the container is tightly sealed and stored in a cool, dark place, preferably refrigerated (2-8°C).

Problem: I observe precipitate or cloudiness in my stored this compound.

  • Possible Cause:

    • Contamination: The material may have been contaminated with water or other insoluble impurities.

    • Degradation Products: While less common, extensive degradation could potentially lead to the formation of insoluble byproducts.

    • Low-Temperature Storage: If stored at very low temperatures, some impurities might precipitate out.

  • Solution:

    • Filtration: Attempt to remove the precipitate by filtering the liquid through a chemically resistant filter (e.g., PTFE).

    • Purity Analysis: Analyze the filtered liquid and the precipitate (if possible) to identify the nature of the impurity.

    • Review Handling Procedures: Ensure that all equipment used for handling and transferring this compound is clean and dry to prevent contamination.

Problem: My reaction yield is lower than expected when using stored this compound.

  • Possible Cause: The purity of the this compound may have decreased due to degradation. The presence of oxidation products can interfere with certain chemical reactions.

  • Solution:

    • Confirm Purity Before Use: Always verify the purity of stored this compound using an appropriate analytical method like GC before use in a critical application.

    • Purification: If the purity is found to be low, consider purifying the material by distillation.

    • Implement Preventative Measures: For future storage, follow the recommended stabilization and storage protocols outlined in this guide.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is oxidation. The sulfur atom is susceptible to oxidation, leading to the formation of ethyl phenyl sulfoxide and, with further oxidation, ethyl phenyl sulfone. This process is accelerated by exposure to oxygen, light, and elevated temperatures.

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen. The container should be stored in a cool, dark location, with refrigeration (2-8°C) being recommended.

Q3: Can I use an antioxidant to stabilize this compound? If so, which one and at what concentration?

A3: Yes, using an antioxidant is a highly effective method for stabilizing this compound. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used. A recommended starting concentration is between 0.01% and 0.1% (w/w).[1][2] Thioethers and phenolic antioxidants can exhibit a synergistic effect, where the phenolic antioxidant acts as a primary radical scavenger, and the thioether can decompose hydroperoxides.[3][4][5][6]

Q4: Is hydrolysis a concern for the long-term storage of this compound?

A4: While thioethers can undergo hydrolysis under extreme acidic or basic conditions, they are generally considered stable to hydrolysis under neutral pH conditions. For typical storage conditions, hydrolysis is not a significant degradation pathway for this compound.

Q5: How can I monitor the stability of my stored this compound?

A5: The most effective way to monitor the stability is through periodic analytical testing. Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended methods. These techniques can separate and quantify the parent this compound from its primary degradation products, ethyl phenyl sulfoxide and ethyl phenyl sulfone.

Experimental Protocols

Protocol for Accelerated Stability Testing

This protocol is designed to predict the long-term stability of this compound under various storage conditions in a shorter timeframe.

  • Sample Preparation:

    • Prepare multiple aliquots of this compound in sealed, airtight vials.

    • For testing the effectiveness of stabilizers, prepare additional sets of vials containing this compound with varying concentrations of the chosen antioxidant (e.g., BHT at 0.01%, 0.05%, and 0.1% w/w).

    • Include a control set with no added stabilizer.

    • Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing.

  • Storage Conditions:

    • Place the sets of vials in stability chambers at elevated temperatures. Recommended temperatures are 40°C, 50°C, and 60°C.[7]

    • Protect the samples from light by using amber vials or by placing the chambers in a dark room.

  • Time Points for Analysis:

    • Withdraw one vial from each temperature condition at predetermined time points for analysis. Suggested time points for an accelerated study are 0, 1, 2, 4, and 6 weeks.

  • Analytical Method:

    • Analyze the samples at each time point using the GC-MS protocol outlined below to quantify the concentration of this compound and its degradation products.

  • Data Analysis:

    • For each temperature, plot the concentration of this compound as a function of time to determine the degradation rate.

    • Use the Arrhenius equation to extrapolate the degradation rates at elevated temperatures to predict the shelf-life at recommended storage conditions (e.g., 4°C or 25°C).

GC-MS Protocol for Purity and Degradation Analysis

This method allows for the separation and quantification of this compound, ethyl phenyl sulfoxide, and ethyl phenyl sulfone.

  • Instrumentation:

    • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Sample Preparation:

    • Dilute a small, accurately weighed amount of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 15°C/min.

      • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Quantification:

    • Create a calibration curve using certified reference standards of this compound, ethyl phenyl sulfoxide, and ethyl phenyl sulfone.

    • Calculate the concentration of each component in the sample based on the peak areas and the calibration curve.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Accelerated Conditions (40°C)

Time (Weeks)Purity of this compound (%) - No StabilizerPurity of this compound (%) - 0.05% BHTEthyl Phenyl Sulfoxide (%) - No StabilizerEthyl Phenyl Sulfoxide (%) - 0.05% BHT
099.899.8<0.1<0.1
199.299.70.60.2
298.599.61.30.3
497.099.42.70.5
695.599.24.10.7

Visualizations

Degradation_Pathway This compound This compound Ethyl Phenyl Sulfoxide Ethyl Phenyl Sulfoxide This compound->Ethyl Phenyl Sulfoxide Oxidation Ethyl Phenyl Sulfone Ethyl Phenyl Sulfone Ethyl Phenyl Sulfoxide->Ethyl Phenyl Sulfone Further Oxidation

Caption: Oxidation pathway of this compound.

Troubleshooting_Workflow cluster_observe Observation cluster_analyze Analysis cluster_action Corrective Action cluster_verify Verification Observe Observe Signs of Degradation (Color change, odor, precipitate) Analyze Analyze Purity via GC-MS Observe->Analyze Action Implement Stabilization Protocol: - Inert Atmosphere - Add Antioxidant (e.g., BHT) - Store Cool & Dark Analyze->Action Verify Periodically Re-analyze to Confirm Stability Action->Verify

Caption: Troubleshooting workflow for stability issues.

Stabilization_Logic cluster_factors Degradation Factors cluster_solutions Stabilization Solutions Oxygen Oxygen (Air) Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Oxygen->Inert_Atmosphere Mitigates Antioxidant Antioxidant (e.g., BHT) Oxygen->Antioxidant Mitigates Light Light Cool_Dark Cool, Dark Storage Light->Cool_Dark Mitigates Heat Heat Heat->Cool_Dark Mitigates

References

Technical Support Center: Ethyl Phenyl Sulfide Decontamination Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) regarding the safe cleanup and decontamination of ethyl phenyl sulfide (B99878) spills in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the immediate first steps I should take after an ethyl phenyl sulfide spill?

A1: Your immediate priorities are personal safety and containment.

  • Alert Personnel: Immediately alert everyone in the vicinity.

  • Assess the Spill: Quickly determine the size of the spill. For minor spills (<4 L) that you are trained and comfortable to handle, proceed with cleanup. For major spills, evacuate the area immediately and call emergency responders.[1]

  • Ensure Ventilation: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.[1][2] Vapors can accumulate in low-lying areas.[2]

  • Remove Ignition Sources: this compound is a combustible liquid.[3][4][5] Extinguish all open flames and turn off any equipment that could create a spark.[3][5] Use non-sparking tools for cleanup.[6]

Q2: What Personal Protective Equipment (PPE) is required for cleaning up an this compound spill?

A2: You must wear appropriate PPE to avoid exposure. This compound can cause skin and eye irritation.[2][7]

  • Minimum PPE: Chemical safety goggles, a lab coat, and heavy-duty nitrile gloves.[7]

  • For larger spills or significant vapor concentrations: A self-contained breathing apparatus may be necessary.[3]

Q3: The spill is spreading quickly. How can I contain it?

A3: Containment is crucial to prevent the spill from spreading to drains or other areas.

  • Create a dike around the spill using an inert, non-combustible absorbent material such as sand, vermiculite, diatomaceous earth, or commercially available spill pillows.[1][3][8]

  • Start applying the absorbent from the outside edges of the spill and work your way inward.[3] This will help prevent the spill from spreading further.

Q4: Can I use paper towels to absorb the spill?

A4: No. Do not use paper towels.[1][9] Since this compound is a combustible liquid, using paper towels or other combustible materials can increase the fire hazard.[9] Use non-combustible absorbent materials as mentioned above.

Q5: How do I clean the spill area after absorbing the liquid?

A5: Once the liquid has been fully absorbed:

  • Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbent material.[7]

  • Place the contaminated absorbent into a heavy-duty, sealable plastic bag or a designated chemical waste container.[8][9]

  • Wipe down the spill area with soap and water.[7][9]

  • All materials used for cleanup, including gloves and wipes, should be placed in the hazardous waste container.[3]

Q6: I can still smell the characteristic "stench" of this compound after cleanup. What should I do?

A6: A lingering odor may indicate that some residue remains.

  • Re-clean the affected area thoroughly with soap and water.[9]

  • Ensure the area remains well-ventilated until the odor dissipates.[8]

  • If the smell persists, it might be trapped in porous materials. If you suspect contamination of such materials, they may need to be disposed of as hazardous waste.

Q7: How do I dispose of the waste from the spill cleanup?

A7: All materials used to clean up the spill are considered hazardous waste.

  • The sealed container holding the absorbed chemical and cleaning materials must be clearly labeled as hazardous waste.[3][8]

  • This waste must be disposed of through a licensed professional waste disposal service or your institution's environmental health and safety office.[2][6] Do not dispose of it in the regular trash.[2]

Q8: What if I get this compound on my skin or in my eyes?

A8: Follow these first-aid procedures immediately:

  • Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing.[5][6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6]

  • In either case, seek medical attention after initial flushing.[5][6]

Quantitative Data Summary

While specific concentrations for decontamination solutions for this compound are not well-established in the literature, the following table summarizes its key physical and chemical properties.

PropertyValueSource(s)
Boiling Point 204-205 °C[1][4]
Density 1.021 g/mL at 25 °C[1][4]
Flash Point 71 °C (160 °F)[10]
Solubility Insoluble in water. Slightly soluble in DMSO and Methanol. Soluble in diethyl ether and benzene.[10][11]

Detailed Experimental Protocol for Spill Decontamination

This protocol outlines the step-by-step methodology for managing a minor (<4 L) this compound spill in a laboratory setting.

1.0 Objective

To safely contain, clean up, and decontaminate a minor spill of this compound, minimizing exposure to personnel and the environment.

2.0 Materials

  • Chemical Spill Kit containing:

    • Inert absorbent material (e.g., vermiculite, sand, or spill pads)[8]

    • Heavy-duty sealable waste bags or container[8]

    • Non-sparking scoop and tongs[7]

    • Hazardous waste labels[3]

  • Personal Protective Equipment (PPE):

    • Chemical safety goggles

    • Lab coat

    • Heavy-duty nitrile gloves

  • Soap solution

  • Paper towels (for final surface cleaning only)

3.0 Procedure

  • Immediate Response & Spill Assessment: 1.1. Alert personnel in the immediate area of the spill. 1.2. Identify the spilled substance as this compound. 1.3. Remove all potential ignition sources from the area.[6] 1.4. Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]

  • Don Personal Protective Equipment (PPE): 2.1. Put on a lab coat, chemical safety goggles, and heavy-duty nitrile gloves.

  • Spill Containment: 3.1. Prevent the spill from spreading by creating a dike around its perimeter with inert absorbent material.[8]

  • Spill Absorption: 4.1. Apply the absorbent material over the entire spill, starting from the outside and moving inward.[3] 4.2. Add enough absorbent to completely soak up the liquid. No free-flowing liquid should be visible.[3]

  • Waste Collection: 5.1. Using a non-sparking scoop, carefully transfer the saturated absorbent material into a heavy-duty sealable plastic bag or waste container.[7] 5.2. Seal the container/bag securely.[3]

  • Surface Decontamination: 6.1. Wash the spill surface area thoroughly with soap and water.[7][9] 6.2. Wipe the area dry with paper towels. 6.3. Place all used cleaning materials, including contaminated gloves, into the hazardous waste bag/container.[3]

  • Waste Disposal: 7.1. Attach a completed hazardous waste label to the sealed container/bag.[3] 7.2. Arrange for disposal through your institution's designated hazardous waste management program.[2]

  • Final Steps: 8.1. Remove and dispose of PPE as hazardous waste. 8.2. Wash hands thoroughly with soap and water. 8.3. Allow the area to ventilate until any residual odor is gone.

Visual Workflow

G cluster_0 Phase 1: Immediate Response cluster_1 Phase 2: Cleanup cluster_2 Phase 3: Decontamination & Disposal cluster_3 Post-Cleanup Spill This compound Spill Occurs Alert 1. Alert Personnel & Assess Spill->Alert Ventilate 2. Ensure Ventilation Alert->Ventilate Ignition 3. Remove Ignition Sources Ventilate->Ignition PPE 4. Don Appropriate PPE Ignition->PPE Contain 5. Contain Spill with Absorbent PPE->Contain Absorb 6. Absorb Liquid Completely Contain->Absorb Collect 7. Collect Contaminated Material Absorb->Collect Decon 8. Decontaminate Surface (Soap & Water) Collect->Decon Waste 9. Package & Label Waste Decon->Waste Disposal 10. Professional Disposal Waste->Disposal Final Cleanup Complete Disposal->Final

Caption: Workflow for this compound Spill Decontamination.

References

Technical Support Center: Automated Reaction Optimization for Sulfide Oxidation in Flow

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the automated reaction optimization of sulfide (B99878) oxidation in a continuous flow setting.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Issue 1: Low Conversion of Sulfide

Question: My automated flow reaction is showing low conversion of the starting sulfide material. What are the potential causes and how can I troubleshoot this?

Answer:

Low conversion in a flow chemistry setup for sulfide oxidation can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Insufficient Residence Time: The reactants may not have enough time in the reactor to fully convert.

    • Solution: Decrease the flow rate of the pumps to increase the residence time.[1] Be systematic in this adjustment to find the optimal rate.

  • Suboptimal Temperature: The reaction temperature might be too low.

    • Solution: Gradually increase the temperature of the reactor module. However, be aware that higher temperatures can sometimes lead to lower selectivity and the formation of sulfones.[2]

  • Reagent Degradation or Inactivity: The oxidizing agent may have degraded or the catalyst (if used) may be inactive.

    • Solution: Prepare fresh solutions of the oxidant and ensure proper storage. If using a packed-bed reactor with a solid-supported reagent like Oxone, ensure it has not been fully consumed.[2][3] The packed bed can be washed and potentially reused if the oxidant is not fully depleted.[2][3]

  • Poor Mixing: Inefficient mixing of the reactant streams can lead to localized areas of low concentration.

    • Solution: Ensure the mixing unit (e.g., T-mixer, static mixer) is functioning correctly and is appropriate for the flow rates used.

  • Incorrect Stoichiometry: The molar ratio of oxidant to sulfide might be too low.

    • Solution: Increase the concentration of the oxidant solution or adjust the relative flow rates of the reactant pumps to ensure a stoichiometric excess of the oxidant.

Issue 2: Poor Selectivity (Over-oxidation to Sulfone)

Question: I am observing significant formation of the sulfone byproduct, but my target is the sulfoxide (B87167). How can I improve the selectivity of my reaction?

Answer:

Achieving high selectivity for the sulfoxide is a common challenge in sulfide oxidation. Over-oxidation to the sulfone is often a competing reaction.

Possible Causes and Solutions:

  • Excessive Oxidant Concentration or Residence Time: Too much oxidant or a long exposure time can promote the second oxidation step.

    • Solution: Carefully titrate the stoichiometry of the oxidant. Fine-tuning the flow rate to reduce residence time can also limit the extent of oxidation.[1]

  • High Reaction Temperature: Elevated temperatures can favor the formation of the more thermodynamically stable sulfone.

    • Solution: Experiment with lowering the reaction temperature. While this may decrease the reaction rate, it can significantly improve selectivity towards the sulfoxide.[2]

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity.

  • Catalyst Choice: The catalyst employed can have a significant impact on selectivity.

    • Solution: If using a catalyst, consider screening alternatives. For instance, iron-catalyzed systems with hydrogen peroxide have demonstrated high selectivity for sulfoxides.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common oxidants used for sulfide oxidation in flow chemistry?

A1: Several oxidants are commonly employed, each with its own advantages and disadvantages. These include:

  • Hydrogen Peroxide (H₂O₂): A "green" oxidant as its byproduct is water.[4] It is often used with a catalyst, such as iron(III) chloride on activated carbon[1] or in the presence of an acid like glacial acetic acid.[4]

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄): A stable, solid oxidant that can be used in a packed-bed reactor.[2][3] This setup simplifies product purification as the oxidant is in a solid phase.

  • m-Chloroperbenzoic Acid (m-CPBA): A highly effective oxidant, though it can be less selective and requires careful handling due to its potential instability.[5]

  • Sodium Periodate (NaIO₄) and Sodium Hypochlorite (NaClO): These are also effective but may require stoichiometric amounts.

Q2: How does pH affect sulfide oxidation when using hydrogen peroxide?

A2: The pH of the reaction medium significantly influences the reaction pathway and products when using H₂O₂.

  • Neutral to Slightly Acidic Conditions: The primary product is often elemental sulfur.[6]

  • Alkaline Conditions (pH > 9.2): The reaction predominantly yields the soluble sulfate (B86663).[6]

  • Slightly Alkaline Conditions (pH 7-9): A mixture of elemental sulfur and sulfate can be formed.[6]

Q3: Can I reuse the packed-bed reactor with Oxone?

A3: Yes, a packed-bed reactor containing Oxone can potentially be reused. The reactor can be washed with a solvent like dichloromethane to remove any adsorbed materials, and then used for subsequent reactions until the Oxone is fully consumed.[2][3] The capacity of the reactor will depend on the initial amount of Oxone packed.

Q4: Are there any safety concerns with automated sulfide oxidation in flow?

A4: Yes, safety is a critical consideration. Many oxidation reactions are highly exothermic, and the use of continuous flow reactors offers better heat management compared to batch processes.[5] However, it is crucial to be aware of the stability of the oxidizing agent, especially with reagents like m-CPBA, which can be unstable, particularly in certain solvents like DMF.[5] Always consult the safety data sheets for all reagents and consider the potential for thermal runaway.

Data Presentation

Table 1: Optimization of Reaction Conditions for Sulfide Oxidation using a Packed-Bed Reactor with Oxone.

ParameterCondition 1Condition 2Condition 3
Sulfide Thioanisole4-Methoxythioanisole4-Chlorothioanisole
Solvent CH₂Cl₂/TFACH₂Cl₂/TFACH₂Cl₂/TFA
Flow Rate 0.6 mL/min0.6 mL/min0.6 mL/min
Temperature AmbientAmbientAmbient
Yield (Sulfoxide) >99%91%94%

Data synthesized from literature reports.[2][3]

Table 2: Comparison of Different Oxidizing Systems in Flow Chemistry.

Oxidant/Catalyst SystemSulfide SubstrateTemperatureResidence TimeYield (Sulfoxide)Selectivity (Sulfoxide/Sulfone)
H₂O₂ / FeCl₃ on CarbonThioanisoleRoom Temp.Tuned via flow rate>90%Up to 98%
Oxone / TFADibenzyl SulfideAmbient~17 min68% (Thiosulfinate)Variable
H₂O₂ / Acetic AcidMethyl Phenyl SulfideRoom Temp.Varies99%High

Data synthesized from multiple sources for comparative purposes.[1][3][4]

Experimental Protocols

Protocol 1: General Procedure for Sulfide Oxidation using a Packed-Bed Reactor with Oxone in Flow

  • Reactor Preparation: A column is packed with Oxone. The approximate amount of Oxone should be calculated to be in stoichiometric excess relative to the total amount of sulfide to be reacted.

  • System Setup: The packed-bed reactor is integrated into a continuous flow system equipped with a pump (e.g., peristaltic or syringe pump).

  • Reagent Preparation: The sulfide substrate is dissolved in a suitable solvent, such as dichloromethane (CH₂Cl₂) containing a small volume percentage of trifluoroacetic acid (TFA), for example, 15 vol.-%.[7] A typical concentration is 0.2 M.[7]

  • Reaction Execution: The column is first flushed with the solvent. The solution of the sulfide is then pumped through the packed-bed reactor at a defined flow rate (e.g., 0.6 mL/min).[7]

  • Collection and Work-up: The initial volume corresponding to the reactor volume is discarded. The subsequent eluent is collected. The collected solution is then washed with a saturated sodium bicarbonate solution, dried over a drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[7]

  • Purification: The crude product is purified by column chromatography to isolate the desired sulfoxide.[7]

Protocol 2: Iron-Catalyzed Sulfide Oxidation with Hydrogen Peroxide in Flow

  • Catalyst Packing: A reactor column is packed with a mixture of iron(III) chloride (FeCl₃) and activated carbon.

  • Catalyst Activation: A solution of hydrogen peroxide in acetonitrile (B52724) is passed through the column to activate the catalyst. This process is thought to convert FeCl₃ to active iron oxide species.[1]

  • Reagent Preparation: A solution of the sulfide substrate and hydrogen peroxide in a suitable solvent (e.g., acetonitrile) is prepared.

  • Reaction Execution: The reactant solution is continuously pumped through the activated catalyst bed at a controlled flow rate and temperature.

  • Analysis: The output from the reactor is collected and analyzed (e.g., by GC or LC-MS) to determine the conversion and selectivity. The flow rate can be adjusted to optimize the selectivity for the sulfoxide.[1]

Visualizations

experimental_workflow cluster_prep Preparation Stage cluster_flow Automated Flow Process cluster_analysis Analysis & Optimization reagent_prep Prepare Sulfide and Oxidant Solutions pump Pump Reagents reagent_prep->pump reactor_prep Prepare Flow Reactor (e.g., Pack Column) reactor Heated/Cooled Reactor reactor_prep->reactor mixer Mixer pump->mixer mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Collect Product Stream bpr->collection analysis Online/Offline Analysis (HPLC, GC-MS) collection->analysis optimization Automated Feedback Loop (Adjust Parameters) analysis->optimization Data Interpretation optimization->pump Adjust Flow Rate, Concentration optimization->reactor Adjust Temperature

Caption: Automated workflow for sulfide oxidation in a continuous flow system.

troubleshooting_guide start Low Sulfoxide Yield check_conversion Is Sulfide Conversion Low? start->check_conversion check_selectivity Is Sulfone Byproduct High? check_conversion->check_selectivity No increase_res_time Increase Residence Time (Decrease Flow Rate) check_conversion->increase_res_time Yes decrease_res_time Decrease Residence Time (Increase Flow Rate) check_selectivity->decrease_res_time Yes end Optimized Yield check_selectivity->end No increase_temp Increase Temperature (Caution: may affect selectivity) increase_res_time->increase_temp check_reagents Check Reagent/Catalyst Activity increase_temp->check_reagents check_reagents->end decrease_temp Decrease Temperature decrease_res_time->decrease_temp adjust_stoich Adjust Oxidant Stoichiometry decrease_temp->adjust_stoich adjust_stoich->end

Caption: Troubleshooting decision tree for optimizing sulfoxide yield.

References

Minimizing byproduct formation in C-S activation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for C-S Activation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help minimize byproduct formation in your experiments.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common side reactions encountered during C-S cross-coupling reactions.

Issue 1: Significant Homocoupling of the Thiol or Aryl Halide

Homocoupling, the self-coupling of either the thiol or the aryl halide, is a prevalent byproduct that reduces the yield of the desired C-S coupled product.

Q1: What are the primary causes of homocoupling in my C-S coupling reaction?

A1: Homocoupling byproducts in C-S coupling reactions, particularly in palladium-catalyzed systems, can primarily be attributed to two main factors: the presence of oxygen and the nature of the palladium catalyst precursor.[1] Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then facilitate the homocoupling of the organometallic reagent.[1][2] Additionally, when using a Pd(II) precursor, it can directly react with the thiol or its corresponding thiolate to generate the disulfide (thiol homocoupling) during its in-situ reduction to the active Pd(0) species.

Q2: How can I effectively minimize homocoupling?

A2: A systematic optimization of your reaction conditions is the most effective way to minimize homocoupling. Here is a workflow to guide your troubleshooting process:

Troubleshooting Workflow for Homocoupling

Homocoupling_Troubleshooting start High Homocoupling Observed degas Improve Degassing (Freeze-Pump-Thaw or extensive sparging) start->degas 1. Check for Oxygen pd_source Change Palladium Source (Use Pd(0) e.g., Pd(PPh3)4) degas->pd_source 2. Evaluate Pd Precursor ligand Optimize Ligand (Bulky, electron-rich ligands) pd_source->ligand 3. Assess Ligand Effect base Screen Base (Weaker, non-nucleophilic base) ligand->base 4. Re-evaluate Base check Problem Resolved? base->check check->start No, re-evaluate parameters end Successful C-S Coupling check->end Yes Debromination_Troubleshooting start High Debromination Observed base_solvent Modify Base and Solvent (Weaker base, anhydrous aprotic solvent) start->base_solvent 1. Evaluate Base/Solvent System temperature Lower Reaction Temperature base_solvent->temperature 2. Adjust Temperature ligand Optimize Ligand (Bulky, electron-rich ligand) temperature->ligand 3. Screen Ligands check Problem Resolved? ligand->check check->start No, re-optimize end Minimized Debromination check->end Yes Disulfide_Formation_Troubleshooting start High Disulfide Formation inert_atmosphere Ensure Rigorous Inert Atmosphere start->inert_atmosphere degas_solvents Thoroughly Degas Solvents inert_atmosphere->degas_solvents reagent_purity Check Purity of Thiol and Base degas_solvents->reagent_purity additives Consider Additives (e.g., reducing agents like TCEP in specific cases) reagent_purity->additives check Problem Resolved? additives->check check->start No, re-evaluate end Minimized Disulfide Formation check->end Yes CS_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)L_n oxidative_addition->pd2_complex ligand_exchange Ligand Exchange/Deprotonation pd2_complex->ligand_exchange R'-SH, Base pd2_thiolate Ar-Pd(II)(SR')L_n ligand_exchange->pd2_thiolate reductive_elimination Reductive Elimination pd2_thiolate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-S-R' (Product) reductive_elimination->product Competing_Pathways cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Homocoupling Pathway pd0_cross Pd(0)L_n ox_add_cross Oxidative Addition (Ar-X) pd0_cross->ox_add_cross pd0_homo Pd(0)L_n pd2_cross Ar-Pd(II)-X ox_add_cross->pd2_cross transmetal_cross Transmetalation (R'-S-M) pd2_cross->transmetal_cross pd2_couple Ar-Pd(II)-SR' transmetal_cross->pd2_couple red_elim_cross Reductive Elimination pd2_couple->red_elim_cross red_elim_cross->pd0_cross Regeneration product_cross Ar-S-R' (Desired Product) red_elim_cross->product_cross oxidation Oxidation (O2) pd0_homo->oxidation pd2_homo Pd(II) oxidation->pd2_homo transmetal1 Transmetalation (R'-S-M) pd2_homo->transmetal1 pd2_sm Pd(II)-SR' transmetal1->pd2_sm transmetal2 Transmetalation (R'-S-M) pd2_sm->transmetal2 pd2_smsm Pd(II)-(SR')2 transmetal2->pd2_smsm red_elim_homo Reductive Elimination pd2_smsm->red_elim_homo product_homo R'-S-S-R' (Byproduct) red_elim_homo->product_homo

References

Technical Support Center: Isolation of Pure Ethyl Phenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup and isolation of pure ethyl phenyl sulfoxide (B87167).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of ethyl phenyl sulfoxide?

A1: The most common impurities are unreacted starting material (ethyl phenyl sulfide) and the over-oxidation product (ethyl phenyl sulfone). Residual oxidizing agents and byproducts from the reaction can also be present.

Q2: What are the recommended purification techniques for ethyl phenyl sulfoxide?

A2: The primary methods for purifying ethyl phenyl sulfoxide are column chromatography on silica (B1680970) gel and recrystallization.[1][2] Vacuum distillation can also be employed for purification.[3]

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique to monitor the separation of ethyl phenyl sulfoxide from impurities. Staining with potassium permanganate (B83412) can help visualize the sulfoxide and any oxidizable impurities like the starting sulfide (B99878).

Q4: What is the expected physical state of pure ethyl phenyl sulfoxide?

A4: Ethyl phenyl sulfoxide is typically isolated as a colorless oil or a white solid, depending on its purity and the ambient temperature.[1][3]

Troubleshooting Guide

Problem 1: My final product is an oil and will not solidify.

  • Possible Cause: The presence of impurities, such as residual solvent or unreacted starting material, can lower the melting point and prevent crystallization.

  • Solution:

    • High Vacuum: Ensure all residual solvent has been removed by placing the sample under a high vacuum for an extended period.

    • Column Chromatography: If impurities are suspected, purify the oil using column chromatography. A typical solvent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1]

    • Induce Crystallization: If the product is pure but remains an oil, try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure ethyl phenyl sulfoxide.[4][5] Cooling the sample in an ice bath or refrigerator may also promote solidification.[4]

Problem 2: My purified product contains this compound.

  • Possible Cause: The initial oxidation reaction did not go to completion.

  • Solution:

    • Column Chromatography: this compound is less polar than ethyl phenyl sulfoxide. Therefore, it will elute first during column chromatography. Use a solvent system such as hexane/ethyl acetate to achieve good separation.[1] By carefully collecting the fractions, the sulfide can be separated from the desired sulfoxide.

Problem 3: My product is contaminated with ethyl phenyl sulfone.

  • Possible Cause: Over-oxidation occurred during the synthesis. This is more likely with stronger oxidizing agents or prolonged reaction times.

  • Solution:

    • Column Chromatography: Ethyl phenyl sulfone is more polar than ethyl phenyl sulfoxide and will, therefore, have a lower Rf value on TLC and elute later from a silica gel column. Adjusting the polarity of the eluent (e.g., increasing the proportion of ethyl acetate in a hexane/ethyl acetate system) can help to separate the sulfone from the sulfoxide.[1]

    • Recrystallization: If a suitable solvent system can be found where the solubilities of the sulfoxide and sulfone differ significantly, recrystallization can be an effective purification method.[2]

Problem 4: I have a low yield after column chromatography.

  • Possible Cause:

    • The product may be partially lost on the column due to irreversible adsorption.

    • The chosen solvent system may not be optimal for eluting the product.

    • The fractions containing the product may not have been correctly identified.

  • Solution:

    • TLC Analysis: Before and during chromatography, use TLC to identify the fractions containing the pure product.

    • Solvent Polarity: If the product is not eluting, gradually increase the polarity of the mobile phase.

    • Column Loading: Avoid overloading the column, as this can lead to poor separation and lower yields.

Data Presentation

Table 1: Solvent Systems for Column Chromatography of Aryl Sulfoxides

Sulfoxide DerivativeSupportEluent SystemReference
2-Chloroethyl Phenyl SulfoxideSilica GelHexane/Ethyl Acetate (2:1)[1]
2-Hydroxyethyl Phenyl SulfoxideSilica GelDichloromethane (B109758)/Methanol (19:1)[1]
2-Methoxyethyl Phenyl SulfoxideSilica GelDichloromethane/Methanol (9:1)[1]
Cyclopropyl Phenyl SulfoxideSilica GelHexane/Ethyl Acetate (1:3)[1]
Benzyl 2,4-dichlorophenyl sulfoxideSilica Geln-hexane/ethyl acetate (9:1)[2]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol describes a general procedure for the purification of ethyl phenyl sulfoxide using silica gel column chromatography.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude product.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane or a hexane-rich mixture).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude ethyl phenyl sulfoxide in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of compounds using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure ethyl phenyl sulfoxide.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol provides a general method for the purification of solid ethyl phenyl sulfoxide by recrystallization.[4][5]

  • Solvent Selection:

    • Choose a solvent or solvent mixture in which ethyl phenyl sulfoxide is soluble at high temperatures but sparingly soluble at low temperatures. Common choices could include mixtures of a polar and a non-polar solvent (e.g., ethanol/hexane).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Workup_Workflow start Crude Reaction Mixture quench Quench Reaction start->quench extract Aqueous Workup / Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Ethyl Phenyl Sulfoxide concentrate->crude_product purify Purification crude_product->purify column Column Chromatography purify->column Oil or High Impurity recrystallize Recrystallization purify->recrystallize Solid pure_product Pure Ethyl Phenyl Sulfoxide column->pure_product recrystallize->pure_product

Caption: Workflow for the workup and purification of ethyl phenyl sulfoxide.

Troubleshooting_Tree start Impure Product Isolated check_impurities What is the main impurity? start->check_impurities sulfide Unreacted Sulfide check_impurities->sulfide Less Polar Spot on TLC sulfone Over-oxidized Sulfone check_impurities->sulfone More Polar Spot on TLC oily Product is an Oil check_impurities->oily Fails to Solidify solution_sulfide Column Chromatography: Sulfide elutes first (less polar). sulfide->solution_sulfide solution_sulfone Column Chromatography or Recrystallization: Sulfone is more polar. sulfone->solution_sulfone solution_oily 1. Dry under high vacuum. 2. Purify via column chromatography. 3. Induce crystallization. oily->solution_oily

Caption: Troubleshooting decision tree for purifying ethyl phenyl sulfoxide.

References

Validation & Comparative

Quantitative Analysis of Sulfoxide and Sulfone Mixtures by Gas Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sulfoxides and their corresponding sulfones is a critical analytical challenge in numerous scientific disciplines, particularly in drug development and metabolism studies. Gas chromatography (GC) offers a powerful and versatile platform for the separation and quantification of these compounds. This guide provides a comprehensive comparison of common GC-based methodologies, including detection by Flame Ionization Detector (FID), Sulfur Chemiluminescence Detector (SCD), and Mass Spectrometry (MS). Detailed experimental protocols and performance data are presented to assist researchers in selecting and implementing the most suitable method for their specific analytical needs.

Introduction to GC Analysis of Sulfoxides and Sulfones

Sulfoxides and sulfones are two important classes of organosulfur compounds. The oxidation of a sulfide (B99878) yields a sulfoxide (B87167), and further oxidation produces a sulfone. In pharmaceutical sciences, the metabolic conversion of a drug candidate containing a sulfide or sulfoxide moiety to its corresponding sulfoxide or sulfone can significantly impact its pharmacological activity, toxicity, and pharmacokinetic profile. Therefore, robust analytical methods are required to quantify these species in various matrices.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. However, the analysis of sulfoxides and sulfones by GC can present challenges due to their polarity and potential for thermal degradation. Method development often focuses on optimizing injection techniques, chromatographic separation, and detection to ensure accurate and reproducible results.

Comparative Analysis of GC Detectors

The choice of detector is paramount for achieving the desired sensitivity, selectivity, and quantitative performance. Here, we compare three commonly used detectors for the analysis of sulfoxide and sulfone mixtures.

Gas Chromatography-Flame Ionization Detector (GC-FID)

The Flame Ionization Detector is a universal detector for organic compounds. It offers a wide linear range and is relatively inexpensive to operate. However, its lack of selectivity for sulfur-containing compounds can be a limitation when analyzing complex matrices where co-eluting impurities may interfere with the analytes of interest.

Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD)

The Sulfur Chemiluminescence Detector is highly specific for sulfur-containing compounds, providing excellent selectivity and sensitivity.[1][2] The SCD exhibits a linear and equimolar response to sulfur, meaning the detector response is directly proportional to the number of sulfur atoms in the molecule, simplifying quantification.[3] This makes it an ideal choice for complex samples where baseline resolution from non-sulfur containing components is difficult to achieve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Mass Spectrometry provides structural information in addition to quantitative data, making it a powerful tool for both identification and quantification. GC-MS can differentiate between sulfoxides and sulfones based on their mass-to-charge ratio (m/z), as they differ by 16 atomic mass units (amu) due to the additional oxygen atom in the sulfone.[4] However, chromatographic separation is still crucial to resolve isomers and ensure accurate quantification. Validation of GC-MS methods is essential to demonstrate linearity, accuracy, precision, and sensitivity.[5][6]

Quantitative Performance Comparison

The following table summarizes the quantitative performance of different GC methods for the analysis of sulfoxide and sulfone mixtures based on available literature data.

Analyte(s)DetectorLinearity (Concentration Range)Limit of Detection (LOD)Recovery (%)Reference
Dimethyl Sulfoxide (DMSO)FID---[7]
SulfolaneMS20–100,000 ng/mL (r ≥ 0.99)0.516 ng/mL≥74[5]
Modafinil (a sulfoxide drug)MS5 to 250 µg/mL1.2 µg/mL101.6 to 105.3[8]

Note: Direct comparative data for the same sulfoxide/sulfone pair across all three detectors (FID, SCD, and MS) is limited in the public domain. The data presented is from separate studies and is intended to provide a general overview of the expected performance of each detector for relevant compounds.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and adapting analytical methods. Below are representative protocols for sample preparation and GC analysis.

Sample Preparation: Liquid-Liquid Extraction

For biological samples or complex matrices, a sample clean-up and extraction step is often necessary.

  • To 1 mL of the sample (e.g., plasma, urine), add a suitable internal standard.

  • Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate, methanol) for GC analysis.

Derivatization for Enhanced GC Analysis

For less volatile or thermally labile sulfoxides and sulfones, derivatization can improve their chromatographic properties. Silylation is a common derivatization technique.

  • To the dried sample residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

  • Add 50 µL of a suitable solvent (e.g., pyridine, acetonitrile).

  • Cap the vial and heat at 60-80°C for 30-60 minutes.

  • Cool the vial to room temperature before injection into the GC.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis Dried_Sample Dried Sample Residue Add_Reagents Add Silylating Agent (e.g., BSTFA + TMCS) and Solvent Dried_Sample->Add_Reagents 1 Heat_Vial Heat at 60-80°C for 30-60 min Add_Reagents->Heat_Vial 2 Cool_Vial Cool to Room Temperature Heat_Vial->Cool_Vial 3 Inject_Sample Inject Derivatized Sample Cool_Vial->Inject_Sample 4

Caption: Workflow for the derivatization of sulfoxide and sulfone samples for GC analysis.

GC Method Parameters

The following tables provide representative GC conditions for the analysis of sulfoxides and sulfones using different detectors.

GC-FID Method for Dimethyl Sulfoxide (DMSO) [7]

ParameterValue
Column DB-WAX (60 m x 0.32 mm, 0.5 µm)
Inlet Temperature 240°C
Oven Program Initial: 60°C, Ramp: 10°C/min to 220°C (hold 5 min)
Detector Temperature 260°C
Carrier Gas Nitrogen
Injection Volume 1 µL

GC-MS Method for Sulfolane [5]

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250°C
Oven Program Initial: 60°C (hold 1 min), Ramp: 20°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Temperature 230°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)

General GC-SCD Method for Sulfur Compounds [9]

ParameterValue
Column DB-Sulfur SCD (e.g., 30 m x 0.32 mm, 4.2 µm)
Inlet Temperature 275°C
Oven Program 40°C (1 min), ramp 10°C/min to 250°C
SCD Furnace Temp 800°C
SCD Base Temperature 250°C
Carrier Gas Helium

GC_Analysis_Workflow cluster_injection Sample Introduction cluster_separation Chromatographic Separation cluster_detection Detection cluster_data Data Analysis Sample_Injection Sample Injection (Direct or Derivatized) GC_Column GC Column Separation Sample_Injection->GC_Column Detector Detector (FID, SCD, or MS) GC_Column->Detector Data_Processing Data Acquisition and Processing Detector->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General workflow for the quantitative analysis of sulfoxides and sulfones by GC.

Conclusion

The quantitative analysis of sulfoxide and sulfone mixtures by gas chromatography is a versatile and powerful technique. The choice of detector is a critical decision that should be based on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the need for structural confirmation.

  • GC-FID is a suitable option for routine analysis of relatively simple mixtures where high sensitivity is not the primary concern.

  • GC-SCD offers exceptional selectivity and sensitivity for sulfur-containing compounds, making it the preferred choice for complex matrices and trace-level analysis.

  • GC-MS provides both quantitative data and structural information, which is invaluable for metabolite identification and confirmation.

By carefully considering the methodologies and data presented in this guide, researchers, scientists, and drug development professionals can select and implement the most appropriate GC method for the accurate and reliable quantification of sulfoxide and sulfone mixtures in their samples.

References

A Comparative Guide to Catalytic Efficiency in Aryl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The formation of aryl sulfides is a fundamental transformation in organic synthesis, with wide-ranging applications in the development of pharmaceuticals, agrochemicals, and functional materials. The efficiency of this C-S bond formation is highly dependent on the chosen catalytic system and the electronic and steric properties of the aryl halide and thiol substrates. This guide provides a comparative analysis of common catalytic methods, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to assist researchers in selecting the optimal conditions for their specific synthetic needs.

Comparative Catalytic Efficiency

The choice of catalyst—typically based on palladium, copper, or nickel—plays a pivotal role in the outcome of aryl sulfide (B99878) synthesis. Each metal catalyst, in combination with specific ligands and bases, offers a unique profile of reactivity, substrate scope, and functional group tolerance. The following tables summarize the catalytic efficiency of these systems with various aryl sulfide substrates, as reported in the literature.

Aryl Halide SubstrateThiol SubstrateCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Reference
4-BromoanisoleThiophenolPdCl₂(PhCN)₂ (2 mol%)DMFK₂CO₃110-95[1]
IodobenzeneThiophenolCuI (5 mol%) / L-prolineWaterK₂CO₃80-90+[2]
Aryl IodideThiophenolCuI (1-2.5 mol%)--Mild-Good[3]
Aryl Bromides/ChloridesAryl/Alkyl ThiolsCuI / Oxalic Diamide----Good to Excellent[4]
Aryl Iodides/BromidesThiophenolSilica-supported Nanocopper----Good[5]
Aryl HalidesAryl/Alkyl ThiolsNiCl(allyl)(PMe₂Ar')-----[6]
Aryl IodideArylsulfonyl ChlorideNickel catalyst / Mn----Good to Excellent[7]
Aryl BromidesThiophenolPd(OAc)₂ / DPPFToluene (B28343)NaOt-Bu80-1008-24~98[8]
Aryl IodideThiophenolPd(PPh₃)₄--HighLongGood[9]
Aryl ChloridesThiophenolPd₂(dba)₃ / DiPPF-ⁿBu₃NHighLongHigh[9]

Table 1: Comparison of Catalytic Systems for the Synthesis of Diaryl Sulfides. This table highlights the efficiency of various catalytic systems for the coupling of different aryl halides with thiophenol, a common benchmark substrate.

Aryl Halide SubstrateThiol SubstrateCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Reference
Aryl Bromides/ChloridesAlkyl ThiolsCuI / Oxalic Diamide----Good to Excellent[4]
IodobenzeneEthane ThiolSilica-supported Nanocopper----91-97[5]
IodobenzeneDodecane ThiolSilica-supported Nanocopper----91-97[5]
IodobenzeneCyclohexane ThiolSilica-supported Nanocopper----91-97[5]
Aryl HalidesAlkyl ThiolsNiCl(allyl)(PMe₂Ar')-----[6]
Aryl BromidesAlkyl ThiolsPd(OAc)₂ / XantphosDioxaneCs₂CO₃11012-2475-98[8]

Table 2: Comparison of Catalytic Systems for the Synthesis of Alkyl-Aryl Sulfides. This table showcases the versatility of different catalysts in coupling aryl halides with various alkyl thiols.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in synthetic chemistry. Below are representative protocols for the major catalytic systems discussed.

Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Type)

This protocol describes a general procedure for the palladium-catalyzed coupling of aryl bromides with thiols using a ferrocene-based phosphine (B1218219) ligand.[10]

Materials:

  • Palladium acetate (B1210297) (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (DPPF)

  • Aryl bromide (1.0 mmol)

  • Thiol (1.2 mmol)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or glovebox

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), DPPF (0.024 mmol, 2.4 mol%), and NaOt-Bu (1.4 mmol).

  • The aryl bromide (1.0 mmol) and thiol (1.2 mmol) are added, followed by anhydrous toluene (5 mL).

  • The Schlenk tube is sealed and the mixture is stirred at 80-100 °C for 8-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired aryl sulfide.

Copper-Catalyzed C-S Cross-Coupling (Ullmann Type)

This protocol outlines a ligand-free copper-catalyzed synthesis of diaryl sulfides from aryl iodides and thiophenols.[3]

Materials:

  • Copper(I) iodide (CuI)

  • Aryl iodide (1.0 mmol)

  • Thiophenol (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Reaction vial with a screw cap

Procedure:

  • To a reaction vial, add CuI (0.025 mmol, 2.5 mol%), K₂CO₃ (2.0 mmol), the aryl iodide (1.0 mmol), and the thiophenol (1.2 mmol).

  • Add anhydrous DMF (5 mL) to the vial.

  • The vial is sealed and the reaction mixture is stirred at 110 °C for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the diaryl sulfide.

Nickel-Catalyzed C-S Cross-Coupling

This protocol describes a nickel-catalyzed synthesis of aryl sulfides using an aryl exchange reaction, which avoids the use of odorous thiols.[11]

Materials:

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)

  • 1,2-Bis(dicyclohexylphosphino)ethane (dcypt)

  • Aryl pivalate (B1233124) (1.0 mmol)

  • 2-Pyridyl sulfide (sulfide donor) (1.2 mmol)

  • Zinc powder (Zn) (1.0 equiv)

  • Anhydrous toluene (5 mL)

  • Glovebox and sealed reaction vessel

Procedure:

  • Inside a glovebox, a sealed reaction vessel is charged with Ni(cod)₂ (0.1 mmol, 10 mol%), dcypt (0.15 mmol, 15 mol%), and Zn powder (1.0 mmol).

  • The aryl pivalate (1.0 mmol) and 2-pyridyl sulfide (1.2 mmol) are added, followed by anhydrous toluene (5 mL).

  • The vessel is sealed and the reaction mixture is stirred at 150 °C for 12-24 hours.

  • After cooling to room temperature, the mixture is passed through a short plug of silica gel, eluting with ethyl acetate.

  • The eluent is concentrated under reduced pressure, and the crude product is purified by flash column chromatography to obtain the desired aryl sulfide.

Mechanistic Pathways and Experimental Workflow

Understanding the underlying catalytic cycles is crucial for optimizing reaction conditions and troubleshooting. The following diagrams, generated using Graphviz, illustrate the generally accepted mechanisms for the palladium- and copper-catalyzed C-S coupling reactions, along with a generalized experimental workflow.

Palladium_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-SR'(L) Ar-Pd(II)-SR'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-SR'(L) Ligand Exchange (R'-SH, Base) Ar-Pd(II)-SR'(L)->Pd(0)L Reductive Elimination (Ar-S-R')

Caption: Palladium-catalyzed C-S coupling cycle.

Copper_Catalytic_Cycle Cu(I)X Cu(I)X Cu(I)SR Cu(I)SR Cu(I)X->Cu(I)SR Thiolate Formation (R-SH, Base) Ar-Cu(III)(SR)X Ar-Cu(III)(SR)X Cu(I)SR->Ar-Cu(III)(SR)X Oxidative Addition (Ar-X) Ar-Cu(III)(SR)X->Cu(I)X Reductive Elimination (Ar-S-R)

Caption: Copper-catalyzed C-S coupling cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Charge_Catalyst Charge Catalyst & Base Add_Reactants Add Aryl Halide & Thiol Charge_Catalyst->Add_Reactants Add_Solvent Add Anhydrous Solvent Add_Reactants->Add_Solvent Heat_Stir Heat & Stir under Inert Atmosphere Add_Solvent->Heat_Stir Quench_Reaction Quench Reaction Heat_Stir->Quench_Reaction Extraction Aqueous Extraction Quench_Reaction->Extraction Dry_Concentrate Dry & Concentrate Extraction->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Final_Product Final_Product Purification->Final_Product Characterization

Caption: General experimental workflow for C-S coupling.

References

A Comparative Guide to the Oxidation of Ethyl Phenyl Sulfide: Hydrogen Peroxide vs. m-CPBA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis, crucial for the preparation of various biologically active molecules and pharmaceutical intermediates. The further oxidation to sulfones also holds significant importance in medicinal chemistry. The choice of oxidant is paramount in achieving the desired product with high yield and selectivity. This guide provides an objective, data-driven comparison of two commonly employed oxidants, hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA), for the oxidation of ethyl phenyl sulfide (B99878).

At a Glance: Key Performance Metrics

OxidantKey AdvantagesKey DisadvantagesSelectivity (Sulfoxide)Environmental Impact
**Hydrogen Peroxide (H₂O₂) **"Green" oxidant (byproduct is water), inexpensive, safe to handle in aqueous solutions. High selectivity with appropriate catalysts.Often requires a catalyst and/or acidic conditions for efficient and selective oxidation. Can be slower than more powerful oxidants.Very high with catalysts.Low.
m-Chloroperoxybenzoic Acid (m-CPBA) High reactivity, often leading to shorter reaction times. Does not typically require a catalyst.Potential for over-oxidation to the sulfone. Byproduct (m-chlorobenzoic acid) requires removal. Can be a safety hazard (potentially explosive in pure form).Good, but requires careful control of stoichiometry and temperature to avoid sulfone formation.Moderate, due to the chlorinated aromatic byproduct.

Quantitative Data Comparison

While direct comparative studies on ethyl phenyl sulfide are limited, data from closely related substrates, such as mthis compound and other aryl alkyl sulfides, provide valuable insights into the expected performance of each oxidant.

ParameterHydrogen Peroxide (H₂O₂)m-Chloroperoxybenzoic Acid (m-CPBA)
Substrate Mthis compound[1]Phenyl Prenyl Sulfide[2]
Product Methyl Phenyl Sulfoxide (B87167)Phenyl Prenyl Sulfoxide
Yield 90-99%[1]75%[2]
Selectivity (Sulfoxide:Sulfone) High (minimal sulfone formation reported)[1]Good (dependent on stoichiometry)[2]
Reaction Time 30-70 min[1]Not specified
Temperature Room Temperature[1]0°C to Room Temperature[2]
Catalyst/Additive Glacial Acetic Acid[1]None

Note: The data for hydrogen peroxide is based on the oxidation of mthis compound, which is expected to have similar reactivity to this compound. The data for m-CPBA is based on phenyl prenyl sulfide and illustrates the oxidant's capability for selective sulfoxide formation.

Signaling Pathway of Sulfide Oxidation

The oxidation of a sulfide to a sulfoxide and subsequently to a sulfone proceeds through a sequential oxygenation of the sulfur atom.

Sulfide Oxidation Pathway Sulfide This compound Sulfoxide Ethyl Phenyl Sulfoxide Sulfide->Sulfoxide + [O] Sulfone Ethyl Phenyl Sulfone Sulfoxide->Sulfone + [O]

Caption: General pathway for the oxidation of a sulfide to a sulfoxide and sulfone.

Experimental Protocols

Oxidation with Hydrogen Peroxide

This protocol is adapted from a general procedure for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid.[3]

Materials:

  • This compound

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in glacial acetic acid (5 mL).

  • Cool the solution in an ice bath.

  • Slowly add 30% hydrogen peroxide (1.1 mmol, 1.1 equivalents) to the stirred solution via a dropping funnel over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl phenyl sulfoxide.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a general procedure for the selective oxidation of sulfides to sulfoxides using m-CPBA. Careful control of the stoichiometry is crucial to avoid over-oxidation to the sulfone.

Materials:

  • This compound

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve m-CPBA (approximately 1.1 mmol, 1.1 equivalents, adjusting for purity) in dichloromethane (10 mL).

  • Add the m-CPBA solution dropwise to the stirred sulfide solution over 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding 10% aqueous sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove the m-chlorobenzoic acid byproduct.

  • Wash the organic layer with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates the general workflow for the oxidation of this compound and subsequent product analysis.

Experimental Workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis Start Dissolve this compound AddOxidant Add Oxidant (H₂O₂ or m-CPBA) Start->AddOxidant Stir Stir at Controlled Temperature AddOxidant->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General experimental workflow for sulfide oxidation.

Conclusion

Both hydrogen peroxide and m-CPBA are effective reagents for the oxidation of this compound.

  • Hydrogen peroxide stands out as a "greener" and more cost-effective option. When paired with a suitable catalyst, it can achieve excellent yields and high selectivity for the sulfoxide. It is the preferred reagent when environmental impact and cost are primary concerns, and when the slightly longer reaction times or the need for a catalyst are not prohibitive.

  • m-CPBA is a powerful and reliable oxidant that often provides shorter reaction times without the need for a catalyst. However, its use requires careful control to prevent over-oxidation, and the removal of the m-chlorobenzoic acid byproduct is an additional purification step. It is a valuable choice when high reactivity and rapid conversion are prioritized, and the associated waste and safety considerations are manageable.

The ultimate choice of oxidant will depend on the specific requirements of the synthesis, including the desired product (sulfoxide or sulfone), scale, cost, safety protocols, and environmental considerations. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

References

A Comparative Guide to the Synthetic Routes of Ethyl Phenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes to ethyl phenyl sulfoxide (B87167), a key intermediate in organic synthesis and drug discovery. We will delve into the methodologies, present quantitative data for objective comparison, and provide detailed experimental protocols for the most common approaches.

Introduction

Ethyl phenyl sulfoxide is a chiral organosulfur compound that serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The stereochemistry of the sulfoxide group can significantly influence the biological activity of the final product, making the development of efficient and stereoselective synthetic methods a critical area of research. This guide will compare three major synthetic strategies: the oxidation of ethyl phenyl sulfide (B99878), the Andersen synthesis, and a modern three-component synthesis using Grignard reagents.

Comparison of Synthetic Routes

The choice of synthetic route to ethyl phenyl sulfoxide depends on several factors, including the desired stereochemical outcome (racemic or enantiopure), scalability, cost, and environmental impact. The following table summarizes the key quantitative data for each of the discussed methods.

MethodReagentsSolventReaction TimeTemperatureYieldEnantiomeric Excess (e.e.)
Oxidation of Thioether Ethyl phenyl sulfide, Oxidant (e.g., H₂O₂, m-CPBA, NaIO₄)Methanol (B129727), CH₂Cl₂0.5 - 15 h0 - 25 °C~93%Racemic (typically)
Biocatalytic Oxidation This compound, Flavin-containing monooxygenase (FMO)Tris/HCl bufferNot specified30 °C>99%94% (S)-enantiomer
Andersen Synthesis Menthyl (-)-p-toluenesulfinate, Ethylmagnesium bromideDiethyl etherNot specified-70 °C to RTHighHigh (enantiopure)
Three-Component Synthesis Phenylmagnesium bromide, SO₂ surrogate (DABSO), Ethyl iodideTHF~16 h-78 °C to RT~80%Racemic

Detailed Methodologies and Experimental Protocols

Oxidation of this compound

This is the most direct and commonly employed method for the synthesis of racemic ethyl phenyl sulfoxide. It involves the oxidation of the corresponding sulfide using a variety of oxidizing agents.

Advantages:

  • High yields.

  • Simple procedure.

  • Readily available starting materials.

Disadvantages:

  • Typically produces a racemic mixture.

  • Over-oxidation to the sulfone can be a side reaction.

  • A solution of sodium metaperiodate (0.105 mol) in 250 mL of water is prepared in a flask.

  • The solution is cooled in an ice bath, and 200 mL of methanol is added.

  • This compound (0.100 mol) is added to the stirred mixture.

  • The reaction is stirred at 0 °C for 15 hours.

  • The reaction mixture is filtered to remove the sodium iodate (B108269) precipitate.

  • The filtrate is extracted with methylene (B1212753) chloride.

  • The combined organic layers are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the crude product.

  • Purification by vacuum distillation affords pure ethyl phenyl sulfoxide.

Biocatalytic Asymmetric Oxidation

For the synthesis of enantiomerically enriched ethyl phenyl sulfoxide, biocatalytic oxidation offers a green and highly selective alternative. Flavin-containing monooxygenases (FMOs) have been shown to catalyze the oxidation of this compound with high conversion and excellent enantioselectivity.[1][2]

Advantages:

  • High enantioselectivity.

  • Mild reaction conditions.

  • Environmentally friendly.

Disadvantages:

  • Requires specialized enzymes.

  • May not be as scalable as traditional chemical methods.

  • This compound (20 mM) is dissolved in a 50 mM Tris/HCl buffer (pH 9.0) containing DMSO (10% v/v).

  • To this solution, NADPH (0.2 mM), sodium phosphite (B83602) (10 mM), and the purified W319A mutant of mFMO are added.

  • The reaction mixture is incubated at 30 °C with shaking.

  • The reaction progress is monitored by HPLC.

  • Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried and the solvent evaporated to yield the enantiopure sulfoxide.

The Andersen Synthesis

The Andersen synthesis is a classic and reliable method for preparing chiral sulfoxides of high enantiomeric purity.[3][4] It involves the reaction of a diastereomerically pure sulfinate ester, typically derived from a chiral alcohol like (-)-menthol, with a Grignard reagent. The reaction proceeds with inversion of configuration at the sulfur atom.

Advantages:

  • Excellent control of stereochemistry, leading to high enantiomeric purity.

  • Well-established and reliable method.

Disadvantages:

  • Requires the preparation and purification of diastereomeric sulfinate esters.

  • The chiral auxiliary (e.g., menthol) can be expensive.

  • Preparation of Menthyl p-Toluenesulfinate: p-Toluenesulfinyl chloride is reacted with (-)-menthol to form a mixture of diastereomeric menthyl p-toluenesulfinates.

  • Diastereomer Separation: The diastereomers are separated by fractional crystallization.

  • Grignard Reaction: The desired diastereomer of menthyl p-toluenesulfinate is reacted with ethylmagnesium bromide in diethyl ether at low temperature (e.g., -70 °C).

  • Work-up and Purification: The reaction is quenched, and the chiral ethyl phenyl sulfoxide is isolated and purified.

Three-Component Synthesis using a Sulfur Dioxide Surrogate

A more modern approach involves a one-pot, three-component synthesis utilizing a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[5] This method allows for the rapid construction of unsymmetrical sulfoxides from two different organometallic reagents.

Advantages:

  • One-pot procedure increases efficiency.

  • Modular approach allows for the synthesis of diverse sulfoxides.

Disadvantages:

  • Requires the use of organometallic reagents, which can be sensitive to air and moisture.

  • Produces a racemic product.

  • To a solution of DABSO in an appropriate solvent (e.g., THF), the first Grignard reagent (e.g., phenylmagnesium bromide) is added at low temperature (-78 °C) to form a sulfinate intermediate.

  • The intermediate is then activated, for example, by reaction with a silyl (B83357) chloride.

  • The second Grignard reagent (ethylmagnesium bromide) is added to the activated intermediate.

  • The reaction is warmed to room temperature and then quenched.

  • The desired ethyl phenyl sulfoxide is isolated and purified.

Visualizing the Synthetic Pathways

To further clarify the relationships between the starting materials and products in each synthetic route, the following diagrams have been generated.

Oxidation_of_Thioether This compound This compound Ethyl Phenyl Sulfoxide Ethyl Phenyl Sulfoxide This compound->Ethyl Phenyl Sulfoxide [O]

Caption: Oxidation of this compound.

Andersen_Synthesis cluster_0 Diastereomerically Pure Menthyl p-Toluenesulfinate Menthyl p-Toluenesulfinate Ethyl Phenyl Sulfoxide Ethyl Phenyl Sulfoxide Menthyl p-Toluenesulfinate->Ethyl Phenyl Sulfoxide EtMgBr

Caption: The Andersen Synthesis.

Three_Component_Synthesis Phenyl Grignard PhMgBr Sulfinate Intermediate Sulfinate Intermediate Phenyl Grignard->Sulfinate Intermediate + SO2 Surrogate SO2 Surrogate SO2 Ethyl Halide Et-X Ethyl Phenyl Sulfoxide Ethyl Phenyl Sulfoxide Sulfinate Intermediate->Ethyl Phenyl Sulfoxide + Ethyl Halide

Caption: Three-Component Synthesis.

Conclusion

The synthesis of ethyl phenyl sulfoxide can be achieved through several distinct routes, each with its own set of advantages and limitations. The direct oxidation of this compound is a straightforward method for producing the racemic compound in high yield. For applications requiring high enantiopurity, biocatalytic oxidation and the Andersen synthesis are the methods of choice, with the former offering a more environmentally benign approach. The three-component synthesis provides a modern and efficient route for the rapid, one-pot synthesis of racemic ethyl phenyl sulfoxide and its analogues. The selection of the most appropriate method will ultimately be guided by the specific requirements of the research or development project, including stereochemical considerations, scale, and available resources.

References

A Comparative Guide to Catalysts for Selective Sulfoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of sulfides to sulfoxides is a critical transformation in organic synthesis, particularly in the pharmaceutical industry where chiral sulfoxides are prevalent in a wide array of therapeutic agents. Achieving high selectivity and, when required, enantioselectivity, is a significant challenge due to the potential for overoxidation to the corresponding sulfone. This guide provides an objective comparison of various catalytic systems for selective sulfoxidation, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the most appropriate catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The choice of catalyst is paramount in achieving the desired outcome in sulfoxidation. The following tables summarize the performance of representative metal-based catalysts, organocatalysts, and biocatalysts in the selective oxidation of a common substrate, thioanisole, to methyl phenyl sulfoxide.

Table 1: Metal-Based Catalysts for the Oxidation of Thioanisole
CatalystOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%) (Sulfoxide)ee (%)Reference
[VO(acac)₂] / Chiral Schiff BaseH₂O₂CHCl₃0->95>95>99 (R)[1][2]
Ti(OiPr)₄ / (R,R)-DETTBHPCH₂Cl₂-206-72HighHighup to 99[3]
[Fe(acac)₃] / (S,S)-PDPH₂O₂CH₃CN252460>9992 (R)
Mn-salen ComplexH₂O₂CH₃CN254>99>9996 (R)
Ni₂(SW₁₂O₄₀)/PCHH₂O₂Acetonitrile750.258788.9N/A

DET: Diethyl tartrate; TBHP: tert-Butyl hydroperoxide; PDP: (S,S)-N,N'-dimethyl-N,N'-bis(2-picolyl)-1,2-diphenylethylenediamine; N/A: Not applicable (racemic catalysis)

Table 2: Organocatalysts for the Asymmetric Oxidation of Thioanisole
CatalystOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%) (Sulfoxide)ee (%)Reference
Chiral Phosphoric Acid (BINOL-derived)H₂O₂CHCl₃-4048-144Moderate-High>99up to 82[4]
Chiral Imine (from Cinchona alkaloid)H₂O₂Toluene02495>9985 (S)
Flavin-Cyclodextrin ConjugateH₂O₂Water2512High>99up to 80
Table 3: Biocatalysts for the Enantioselective Oxidation of Thioanisole
BiocatalystCofactor RegenerationSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%) (Sulfoxide)ee (%)Reference
Vanadium Bromoperoxidase (A. nodosum)NoneBuffer (pH 5-6)25-30-55>9991 (R)[5][6]
Cyclohexanone Monooxygenase (CHMO)NADPHBuffer25-High>99>99 (S)[7]
Baeyer-Villiger Monooxygenase (BVMO145)NADPHBuffer (pH 8.0)3018-2475>99>99 (S)[8]
Flavin Monooxygenase (FMO401)NADPHBuffer (pH 8.0)3018-24>99>9965 (R)[8]
Chloroperoxidase (C. fumago)NoneBuffer25120 min42.2>9999 (S)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic methodology. Below are representative protocols for key sulfoxidation reactions.

Protocol 1: Vanadium-Catalyzed Asymmetric Sulfoxidation[1][2]

This protocol describes a highly enantioselective oxidation of alkyl aryl sulfides using a chiral vanadium complex.

Materials:

  • Sulfide (B99878) (e.g., thioanisole)

  • Chiral Schiff base ligand (e.g., derived from a chiral amino alcohol and a substituted salicylaldehyde)

  • Vanadyl acetylacetonate (B107027) ([VO(acac)₂])

  • Hydrogen peroxide (30% aqueous solution)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the chiral Schiff base ligand (0.012 mmol) and [VO(acac)₂] (0.01 mmol) in CHCl₃ (5 mL).

  • Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfide (1.0 mmol) to the reaction mixture.

  • Slowly add hydrogen peroxide (1.2 mmol, 1.2 equiv) dropwise over a period of 1 hour using a syringe pump.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with CHCl₃ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral sulfoxide.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Organocatalytic Asymmetric Sulfoxidation with a Chiral Phosphoric Acid[4]

This method utilizes a chiral Brønsted acid to catalyze the enantioselective oxidation of sulfides with hydrogen peroxide.

Materials:

  • Sulfide (e.g., thioanisole)

  • Chiral phosphoric acid (BINOL-derived, 10 mol%)

  • Hydrogen peroxide (50% aqueous solution)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the sulfide (0.5 mmol) in CHCl₃ (1.0 mL) at -40 °C, add the chiral phosphoric acid catalyst (0.05 mmol).

  • Add aqueous hydrogen peroxide (50%, 0.75 mmol, 1.5 equiv) dropwise.

  • Stir the reaction mixture at -40 °C for the time specified (48-144 h), monitoring by TLC.

  • After completion, dilute the reaction mixture with CH₂Cl₂ and wash with a saturated aqueous solution of Na₂S₂O₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the enantiomerically enriched sulfoxide.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: Biocatalytic Sulfoxidation using a Baeyer-Villiger Monooxygenase (BVMO)[8][9]

This protocol employs a whole-cell biocatalyst expressing a BVMO for the asymmetric oxidation of sulfides.

Materials:

  • Sulfide substrate

  • Recombinant whole-cell biocatalyst (e.g., E. coli expressing a BVMO)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Glucose

  • NADP⁺

  • Glucose dehydrogenase (for cofactor regeneration)

  • Organic co-solvent (e.g., DMSO), if required for substrate solubility

Procedure:

  • In a reaction vessel, prepare a mixture of Tris-HCl buffer, glucose (as an energy source for the cells and for cofactor regeneration), and NADP⁺.

  • Add the whole-cell biocatalyst to the buffer.

  • Dissolve the sulfide substrate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the reaction mixture.

  • If using an isolated enzyme or cell-free extract, add a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Incubate the reaction mixture at the optimal temperature (e.g., 30 °C) with shaking.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC.

  • Once the reaction is complete, extract the product from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude sulfoxide.

  • Purify the product by chromatography if necessary.

  • Determine the conversion and enantiomeric excess by chiral HPLC or GC analysis.

Mechanistic Insights and Visualizations

Understanding the reaction mechanism is crucial for optimizing reaction conditions and catalyst design. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles and experimental workflows.

Catalytic Cycles

Metal_Catalyzed_Sulfoxidation Catalyst Metal Catalyst (e.g., V, Ti) Active_Oxidant Active Metal-Peroxo Species Catalyst->Active_Oxidant Activation Oxidant Oxidant (H₂O₂) Oxidant->Active_Oxidant Active_Oxidant->Catalyst Regeneration Sulfoxide Sulfoxide (R-SO-R') Active_Oxidant->Sulfoxide Byproduct Byproduct (H₂O) Active_Oxidant->Byproduct Sulfide Sulfide (R-S-R') Sulfide->Sulfoxide Oxygen Transfer

Figure 1: Generalized mechanism for metal-catalyzed sulfoxidation.

Organocatalytic_Sulfoxidation Catalyst Chiral Organocatalyst (e.g., Phosphoric Acid) Activated_Complex Activated H-Bonded Complex Catalyst->Activated_Complex H-Bonding Oxidant Oxidant (H₂O₂) Oxidant->Activated_Complex Activated_Complex->Catalyst Catalyst Turnover Sulfoxide Chiral Sulfoxide Activated_Complex->Sulfoxide Asymmetric Oxygen Transfer Sulfide Sulfide Sulfide->Activated_Complex

Figure 2: Mechanism of chiral phosphoric acid-catalyzed sulfoxidation.

Biocatalytic_Sulfoxidation Enzyme Enzyme (e.g., BVMO) FADH2 FADH₂ Enzyme->FADH2 Reduction FAD FAD FAD->FADH2 Peroxyflavin C4a-hydroperoxyflavin FADH2->Peroxyflavin Reaction with O₂ O2 O₂ O2->Peroxyflavin Peroxyflavin->FAD Release of H₂O Sulfoxide Chiral Sulfoxide Peroxyflavin->Sulfoxide H2O H₂O Peroxyflavin->H2O Sulfide Sulfide Sulfide->Sulfoxide Oxygenation NADP NADP⁺ NADPH NADPH NADPH->NADP Oxidation

Figure 3: Catalytic cycle of a Baeyer-Villiger monooxygenase (BVMO).

Experimental Workflow

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation / Pre-activation Start->Catalyst_Prep Reaction_Setup Reaction Setup (Substrate, Solvent, Temp.) Catalyst_Prep->Reaction_Setup Oxidant_Addition Slow Addition of Oxidant Reaction_Setup->Oxidant_Addition Monitoring Reaction Monitoring (TLC, HPLC, GC) Oxidant_Addition->Monitoring Quenching Reaction Quenching Monitoring->Quenching Completion Workup Workup and Extraction Quenching->Workup Purification Purification (Chromatography) Workup->Purification Analysis Analysis (Yield, ee%) Purification->Analysis End End Analysis->End

Figure 4: General experimental workflow for catalytic sulfoxidation.

Conclusion

The selection of a catalyst for selective sulfoxidation is a multifaceted decision that depends on the desired outcome (racemic vs. chiral product), the substrate scope, and practical considerations such as cost, availability, and environmental impact.

  • Metal-based catalysts , particularly those based on vanadium and titanium, offer high reactivity and enantioselectivity, making them powerful tools for asymmetric synthesis.[1][3]

  • Organocatalysts provide a metal-free alternative, often with high enantioselectivity, although they may require longer reaction times or lower temperatures.[4]

  • Biocatalysts operate under mild, environmentally benign conditions and can exhibit exquisite chemo-, regio-, and enantioselectivity.[5][6][7][8] The need for cofactor regeneration and potential substrate limitations are factors to consider.

This guide provides a starting point for researchers to navigate the diverse landscape of catalytic sulfoxidation. The provided data, protocols, and mechanistic diagrams are intended to facilitate informed decision-making and the successful implementation of selective sulfoxidation reactions in the laboratory.

References

A Comparative Guide to the Enantioselective Oxidation of Ethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective oxidation of prochiral sulfides to form optically active sulfoxides is a critical transformation in organic synthesis, particularly in the development of pharmaceuticals and chiral auxiliaries.[1][2] Ethyl phenyl sulfide (B99878) serves as a common model substrate for evaluating the efficacy of various catalytic systems. This guide provides a comparative overview of different methodologies, supported by experimental data, to assist researchers in selecting the most suitable approach for their synthetic needs.

Performance Comparison of Catalytic Systems

The choice of catalyst is paramount in achieving high enantioselectivity and yield in the oxidation of ethyl phenyl sulfide. The following table summarizes the performance of several prominent catalytic systems under optimized conditions.

Catalyst SystemChiral Ligand/AuxiliaryOxidantSolventTemp (°C)Time (h)Yield (%)e.e. (%)Ref.
Titanium-based(S,S)-Diethyl Tartrate (DET)Cumene (B47948) Hydroperoxide (CHP)CH2Cl2-20489095[2]
Vanadium-basedChiral Schiff BaseH2O2CH2Cl202476-9531-87[3]
Manganese-basedChiral Salen-type LigandH2O2H2ORT12up to 95>99[4]
Iron-based(S,S)-PDPH2O2CH3CN2528596
OrganocatalystChiral Flavinium SaltH2O2H2O2524~90up to 80[5]
BiocatalystCyclohexanone Monooxygenase (CHMO)O2BufferRT-high>99[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key catalytic systems.

Titanium-Catalyzed Asymmetric Sulfoxidation (Modified Kagan-Sharpless Method)

This method is a widely used protocol for achieving high enantioselectivity in the oxidation of a range of sulfides.[1][2]

Catalyst Preparation:

  • To a stirred solution of (S,S)-(-)-diethyl tartrate (2 equivalents) in anhydrous CH2Cl2 at room temperature under an argon atmosphere, add titanium(IV) isopropoxide (1 equivalent) dropwise.

  • After stirring for 10 minutes, add distilled water (1 equivalent) and stir the resulting yellow solution for another 30 minutes.

Oxidation Procedure:

  • Cool the prepared catalyst solution to -20 °C.

  • Add this compound (1 equivalent) to the cooled solution.

  • Slowly add cumene hydroperoxide (1.1 equivalents) dropwise over 1 hour, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for the time specified in the comparative table (e.g., 48 hours).

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the chiral ethyl phenyl sulfoxide.

Manganese-Catalyzed Enantioselective Oxidation

This protocol highlights the use of an environmentally benign oxidant, hydrogen peroxide, in an aqueous medium.[4]

Reaction Setup:

  • In a round-bottom flask, dissolve the chiral manganese complex (e.g., a Salen-type complex, 1 mol%) and a carboxylic acid additive in water.

  • Add this compound (1 equivalent) to the solution.

  • To the stirred mixture, add hydrogen peroxide (30% aq., 1.2 equivalents) dropwise at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying catalytic mechanism, the following diagrams are provided.

G cluster_prep Catalyst Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification reagents Chiral Ligand + Metal Precursor catalyst Active Chiral Catalyst reagents->catalyst solvent_prep Anhydrous Solvent solvent_prep->catalyst reaction_vessel Reaction at Controlled Temperature catalyst->reaction_vessel sulfide This compound sulfide->reaction_vessel oxidant Oxidant (e.g., H2O2, CHP) oxidant->reaction_vessel quench Quenching reaction_vessel->quench extraction Extraction quench->extraction purification Chromatography extraction->purification product Enantiopure Sulfoxide purification->product G catalyst [M]-L* (Chiral Catalyst) activated_catalyst [M]-L*(OOR) (Activated Complex) catalyst->activated_catalyst Activation oxidant Oxidant (ROOH) oxidant->activated_catalyst product_complex [M]-L* + Product Complex activated_catalyst->product_complex Oxygen Transfer sulfide This compound sulfide->product_complex product_complex->catalyst Product Release & Catalyst Regeneration product Ethyl Phenyl Sulfoxide product_complex->product

References

Probing Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies of Ethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount for innovation and optimization. This guide provides a comparative analysis of isotopic labeling studies to elucidate the reaction mechanisms of ethyl phenyl sulfide (B99878), a common structural motif in organic chemistry and pharmaceuticals. By leveraging isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O), researchers can trace the fate of atoms, identify rate-determining steps, and distinguish between proposed mechanistic pathways.

Isotopic labeling serves as a powerful tool in mechanistic chemistry. The substitution of an atom with its heavier, non-radioactive isotope induces minimal changes to the electronic structure of a molecule but can have a significant impact on reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE).[1][2] This effect, along with the ability to track the position of the label in reaction products, provides definitive evidence for reaction intermediates and transition state geometries.[3][4]

Comparative Analysis of Isotopic Labeling in Key Reactions

The reactivity of ethyl phenyl sulfide is primarily centered around the sulfur atom and the adjacent ethyl group. The two most studied reaction types are oxidation of the sulfur and elimination reactions involving the ethyl group. This guide compares how different isotopic labels have been used to shed light on the mechanisms of these transformations.

Table 1: Comparison of Isotopic Labeling Studies for this compound Reaction Mechanisms
Reaction TypeIsotopic LabelKey FindingsMechanistic Implications
Oxidation (Sulfoxidation) ¹⁸OIn reactions using ¹⁸O-labeled oxidants (e.g., H₂¹⁸O or metal-oxo species), the ¹⁸O atom is incorporated into the resulting sulfoxide (B87167).[5][6]This directly demonstrates that the oxygen atom is transferred from the oxidant to the sulfide. For photocatalytic oxidations using H₂¹⁸O, it suggests hydroxyl radicals from water are the primary oxidizing species.[5]
Oxidation (Sulfoxidation) ¹³CA small normal ¹³C KIE is expected at the α-carbon of the ethyl group during oxidation.Indicates a change in hybridization and bonding at the carbon atom in the transition state, though the effect is less pronounced than for bond-breaking reactions.[1]
Elimination (Pyrolysis) ²H (Deuterium)A large primary kinetic isotope effect (kH/kD > 2) is observed when the β-hydrogens of the ethyl group are replaced with deuterium. A kH/kD of 4.3 was reported for a related β-phenylethyl phenyl sulfoxide.[7]The C-H bond at the β-position is broken in the rate-determining step of the reaction, consistent with a concerted, five-membered cyclic transition state (Eᵢ mechanism).[7]
Elimination (Pyrolysis) ¹³CA significant ¹³C KIE is expected at the β-carbon.Supports the C-H bond cleavage at the β-position being a key part of the rate-determining step.

Visualizing Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the oxidation and elimination of this compound, highlighting the insights gained from isotopic labeling.

Oxidation Mechanism

G cluster_oxidation Oxidation of this compound cluster_labeling_ox ¹⁸O Labeling Insight EPS Ph-S-CH₂CH₃ (this compound) TS_Ox Transition State EPS->TS_Ox + [O] Oxidant [O] Oxidant->TS_Ox EPSO Ph-S(O)-CH₂CH₃ (Ethyl Phenyl Sulfoxide) TS_Ox->EPSO Oxygen Transfer l1 If Oxidant is [¹⁸O]... l2 ...then Sulfoxide is Ph-S(¹⁸O)-CH₂CH₃

Caption: Proposed mechanism for the oxidation of this compound.

Elimination Mechanism

G cluster_elimination Pyrolytic Elimination of Ethyl Phenyl Sulfoxide cluster_labeling_elim ²H Labeling Insight EPSO Ph-S(O)-CH₂CH₃ TS_Elim Cyclic Transition State EPSO->TS_Elim Heat (Δ) Products Ph-SOH + H₂C=CH₂ TS_Elim->Products Concerted C-H bond cleavage & C-S bond cleavage l1 If β-H is replaced by D (Ph-S(O)-CH₂CD₂H)... l2 ...reaction rate significantly decreases (kH/kD > 2)

Caption: Proposed mechanism for the pyrolytic elimination of ethyl phenyl sulfoxide.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key isotopic labeling experiments adapted for the study of this compound.

Protocol 1: ¹⁸O-Labeling in Photocatalytic Oxidation

This protocol is designed to determine the source of the oxygen atom in the oxidation of this compound to its corresponding sulfoxide.[5]

  • Materials:

    • This compound

    • Photocatalyst (e.g., TiO₂)

    • ¹⁸O-labeled water (H₂¹⁸O)

    • Acetonitrile (B52724) (solvent)

    • Light source (e.g., UV lamp)

    • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Procedure:

    • A suspension of the photocatalyst in a solution of this compound in acetonitrile and H₂¹⁸O is prepared in a quartz reaction vessel.

    • The mixture is irradiated with the light source while stirring at a controlled temperature.

    • Aliquots of the reaction mixture are withdrawn at specific time intervals.

    • The aliquots are filtered to remove the photocatalyst.

    • The filtrate is analyzed by GC-MS to determine the incorporation of ¹⁸O into the ethyl phenyl sulfoxide product by monitoring the molecular ion peaks (m/z) corresponding to the ¹⁶O and ¹⁸O isotopologues.

Protocol 2: Deuterium Kinetic Isotope Effect (KIE) for Pyrolytic Elimination

This protocol measures the primary KIE for the thermal elimination of ethyl phenyl sulfoxide to understand the role of C-H bond cleavage.[7]

  • Materials:

    • Ethyl phenyl sulfoxide (undeuterated)

    • Ethyl phenyl sulfoxide-d₅ (deuterated at the ethyl group)

    • High-boiling point, inert solvent (e.g., decane)

    • Heating mantle with temperature controller

    • NMR spectrometer or GC for product analysis

  • Procedure:

    • Two separate, parallel reactions are set up, one with the undeuterated sulfoxide and one with the deuterated sulfoxide.

    • Each sulfoxide is dissolved in the solvent at a known concentration.

    • The reaction mixtures are heated to a constant temperature (e.g., 120 °C) to initiate the pyrolysis.

    • Aliquots are taken from each reaction at various time points and quenched by rapid cooling.

    • The disappearance of the starting material or the appearance of the product (styrene, if a β-phenyl group were present, or ethene) is monitored by a suitable analytical technique (e.g., ¹H NMR spectroscopy by integrating signals relative to an internal standard).

    • The rate constants for both the deuterated (kD) and undeuterated (kH) reactions are determined by plotting the concentration of the reactant versus time.

    • The KIE is calculated as the ratio kH/kD.

Conclusion

Isotopic labeling studies provide indispensable data for the elucidation of reaction mechanisms. For this compound, ¹⁸O-labeling confirms the oxygen transfer pathway in oxidation reactions, while deuterium labeling and the measurement of the kinetic isotope effect provide strong evidence for a concerted mechanism involving C-H bond cleavage in the rate-determining step of pyrolytic elimination. These techniques, when applied in concert, offer a robust framework for understanding and ultimately controlling the chemical reactivity of important sulfur-containing molecules, which is of significant interest to the pharmaceutical and materials science industries.

References

A Comparative Guide to Batch and Continuous Flow Reactors for Sulfide Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in organic synthesis, with wide-ranging applications in the pharmaceutical and fine chemical industries. The choice of reactor technology—either traditional batch or modern continuous flow—can significantly impact the efficiency, safety, and scalability of this critical process. This guide provides an objective comparison of batch and continuous flow reactors for sulfide (B99878) oxidation, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal setup for their specific needs.

At a Glance: Key Performance Metrics

Continuous flow reactors generally offer significant advantages over traditional batch reactors for sulfide oxidation, particularly in terms of safety, efficiency, and scalability. The enhanced process control in flow systems often leads to higher selectivity and yields with shorter reaction times.

ParameterBatch ReactorContinuous Flow ReactorKey Advantages of Continuous Flow
Reaction Time Typically longer (hours)Significantly shorter (minutes)Increased throughput and efficiency.[1]
Yield Variable, can be lower due to side reactionsOften higher and more consistentBetter control over reaction conditions minimizes byproduct formation.[2][3]
Selectivity Can be challenging to control, risk of over-oxidation to sulfoneHigh selectivity achievable by precise control of stoichiometry and residence timeMinimizes waste and purification efforts.[1][2]
Safety Higher risk with exothermic reactions and hazardous reagents due to large volumesInherently safer due to small reaction volumes and efficient heat transferReduced risk of thermal runaway and exposure to hazardous materials.
Scalability Challenging, often requires re-optimizationSeamless scalability by increasing flow rate or parallelizationFaster transition from laboratory to production scale.
Process Control Limited control over mixing and temperature gradientsPrecise control over temperature, pressure, mixing, and residence timeHigh reproducibility and product quality.
Footprint Larger footprint for equivalent production capacityCompact and requires less laboratory spaceMore efficient use of infrastructure.

Digging Deeper: Experimental Data

A direct comparison of the oxidation of a selenoether sulfide derivative highlights the practical advantages of a continuous flow setup over a batch process.

SubstrateReactor TypeOxidantReaction TimeYield of Sulfoxide (B87167)Byproducts
Selenoether SulfideBatch mCPBANot Specified7%18% (elimination products)
Selenoether SulfideContinuous Flow (Packed-Bed) Oxone®< 17 min70%Not detected

Data sourced from Silva, F., et al. (2018). Selective Oxidation of Sulfides in Flow Chemistry.[1]

This data demonstrates a tenfold increase in yield and the elimination of byproducts when switching to a continuous flow process for this specific substrate. The significantly shorter reaction time in the flow reactor also contributes to a much higher throughput.

How it Works: Experimental Protocols

Detailed experimental protocols are crucial for reproducing and adapting these methods. Below are representative procedures for both batch and continuous flow sulfide oxidation.

Batch Reactor Protocol: Selective Oxidation of Diphenyl Sulfide

This protocol outlines the selective oxidation of diphenyl sulfide to diphenyl sulfoxide using hydrogen peroxide as the oxidant and a molybdenum-based catalyst in a batch reactor.

Materials:

  • Diphenyl sulfide (1 mmol)

  • Molybdenum-based catalyst (20 mg)[4]

  • 30% Hydrogen peroxide (1.1 mmol)

  • Ethanol or Acetonitrile (10 mL)[4]

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve diphenyl sulfide (1 mmol) and the molybdenum-based catalyst (20 mg) in the chosen solvent (10 mL).[4]

  • Reagent Addition: Slowly add 30% hydrogen peroxide (1.1 mmol) to the stirred mixture at room temperature.[4]

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC), until the starting material is consumed.

  • Quenching: Upon completion, quench any excess peroxide by adding a saturated aqueous solution of sodium sulfite.

  • Extraction: Extract the product from the aqueous layer using a suitable organic solvent (e.g., dichloromethane, 3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude diphenyl sulfoxide by a suitable method, such as column chromatography or recrystallization.[4]

Continuous Flow Reactor Protocol: Selective Oxidation of Sulfides

This protocol describes the selective oxidation of various sulfides using a packed-bed reactor in a continuous flow system.

Materials:

  • Sulfide (0.2 M solution in 15 vol% trifluoroacetic acid in dichloromethane)

  • Oxone® (solid oxidant)

  • Glass column (to be used as a packed-bed reactor)

  • Syringe pump or HPLC pump

  • Back pressure regulator

  • Standard workup and purification equipment

Procedure:

  • Reactor Preparation: Pack a glass column with Oxone® to create the packed-bed reactor.

  • System Setup: Connect the packed-bed reactor to a syringe pump or HPLC pump at the inlet and a back pressure regulator at the outlet.

  • Reagent Pumping: Pump the solution of the sulfide (0.2 M in 15 vol% CF3COOH in CH2Cl2) through the packed-bed reactor at a defined flow rate (e.g., 0.6 mL/min).[1]

  • Collection: Collect the reaction mixture at the outlet of the reactor after the calculated residence time.

  • Workup: Upon completion of the run, quench the collected solution with a suitable reducing agent if necessary and perform a standard aqueous workup.

  • Analysis and Purification: Analyze the product mixture to determine conversion and selectivity, and purify the desired sulfoxide using standard techniques.

Visualizing the Process: Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the distinct workflows of batch and continuous flow processes for sulfide oxidation.

Batch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reagents Prepare Reagents & Solvents setup_reactor Assemble Batch Reactor charge_reagents Charge Reactor with Sulfide & Catalyst setup_reactor->charge_reagents add_oxidant Slowly Add Oxidant charge_reagents->add_oxidant react React for a Set Time with Monitoring add_oxidant->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify Product extract->purify analyze Analyze Product purify->analyze

Batch Reactor Experimental Workflow

Continuous_Flow_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_solutions Prepare Reagent Solutions setup_flow_system Assemble Continuous Flow System prep_solutions->setup_flow_system pack_reactor Pack Reactor (if applicable) setup_flow_system->pack_reactor pump_reagents Pump Reagents Through Reactor pack_reactor->pump_reagents collect_product Continuously Collect Product pump_reagents->collect_product workup_collection Workup Collected Fractions collect_product->workup_collection analyze Analyze Product workup_collection->analyze

Continuous Flow Reactor Experimental Workflow

Conclusion: Making an Informed Decision

The choice between a batch and a continuous flow reactor for sulfide oxidation depends on the specific goals of the researcher or organization.

Batch reactors may be suitable for:

  • Small-scale, exploratory synthesis where flexibility is paramount.

  • Reactions with very long reaction times where a continuous setup would be impractical.

  • Laboratories with limited initial budget for specialized equipment.

Continuous flow reactors are the preferred choice for:

  • Optimized, high-throughput synthesis of sulfoxides.

  • Reactions that are highly exothermic or involve hazardous reagents, where safety is a primary concern.

  • Processes that are intended for eventual scale-up to pilot or manufacturing scale.

For drug development professionals, the enhanced safety, consistency, and scalability of continuous flow technology make it a compelling choice for the reliable production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The ability to seamlessly translate a process from the lab to production can significantly accelerate the drug development timeline. Researchers and scientists can also benefit from the high level of control and automation offered by flow chemistry, enabling more efficient optimization of reaction conditions and the generation of high-quality, reproducible data.

References

A Comparative Guide to the Oxidation Mechanism of Phenyl Sulfides: Insights from DFT and Experimental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidation of aryl sulfides is a fundamental transformation in organic synthesis, yielding valuable sulfoxide (B87167) and sulfone motifs commonly found in pharmaceuticals and other functional materials. Understanding the underlying reaction mechanism is crucial for controlling selectivity and optimizing reaction conditions. While direct Density Functional Theory (DFT) studies on the oxidation of ethyl phenyl sulfide (B99878) are limited in the literature, extensive research on the closely related methyl phenyl sulfide (thioanisole) provides a robust framework for comparison. This guide objectively compares the performance of DFT calculations with experimental findings for the oxidation of phenyl sulfides, offering valuable insights for researchers in the field.

The oxidation of a phenyl sulfide to its corresponding sulfoxide and subsequently to a sulfone is a two-step process. The initial oxidation is generally faster than the second, allowing for the selective formation of the sulfoxide under controlled conditions. Over-oxidation to the sulfone can be minimized by careful control of stoichiometry, mode of oxidant addition, and reaction temperature.[1][2]

Computational Approach: DFT Studies on Mthis compound

DFT calculations have been instrumental in elucidating the mechanistic details of sulfide oxidation. These studies often focus on determining the transition state geometries and activation energies for the oxygen transfer from an oxidant to the sulfur atom.

A common oxidant studied computationally is hydrogen peroxide (H₂O₂). The proposed mechanism involves the formation of a transition state where the oxygen atom of the oxidant interacts with the sulfur atom of the sulfide.

Computational Protocol:

A representative DFT calculation for the oxidation of mthis compound would involve the following steps:

  • Geometry Optimization: The initial geometries of the reactants (mthis compound and the oxidant), transition states, and products (methyl phenyl sulfoxide and methyl phenyl sulfone) are optimized.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Energy Calculations: Single-point energy calculations are carried out at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

  • Solvation Modeling: To simulate the reaction in a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed.

The choice of DFT functional and basis set is critical for obtaining accurate results. A commonly used combination for such studies is the B3LYP functional with a 6-31G* or larger basis set.

Experimental Approach: Oxidation of Phenyl Sulfides

A variety of experimental methods have been developed for the selective oxidation of sulfides. These methods can be broadly categorized as transition-metal-free and transition-metal-catalyzed oxidations.

Experimental Protocol: Transition-Metal-Free Oxidation with Hydrogen Peroxide

This protocol describes a general, environmentally friendly procedure for the oxidation of a sulfide to a sulfoxide using hydrogen peroxide.[2]

  • Reaction Setup: The sulfide (e.g., mthis compound, 2 mmol) is dissolved in glacial acetic acid (2 mL) in a round-bottom flask.

  • Oxidant Addition: 30% aqueous hydrogen peroxide (8 mmol) is added slowly to the stirred solution at room temperature.[2]

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is neutralized with an aqueous solution of sodium hydroxide (B78521) (4 M).

  • Product Isolation: The product is extracted with dichloromethane, and the organic layer is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the pure sulfoxide.[2]

This method has been shown to be highly selective for the formation of sulfoxides in excellent yields (90-99%).[2]

Data Presentation: Comparison of Computational and Experimental Data

The following table summarizes key quantitative data from both DFT studies and experimental investigations on the oxidation of phenyl sulfides.

ParameterDFT Calculation (Mthis compound)Experimental Data (Mthis compound)Experimental Data (Diphenyl Sulfide)
Oxidant H₂O₂H₂O₂t-BuO₂H
Catalyst NoneNoneMo(CO)₆
Solvent Glacial Acetic Acid (simulated)Glacial Acetic AcidEthanol
Product Selectivity (Sulfoxide) -High (>90%)[2]-
Product Selectivity (Sulfone) -Low (<10%)[2]-
Reaction Rate Constant -Second-order kinetics[2]k₂ = 5.61 x 10⁻⁶ M⁻¹s⁻¹ (uncatalyzed)
Activation Energy (Ea) Calculated for specific transition states-18.5 kcal/mol (catalyzed, for sulfoxide formation)

Note: Direct comparison of activation energies between DFT and experimental results is challenging due to differences in the specific systems and conditions.

Mandatory Visualization: Reaction Pathway

The following diagram illustrates the stepwise oxidation of a generic phenyl sulfide.

OxidationMechanism cluster_reactants Reactants cluster_ts1 Transition State 1 cluster_intermediate Intermediate cluster_ts2 Transition State 2 cluster_product Product PhenylSulfide Phenyl Sulfide TS1 TS1 PhenylSulfide->TS1 k1 Oxidant1 [O] Sulfoxide Phenyl Sulfoxide TS1->Sulfoxide TS2 TS2 Sulfoxide->TS2 k2 Oxidant2 [O] Sulfone Phenyl Sulfone TS2->Sulfone

Caption: Stepwise oxidation of a phenyl sulfide to the corresponding sulfoxide and sulfone.

Alternative Methodologies

Besides DFT and conventional experimental studies, other techniques can provide valuable information:

  • Kinetic Studies: Detailed kinetic analysis can reveal the reaction order with respect to each reactant and provide insights into the rate-determining step.[2]

  • Catalyst Screening: The use of various transition metal catalysts can significantly influence the reaction rate and selectivity towards either the sulfoxide or the sulfone.[3]

  • Spectroscopic Analysis: In-situ spectroscopic techniques can help identify reaction intermediates and elucidate the role of catalysts.

References

A Comparative Guide to the Activation Parameters in Aryl Sulfide Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidation of aryl sulfides to their corresponding sulfoxides and sulfones is a fundamental transformation in organic synthesis and is of significant interest in the development of pharmaceuticals and other bioactive molecules. Understanding the kinetics and thermodynamics of this reaction is crucial for optimizing reaction conditions, controlling product selectivity, and elucidating reaction mechanisms. This guide provides a comparative analysis of the activation parameters for the oxidation of ethyl phenyl sulfide (B99878) and related aryl sulfides, offering valuable insights for researchers in the field.

While direct comparative studies on the activation parameters for the oxidation of ethyl phenyl sulfide are limited in the readily available literature, this guide leverages data from closely related compounds, namely mthis compound and diphenyl sulfide, to provide a useful comparison. The activation parameters—activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡)—are key indicators of a reaction's feasibility and mechanism.

Comparative Analysis of Activation Parameters

The following table summarizes the activation parameters for the oxidation of various aryl sulfides using different oxidizing agents. It is important to note that direct comparison should be made with caution due to variations in reaction conditions, solvents, and analytical methods used in the original studies.

SulfideOxidantSolventEa (kcal/mol)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)ΔG‡ (kcal/mol)Reference
Mthis compoundDinitrogen TetroxideNot Specified1.651.07-69.5-[1]
Diphenyl Sulfidet-Butyl Hydroperoxide (Mo(CO)₆ catalyzed)Ethanol~18.5---
Phenyl Methyl Sulfidet-Butyl Hydroperoxide (Mo(CO)₆ catalyzed)Ethanol~44.5---

Note: The activation energies for the molybdenum-catalyzed oxidations were calculated from the Arrhenius equation provided in the source and should be considered approximate.

Insights from Activation Parameters

The data, though limited for this compound directly, reveals important trends in aryl sulfide oxidation:

  • Low Activation Enthalpy: The oxidation of mthis compound by dinitrogen tetroxide exhibits a remarkably low enthalpy of activation (1.07 kcal/mol), suggesting a very facile reaction.[1]

  • Highly Negative Entropy of Activation: The large negative entropy of activation (-69.5 e.u.) for the same reaction indicates a highly ordered transition state, which is consistent with a mechanism involving the association of multiple species.[1]

  • Influence of the Catalyst: The significant difference in activation energies for the molybdenum-catalyzed oxidation of diphenyl sulfide (~18.5 kcal/mol) and phenyl methyl sulfide (~44.5 kcal/mol) highlights the profound impact of the substrate structure on the catalytic cycle.

Experimental Protocols

The determination of activation parameters typically involves studying the reaction kinetics at various temperatures. A general experimental protocol is outlined below.

General Protocol for Kinetic Studies of Aryl Sulfide Oxidation
  • Reactant Preparation: Prepare stock solutions of the aryl sulfide (e.g., this compound) and the oxidizing agent in the desired solvent.

  • Temperature Control: Use a thermostatted reaction vessel to maintain a constant temperature throughout the experiment.

  • Reaction Initiation: Initiate the reaction by mixing the pre-heated reactant solutions.

  • Monitoring Reaction Progress: Follow the progress of the reaction by monitoring the concentration of the reactant or product at specific time intervals. This can be achieved using various analytical techniques such as:

    • UV-Vis Spectroscopy: If the reactants or products have distinct UV-Vis absorption spectra, their concentrations can be monitored over time.

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are used to separate and quantify the components of the reaction mixture.

    • Titrimetry: In some cases, the concentration of the oxidizing agent can be determined by titration.

  • Data Analysis:

    • Determine the reaction order and the rate constant (k) at each temperature.

    • Plot ln(k) versus 1/T (Arrhenius plot) to determine the activation energy (Ea) from the slope (-Ea/R).

    • Use the Eyring equation to calculate the enthalpy (ΔH‡) and entropy (ΔS‡) of activation from a plot of ln(k/T) versus 1/T.

    • Calculate the Gibbs free energy of activation (ΔG‡) using the equation: ΔG‡ = ΔH‡ - TΔS‡.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the activation parameters of a chemical reaction.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis cluster_results Results A Prepare Stock Solutions (Sulfide & Oxidant) C Initiate Reaction A->C B Thermostat Reaction Vessel B->C D Monitor Reaction Progress (e.g., Spectroscopy, Chromatography) C->D Collect data over time E Determine Rate Constants (k) at Different Temperatures D->E F Arrhenius Plot (ln(k) vs 1/T) E->F G Eyring Plot (ln(k/T) vs 1/T) E->G H Calculate Activation Parameters (Ea, ΔH‡, ΔS‡, ΔG‡) F->H Slope = -Ea/R G->H Calculate ΔH‡ and ΔS‡

General workflow for determining activation parameters.

This guide provides a foundational understanding of the activation parameters in the oxidation of this compound and related compounds. Further experimental studies focusing specifically on this compound with a variety of catalysts and oxidants are needed to build a more comprehensive and directly comparative dataset. Such data will be invaluable for the rational design of efficient and selective oxidation processes in academic and industrial research.

References

Structural Elucidation of Ethyl Phenyl Sulfone via ¹H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the ¹H NMR spectrum of ethyl phenyl sulfone is presented, providing a clear methodology for its structural confirmation. This guide compares its spectral data with those of closely related analogues—methyl phenyl sulfone, n-propyl phenyl sulfone, and isopropyl phenyl sulfone—to highlight the key differentiating features for researchers, scientists, and professionals in drug development.

The structural confirmation of synthesized organic compounds is a critical step in chemical and pharmaceutical research. Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as a powerful, non-destructive tool for elucidating molecular structures. This guide focuses on the ¹H NMR characterization of ethyl phenyl sulfone and distinguishes it from its common structural analogues.

Comparative ¹H NMR Data Analysis

The ¹H NMR spectra of alkyl phenyl sulfones are characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the alkyl chain. The chemical shifts (δ) and coupling constants (J) of these protons provide valuable information about their chemical environment and connectivity within the molecule.

The data presented in the table below summarizes the key ¹H NMR spectral data for ethyl phenyl sulfone and its selected analogues. All data was recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃), with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Compound NameStructureAromatic Protons (ppm)Aliphatic Protons (ppm)
Ethyl Phenyl Sulfone C₆H₅SO₂(CH₂CH₃)7.91-7.94 (m, 2H, ortho-H), 7.56-7.68 (m, 3H, meta- & para-H)3.14 (q, J = 7.4 Hz, 2H, -CH₂-), 1.28 (t, J = 7.4 Hz, 3H, -CH₃)
Methyl Phenyl Sulfone C₆H₅SO₂(CH₃)7.93-7.97 (m, 2H, ortho-H), 7.56-7.69 (m, 3H, meta- & para-H)3.07 (s, 3H, -CH₃)[1]
n-Propyl Phenyl Sulfone C₆H₅SO₂(CH₂CH₂CH₃)7.89-7.93 (m, 2H, ortho-H), 7.55-7.68 (m, 3H, meta- & para-H)3.10 (t, J = 7.8 Hz, 2H, -SO₂-CH₂-), 1.75-1.85 (m, 2H, -CH₂-), 1.05 (t, J = 7.4 Hz, 3H, -CH₃)
Isopropyl Phenyl Sulfone C₆H₅SO₂(CH(CH₃)₂)7.87-7.91 (m, 2H, ortho-H), 7.55-7.69 (m, 3H, meta- & para-H)3.20 (sept, J = 6.9 Hz, 1H, -CH-), 1.30 (d, J = 6.9 Hz, 6H, -CH(CH₃)₂)[2]

Key Observations for Structural Confirmation:

  • Ethyl Phenyl Sulfone: The defining features are the quartet at approximately 3.14 ppm and the triplet at around 1.28 ppm in the aliphatic region. The quartet arises from the methylene (B1212753) (-CH₂-) protons being split by the three adjacent methyl (-CH₃) protons, while the triplet is due to the methyl protons being split by the two adjacent methylene protons. The integration of these signals (2H and 3H, respectively) further confirms the presence of an ethyl group.

  • Comparison with Analogues:

    • Methyl Phenyl Sulfone: Lacks the characteristic quartet-triplet pattern of an ethyl group, instead showing a singlet at approximately 3.07 ppm for the methyl protons.[1]

    • n-Propyl Phenyl Sulfone: Displays a more complex aliphatic region with a triplet for the terminal methyl group, a multiplet (sextet) for the central methylene group, and another triplet for the methylene group attached to the sulfonyl group.

    • Isopropyl Phenyl Sulfone: Is readily distinguished by a septet for the single methine (-CH-) proton and a doublet for the six equivalent methyl protons.[2]

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for the acquisition of a high-quality ¹H NMR spectrum for a small organic molecule like ethyl phenyl sulfone is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified ethyl phenyl sulfone sample.
  • Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz NMR spectrometer equipped with a standard broadband probe.
  • Insert the sample into the spectrometer and lock the field frequency using the deuterium (B1214612) signal from the CDCl₃.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is typically an automated or semi-automated process.
  • Tune and match the probe for the ¹H frequency to ensure efficient transfer of radiofrequency power.

3. Data Acquisition:

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 11 ppm).
  • Use a 30-degree pulse angle to allow for a shorter relaxation delay and faster acquisition time.
  • Set the relaxation delay to 1-2 seconds.
  • Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
  • Integrate the peaks to determine the relative number of protons corresponding to each signal.
  • Analyze the chemical shifts, coupling patterns, and integration values to confirm the structure of ethyl phenyl sulfone.

Workflow for Structural Confirmation

The logical process for confirming the structure of ethyl phenyl sulfone using ¹H NMR is illustrated in the following diagram.

G cluster_0 Experimental cluster_1 Data Processing & Analysis cluster_2 Structural Interpretation A Sample Preparation (Dissolve in CDCl3 with TMS) B 1H NMR Data Acquisition (400 MHz Spectrometer) A->B C Fourier Transform & Phasing B->C D Chemical Shift Calibration (TMS at 0.00 ppm) C->D E Integration & Peak Analysis D->E F Identify Aromatic Signals (~7.5-8.0 ppm) E->F G Identify Aliphatic Signals (Quartet & Triplet) F->G H Confirm Ethyl Group (Integration & Coupling) G->H I Compare with Alternative Structures H->I J Structural Confirmation of Ethyl Phenyl Sulfone I->J

Caption: Workflow for the structural confirmation of ethyl phenyl sulfone using ¹H NMR.

This comprehensive guide provides the necessary data and methodologies for the unambiguous structural confirmation of ethyl phenyl sulfone using ¹H NMR spectroscopy, and effectively distinguishes it from its common analogues.

References

A Comparative Guide to Oxidizing Agents for Thioether Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of thioethers to sulfoxides and sulfones is a critical transformation in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where these functional groups are prevalent. The choice of an oxidizing agent is paramount, directly influencing the reaction's efficiency, selectivity, and environmental impact. This guide provides an objective comparison of common oxidizing agents, supported by experimental data, to inform the selection of the most suitable method for specific research and development needs.

Performance Comparison of Common Oxidizing Agents

The following table summarizes the performance of several widely used oxidizing agents in the oxidation of thioanisole (B89551), a common model substrate. The data, compiled from various studies, highlights the selectivity and yield under different conditions. It is important to note that reaction parameters such as solvent, temperature, and reaction time can significantly influence the outcome.

Oxidizing AgentSubstrateProductSelectivity (Sulfoxide:Sulfone)Yield (%)Reference(s)
Hydrogen Peroxide (H₂O₂) (catalyzed) ThioanisoleMethyl phenyl sulfoxide (B87167)High (selective for sulfoxide with controlled stoichiometry)~90-99%[1][2][3]
ThioanisoleMethyl phenyl sulfoneHigh (selective for sulfone with excess H₂O₂)>95%[3]
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) ThioanisoleMethyl phenyl sulfoxideSolvent-dependent (High in EtOH)Excellent[3][4]
ThioanisoleMethyl phenyl sulfoneHigh (with excess Oxone® in appropriate solvent)Excellent[3][4]
m-Chloroperoxybenzoic acid (m-CPBA) ThioanisoleMethyl phenyl sulfoxideHigh (with ~1.1 equiv. m-CPBA)>95%[3][4]
ThioanisoleMethyl phenyl sulfoneHigh (with >2.2 equiv. m-CPBA)>95%[3][4]
Potassium Permanganate (KMnO₄) ThioanisoleMethyl phenyl sulfoneGenerally favors sulfoneVariable[3][5]
Molecular Oxygen (O₂) (catalyzed) ThioanisoleMethyl phenyl sulfoxideHighup to 93%[6][7]
Electrochemical Oxidation ThioanisoleMethyl phenyl sulfoxide/sulfonePotential-dependentGood to Excellent[8]

Key Considerations for Selecting an Oxidizing Agent

  • Selectivity: For the synthesis of sulfoxides, careful control of stoichiometry is crucial to prevent overoxidation to the corresponding sulfone.[9] Agents like m-CPBA and catalyzed H₂O₂ offer excellent selectivity with controlled amounts.[2][3] Electrochemical methods allow for selectivity control by adjusting the applied potential.[8]

  • Green Chemistry: Hydrogen peroxide and molecular oxygen are considered "green" oxidants as their primary byproduct is water.[9][10] Catalytic systems utilizing these oxidants are environmentally benign alternatives to stoichiometric heavy metal reagents.[9]

  • Reaction Conditions: The choice of oxidant can dictate the required reaction conditions. Some methods, like those using Sc(OTf)₃-catalyzed H₂O₂, proceed under mild, neutral conditions, which is advantageous for sensitive substrates.[1][2]

  • Substrate Scope and Functional Group Tolerance: The compatibility of the oxidizing agent with other functional groups in the molecule is a critical factor. For instance, some catalytic systems show high chemoselectivity, leaving other oxidizable groups intact.[1][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Oxidation of Thioanisole to Methyl Phenyl Sulfoxide using Hydrogen Peroxide

Materials:

Procedure:

  • Dissolve thioanisole and scandium triflate in dichloromethane in a round-bottom flask.

  • Slowly add 30% hydrogen peroxide to the stirred solution at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench any excess peroxide by adding a saturated aqueous solution of sodium sulfite (B76179).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.[1][2]

Selective Oxidation of Thioanisole with Oxone®

Materials:

  • Thioanisole (1.0 mmol)

  • Oxone® (1.1 mmol for sulfoxide, >2.2 mmol for sulfone)

  • Solvent (e.g., ethanol (B145695) for sulfoxide, methanol/water for sulfone) (10 mL)

  • Sodium bicarbonate

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the thioanisole in the chosen solvent in a round-bottom flask.

  • In a separate flask, prepare a solution of Oxone® in water.

  • Slowly add the Oxone® solution to the stirred thioanisole solution at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3][4]

Oxidation of Thioanisole with m-CPBA

Materials:

  • Thioanisole (1.0 mmol)

  • m-Chloroperoxybenzoic acid (m-CPBA) (~1.1 equiv for sulfoxide, ~2.2 equiv for sulfone)

  • Dichloromethane (10 mL)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve thioanisole in dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add a solution of m-CPBA in dichloromethane dropwise to the stirred solution.

  • Monitor the reaction by TLC.

  • After the reaction is complete, quench the excess peracid by washing with a saturated aqueous solution of sodium sulfite.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[3][4]

Visualizing the Oxidation Pathway and Experimental Workflow

The following diagrams illustrate the general thioether oxidation pathway and a typical experimental workflow.

Thioether_Oxidation_Pathway Thioether Thioether (R-S-R') Sulfoxide Sulfoxide (R-S(O)-R') Thioether->Sulfoxide [O] Sulfone Sulfone (R-S(O)₂-R') Sulfoxide->Sulfone [O]

Caption: General pathway for the oxidation of a thioether to a sulfoxide and subsequently to a sulfone.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve Thioether in Solvent B 2. Add Oxidizing Agent A->B C 3. Monitor Reaction (TLC) B->C D 4. Quench Reaction C->D E 5. Extraction D->E F 6. Drying E->F G 7. Solvent Removal F->G H 8. Purification (e.g., Chromatography) G->H I 9. Characterization H->I

Caption: A typical experimental workflow for thioether oxidation, from reaction setup to product analysis.

References

Safety Operating Guide

Proper Disposal of Ethyl Phenyl Sulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Ethyl phenyl sulfide (B99878), also known as thioanisole, requires specific procedures for its proper disposal due to its chemical properties and potential hazards. This guide provides essential, step-by-step information for the operational and disposal plans of ethyl phenyl sulfide.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is a combustible liquid and can cause skin and serious eye irritation.[1] Inhalation may also lead to respiratory irritation.[1] Therefore, always work in a well-ventilated area, preferably within a fume hood.[2][3] Personal protective equipment, including protective gloves, clothing, and eye/face protection, is mandatory.[4]

Key Handling Steps:

  • Ventilation: Always handle this compound in a well-ventilated fume hood to minimize inhalation of vapors.[2][3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces as it is a combustible liquid.[4][5] Use only non-sparking tools during handling and disposal.[4]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[4] Refrigeration is recommended.[4]

Spill Management

In the event of a spill, immediate action is necessary to prevent further contamination and exposure.

Spill Cleanup Protocol:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[3][5]

  • Containment: Stop the leak if it is safe to do so.[3][6] Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3][4]

  • Collection: Use spark-proof tools to collect the absorbed material into a labeled, suitable, and closed container for disposal.[3]

  • Ventilation and Cleaning: Ventilate the area and wash the spill site after the material has been collected.[3][6] Prevent runoff from entering drains.[1][3]

Disposal Procedures

This compound and other organosulfur compounds are considered hazardous waste and require a specific disposal protocol.[2] Do not dispose of this chemical down the drain.[4]

Step-by-Step Disposal Plan:

  • Waste Segregation: Collect all this compound waste, including contaminated absorbents and personal protective equipment, in a dedicated, properly labeled, and sealed container.[2][3] Do not mix with other waste streams.[7]

  • Neutralization (for reactive waste): While this compound itself is not highly reactive, other reactive organosulfur waste, like thiols, can be neutralized by oxidation with a dilute bleach (sodium hypochlorite) solution before collection.[2][3]

  • Container Management: Ensure waste containers are kept tightly closed and stored in a cool, well-ventilated area away from ignition sources.[4] The exterior of the container must be clean.[8]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company.[1][4][7] The waste will likely be incinerated in a specialized apparatus.[2][3]

  • Regulatory Compliance: Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

Quantitative Data Summary

PropertyValueReference
CAS Number 622-38-8[4]
Molecular Formula C8H10S[9]
Molecular Weight 138.23 g/mol [9]
Boiling Point 204-205 °C[9]
Density 1.021 g/mL at 25 °C[9]
Flash Point 77 °C / 170.6 °FNot explicitly found in search results

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were detailed in the search results, the general procedure for handling organosulfur waste involves segregation, potential neutralization of reactive byproducts, and professional disposal via incineration.[2][3] The neutralization of related thiol waste, for instance, can be performed by carefully adding a dilute bleach solution to the waste container in a fume hood with appropriate stirring until the characteristic odor is diminished.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Ethyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Ethyl phenyl sulfide (B99878) in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.

Ethyl phenyl sulfide is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Ingestion may also be harmful.[1] Adherence to proper safety protocols is crucial to mitigate these risks and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

A thorough understanding of the hazards associated with this compound is the first step in safe handling. The primary risks include its combustible nature and its potential to cause irritation upon contact.[1][2]

Summary of Hazards:

Hazard TypeDescriptionCitations
Physical Hazard Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.[2]
Health Hazard Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[1]
Environmental Hazard Some sources indicate high toxicity to aquatic life with long-lasting effects. Avoid release to the environment.

To mitigate these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationCitations
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is recommended where there is a splash hazard.[1][2]
Skin Protection Wear appropriate protective gloves (e.g., Neoprene/Nitrile) and clothing to prevent skin exposure. A lab coat should be worn.[2][3]
Respiratory Protection Generally not required under normal use with adequate ventilation. If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA approved respirator with a particle filter is recommended.[2][4]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

1. Preparation:

  • Ensure adequate ventilation, such as a chemical fume hood.[2]

  • Inspect all PPE for integrity before use.

  • Locate the nearest eyewash station and safety shower.

  • Keep a spill kit readily accessible. The kit should contain an inert absorbent material like sand, silica (B1680970) gel, or vermiculite.[2]

  • Remove all sources of ignition from the work area.[2]

2. Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid inhaling vapor or mist.[1]

  • Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[5]

  • Keep the container tightly closed when not in use.[2]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep containers tightly closed.[2]

  • Store away from incompatible materials, which include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationFirst Aid / ResponseCitations
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][5]
Ingestion Do NOT induce vomiting. Clean mouth with water and seek medical attention.[1]
Spill Remove all sources of ignition. Use personal protective equipment. Contain the spillage and collect with an electrically protected vacuum cleaner or by wet-brushing. Place in a suitable, closed container for disposal.[1]
Fire Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam. Water may be ineffective. Use water spray to cool fire-exposed containers.[2][4]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of contents and container to an approved waste disposal plant.[2]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

  • Do not empty into drains.[2]

Workflow for Handling this compound

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

EthylPhenylSulfideWorkflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_ppe Don PPE handle_transfer Transfer Chemical prep_ppe->handle_transfer prep_vent Ensure Ventilation prep_vent->handle_transfer prep_spill Prepare Spill Kit prep_spill->handle_transfer prep_ignition Remove Ignition Sources prep_ignition->handle_transfer handle_use Use in Experiment handle_transfer->handle_use storage_container Seal Container handle_use->storage_container dispose_waste Collect Waste handle_use->dispose_waste storage_location Store Appropriately storage_container->storage_location dispose_label Label Waste Container dispose_waste->dispose_label dispose_final Dispose via Approved Vendor dispose_label->dispose_final

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.